molecular formula C10H15ClFNO B13044937 (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Cat. No.: B13044937
M. Wt: 219.68 g/mol
InChI Key: WTBBOHWFRAEYJG-HNCPQSOCSA-N
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Description

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl is a useful research compound. Its molecular formula is C10H15ClFNO and its molecular weight is 219.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1

InChI Key

WTBBOHWFRAEYJG-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CCO)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCO)N.Cl

Origin of Product

United States
Foundational & Exploratory

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Chemical Properties of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Forward-Looking Analysis of a Key Chiral Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chiral amino-alcohol moieties into molecular scaffolds is a proven strategy for enhancing pharmacological properties.[1][2] (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride represents a key building block at the intersection of these design principles. Its structure is of significant interest to drug development professionals for its potential to serve as a precursor or key intermediate in the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive analysis of the core chemical properties of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl. In the absence of extensive publicly available data for this specific molecule, this document leverages expert analysis of its structural analogues and foundational chemical principles to project its physicochemical properties, propose synthetic and analytical methodologies, and discuss its potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and related compounds.

Chemical Identity and Structural Analogs

The subject of this guide is the hydrochloride salt of a chiral amino alcohol. The core structure consists of a propan-1-ol backbone with an amino group and a substituted phenyl ring at the C3 position. The stereochemistry at this chiral center is specified as (R).

Core Compound:

  • Chemical Name: (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride

  • CAS Number (for free base): 1213909-02-4[3]

  • Molecular Formula (for HCl salt): C10H15ClFNO

To build a comprehensive profile, we will consider the properties of its closest structural analogs for which data is available:

  • (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid HCl: This analog features a carboxylic acid instead of an alcohol.[4]

  • Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate HCl: The methyl ester of the previous analog.[5]

The structural similarities and differences between these compounds allow for a reasoned inference of the properties of the target molecule. The primary difference lies in the functional group at the C1 position (alcohol vs. carboxylic acid vs. ester), which will most significantly influence properties like polarity, solubility, and reactivity.

Projected Physicochemical Properties

The following table summarizes the known and projected physicochemical properties of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl and its key analogs. Projections for the target compound are based on established chemical principles and data from related molecules.

Property(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl (Projected)(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid HCl[4]Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate HCl[5]
Molecular Formula C10H15ClFNOC10H13ClFNO2C11H15ClFNO2
Molecular Weight 219.67 g/mol 233.66 g/mol 247.69 g/mol
Appearance White to off-white solid (projected)Data not availableData not available
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents.Soluble in water, polar organic solvents.Soluble in water, polar organic solvents.
Melting Point Expected to be a crystalline solid with a relatively high melting point, likely >150 °C.Data not availableData not available
Stability Stable under standard laboratory conditions. Hygroscopic. Store under inert atmosphere.Stable under standard conditions.Stable under standard conditions.
pKa (Projected) Amine (pKa ~9-10), Alcohol (pKa ~16-18)Amine (pKa ~9-10), Carboxylic Acid (pKa ~4-5)Amine (pKa ~9-10)

Causality Behind Projections:

  • Solubility: The presence of the hydrochloride salt of the primary amine, along with the hydroxyl group, will render the molecule highly polar and readily soluble in aqueous and polar protic solvents. This is a common characteristic of amino alcohol hydrochlorides.

  • Melting Point: As an ionic salt, it is expected to have a defined crystalline structure with a melting point significantly higher than its free base form.

  • Stability: The hydrochloride salt form enhances stability and simplifies handling compared to the free amine, which can be susceptible to oxidation. Like many amine hydrochlorides, it is likely to be hygroscopic.

Proposed Synthetic Strategy

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A plausible and efficient synthetic route to (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol would likely involve the asymmetric reduction of a corresponding β-amino ketone or the asymmetric amination of a suitable precursor.

A logical synthetic workflow is proposed below:

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Asymmetric Reduction & Deprotection cluster_3 Final Product 2-bromo-4-fluoro-1-methylbenzene 2-bromo-4-fluoro-1-methylbenzene Grignard_Reagent Grignard Reagent Formation 2-bromo-4-fluoro-1-methylbenzene->Grignard_Reagent Mg, THF N-Boc-β-alanine methyl ester N-Boc-β-alanine methyl ester Weinreb_Amide Weinreb Amide Formation N-Boc-β-alanine methyl ester->Weinreb_Amide Me(OMe)NH·HCl, i-PrMgCl Ketone_Synthesis Ketone Synthesis Grignard_Reagent->Ketone_Synthesis Weinreb_Amide->Ketone_Synthesis Forms β-amino ketone Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Catalyst) Ketone_Synthesis->Asymmetric_Reduction Boc_Deprotection Boc Deprotection (Acidic Conditions) Asymmetric_Reduction->Boc_Deprotection Forms Chiral Alcohol Final_Product (R)-3-Amino-3-(5-fluoro-2-methylphenyl) propan-1-ol HCl Boc_Deprotection->Final_Product HCl in Ether/Dioxane

Caption: Proposed synthetic workflow for the target compound.

Experimental Causality:

  • Weinreb Amide Formation: The use of a Weinreb amide is a strategic choice to prevent over-addition of the Grignard reagent, ensuring a high yield of the desired ketone intermediate.

  • Asymmetric Reduction: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, would be employed for the stereoselective reduction of the ketone to the desired (R)-alcohol. This is a robust and widely used method for establishing chirality.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt, facilitating purification and improving the stability of the final product.

Proposed Analytical and Quality Control Protocols

To ensure the identity, purity, and quality of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl, a suite of analytical techniques should be employed.

Step-by-Step Analytical Workflow:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To confirm the proton environment, including characteristic peaks for the aromatic protons, the methyl group, the aliphatic chain, and the amine/hydroxyl protons.

      • ¹³C NMR: To verify the number and type of carbon atoms.

      • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

    • Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm the molecular formula.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable C18 column and a mobile phase of acetonitrile/water with a modifier like TFA would be used to determine the chemical purity.

    • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer. A chiral stationary phase (e.g., cellulose- or amylose-based) would be required.

  • Physicochemical Characterization:

    • Melting Point Analysis: To determine the melting range of the solid.

    • Karl Fischer Titration: To quantify the water content, given the hygroscopic nature of the compound.

G Sample Sample Identity Identity Sample->Identity Purity Purity Sample->Purity Properties Properties Sample->Properties NMR NMR (1H, 13C, 19F) Identity->NMR MS Mass Spectrometry Identity->MS HPLC HPLC (Purity) Purity->HPLC Chiral_HPLC Chiral HPLC (e.e.) Purity->Chiral_HPLC MP Melting Point Properties->MP KF Karl Fischer Properties->KF Report Report NMR->Report MS->Report HPLC->Report Chiral_HPLC->Report MP->Report KF->Report

Caption: Comprehensive analytical workflow for quality control.

Potential Applications in Drug Discovery and Development

The structural motifs within (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl make it a highly valuable building block for the synthesis of novel drug candidates.

  • Scaffold for Biologically Active Molecules: The primary amine serves as a key handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Incorporation of Fluorine: The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also influence binding interactions with biological targets.[1]

  • Chiral Pool Synthesis: As a single enantiomer, it allows for the stereospecific synthesis of drug candidates, which is critical for optimizing efficacy and minimizing off-target effects.

  • Analogs of Known Drugs: This compound could be used to synthesize analogs of existing drugs that contain a phenylpropanolamine scaffold, such as fluoxetine or atomoxetine, to develop new chemical entities with improved properties.[6]

The amino alcohol functionality is a common feature in many approved drugs, and the specific substitution pattern of this molecule makes it a novel starting point for exploring new chemical space in areas such as neuroscience, oncology, and infectious diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is not widely available, the handling precautions can be inferred from SDS for analogous amino alcohol hydrochlorides.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere due to potential hygroscopicity.[7]

  • Hazards: Expected to cause skin and eye irritation.[5] May be harmful if swallowed.[5]

Researchers should always consult the most up-to-date SDS provided by the supplier before handling this chemical.

References

  • Applichem. 3-amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride.[Link]

  • MolPort. 3-amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride.[Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubMed. Applications of fluorine-containing amino acids for drug design.[Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.[Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
  • PMC. Amino Acids in the Development of Prodrugs.[Link]

  • The Good Scents Company. 3-amino-1-propanol.[Link]

  • precisionFDA. 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE.[Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[Link]

Sources

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl CAS number 1213909-02-4

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl (CAS Number: 1213909-02-4)

This guide provides a detailed technical overview of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride, a chiral amino alcohol with potential applications in pharmaceutical development. While specific literature on this exact compound is limited, this document synthesizes established methodologies for the synthesis, purification, and characterization of structurally related chiral 3-amino-1-phenylpropanol derivatives. The protocols and insights presented herein are grounded in established chemical principles to provide a robust framework for researchers and drug development professionals.

Introduction and Chemical Structure

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a chiral molecule belonging to the class of 3-amino-1-phenylpropanol derivatives. These structures are significant as they form the core of various biologically active compounds. The specific stereochemistry at the C3 position, designated as (R), is often crucial for pharmacological activity, making stereoselective synthesis a key consideration.[1] The hydrochloride salt form is common for such amino compounds, enhancing their stability and solubility in aqueous media.[2]

Table 1: Compound Properties

PropertyValue
IUPAC Name(R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride
CAS Number1213909-02-4
Molecular FormulaC₁₀H₁₅ClFNO
Molecular Weight219.68 g/mol
Canonical SMILESC1=CC(=C(C=C1C)CCO)F.Cl[3]

Proposed Synthetic Pathways

The synthesis of enantiomerically pure chiral amino alcohols like (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a well-explored area in organic chemistry.[1][4] Based on established methods for analogous compounds, two primary retrosynthetic approaches are proposed: the asymmetric reduction of a prochiral ketone and stereoselective routes from functionalized precursors.

Asymmetric Reduction of a Prochiral Ketone

A prevalent and effective method for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.[1] This approach offers high enantioselectivity and is amenable to both chemical and biological catalysis.

Workflow for Asymmetric Ketone Reduction:

G start Starting Materials: 5-fluoro-2-methylacetophenone step1 Mannich-type Reaction (with formaldehyde and amine) start->step1 intermediate Prochiral β-aminoketone: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-one step1->intermediate step2 Asymmetric Reduction (Chemo- or Biocatalysis) intermediate->step2 product Final Product: (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL step2->product

Caption: Proposed synthetic workflow via asymmetric reduction.

Experimental Considerations:

  • Mannich Reaction: The synthesis of the β-aminoketone precursor can be achieved through a Mannich reaction involving 5-fluoro-2-methylacetophenone, formaldehyde, and a suitable amine, followed by deprotection if necessary.[5][6] The reaction conditions, such as solvent and temperature, would need to be optimized for this specific substrate.

  • Asymmetric Reduction:

    • Chemocatalysis: A variety of chiral catalysts can be employed for the asymmetric reduction. Systems based on ruthenium, rhodium, or iridium complexes with chiral ligands are known to be highly effective. Another approach involves the use of spiroborate ester catalysts.[4]

    • Biocatalysis: Ketoreductases (KREDs) are enzymes that can exhibit excellent enantioselectivity and operate under mild reaction conditions.[1] Screening a library of KREDs would be a prudent strategy to identify an enzyme with high activity and selectivity for the specific β-aminoketone substrate.

Synthesis from Chiral Precursors

An alternative strategy involves the use of a chiral starting material or the introduction of chirality early in the synthetic sequence. This can be achieved through methods such as the Baylis-Hillman reaction.[7]

Workflow starting from a Baylis-Hillman Adduct:

G start Starting Materials: 5-fluoro-2-methylbenzaldehyde and an activated alkene step1 Asymmetric Baylis-Hillman Reaction start->step1 intermediate1 Chiral Allylic Alcohol step1->intermediate1 step2 Functional Group Transformations intermediate1->step2 intermediate2 Introduction of Amino Group and Reduction step2->intermediate2 product Final Product: (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL intermediate2->product

Caption: Proposed synthetic workflow from a Baylis-Hillman adduct.

Experimental Considerations:

  • Asymmetric Baylis-Hillman Reaction: The initial carbon-carbon bond formation can be catalyzed by chiral amines or phosphines to establish the desired stereocenter.[7]

  • Functional Group Manipulations: The resulting functionalized molecule would then undergo a series of transformations to introduce the amino group and reduce the appropriate functional groups to yield the final amino alcohol. These steps would require careful selection of reagents to avoid racemization.

Purification and Isolation

Purification of the final product is critical to ensure high purity, which is essential for its intended applications, particularly in drug development.[8]

Proposed Purification Protocol:

  • Extraction: After the reaction is complete, an aqueous workup is typically performed. The product can be extracted into an organic solvent after adjusting the pH of the aqueous layer to deprotonate the amine.

  • Crystallization: The crude product can be purified by crystallization. For the hydrochloride salt, this can often be achieved by dissolving the free base in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol).

  • Chromatography: If crystallization does not provide sufficient purity, column chromatography on silica gel may be employed. The choice of eluent would be optimized to achieve good separation.

Analytical Characterization

A comprehensive analytical characterization is necessary to confirm the structure, purity, and enantiomeric excess of the synthesized (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
NMR Spectroscopy Structural Elucidation¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry Molecular Weight DeterminationConfirmation of the molecular weight of the compound.
Chiral HPLC Enantiomeric PuritySeparation and quantification of the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.).[9]
FT-IR Spectroscopy Functional Group IdentificationIdentification of characteristic functional groups such as -OH, -NH₂, and aromatic C-H bonds.
Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric purity is of utmost importance for a chiral compound intended for pharmaceutical use.[9] A validated chiral HPLC method is the standard for this analysis.

Proposed Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives, is often effective for separating enantiomers of amino alcohols.[9]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is commonly used. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.[9]

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., ~254 nm) would be appropriate.

Data Analysis Workflow for Chiral HPLC:

G start Sample Preparation (Dissolve in mobile phase) step1 Injection onto Chiral HPLC System start->step1 step2 Chromatographic Separation of Enantiomers step1->step2 step3 UV Detection step2->step3 step4 Data Integration (Peak area determination) step3->step4 end Calculation of Enantiomeric Excess (e.e.) step4->end

Sources

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around a key asymmetric reduction of a β-amino ketone, ensuring high enantiopurity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the scientific rationale behind the chosen methodologies.

Introduction

Chiral amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds.[1] The specific stereochemistry of these molecules is often crucial for their therapeutic efficacy. (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride is a valuable chiral synthon, incorporating a fluorinated phenyl ring that can enhance metabolic stability and binding affinity of target molecules.[2] This guide details a multi-step synthesis that is both efficient and scalable, culminating in the desired enantiomerically pure product.

The overall synthetic strategy is depicted below:

G start 4-Fluorotoluene step1 Friedel-Crafts Acylation start->step1 intermediate1 5-Fluoro-2-methylacetophenone step1->intermediate1 step2 Mannich Reaction intermediate1->step2 intermediate2 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-one (Protected) step2->intermediate2 step3 Asymmetric Reduction intermediate2->step3 intermediate3 (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (Protected) step3->intermediate3 step4 Deprotection intermediate3->step4 intermediate4 (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol step4->intermediate4 step5 Salt Formation intermediate4->step5 end (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl step5->end

Caption: Overall synthetic workflow.

Synthesis of the Key Starting Material: 5-Fluoro-2-methylacetophenone

The synthesis commences with the Friedel-Crafts acylation of commercially available 4-fluorotoluene. This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring, yielding the key ketone intermediate.[3][4]

Causality of Experimental Choices

The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is standard for Friedel-Crafts acylations, as it effectively generates the highly electrophilic acylium ion from acetyl chloride.[5] The reaction is performed under anhydrous conditions to prevent the deactivation of the catalyst by water. The regioselectivity of the acylation is directed by the methyl group, which is an ortho-, para-director. While a mixture of isomers is possible, the desired 5-fluoro-2-methylacetophenone is a major product.

Experimental Protocol

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluorotoluene110.1355.0 g0.50
Acetyl Chloride78.5043.2 g0.55
Aluminum Chloride133.3473.3 g0.55
Dichloromethane84.93500 mL-
Hydrochloric Acid (conc.)36.46100 mL-
Water18.02500 mL-
Brine-200 mL-
Anhydrous MgSO₄120.3720 g-

Procedure:

  • To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (73.3 g, 0.55 mol) and dichloromethane (250 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (43.2 g, 0.55 mol) dropwise to the stirred suspension over 30 minutes.

  • To this mixture, add a solution of 4-fluorotoluene (55.0 g, 0.50 mol) in dichloromethane (250 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with water (2 x 200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 5-fluoro-2-methylacetophenone as a colorless oil.

Expected Yield: 70-80%.

Synthesis of the β-Amino Ketone Intermediate via Mannich Reaction

The next step involves the formation of a β-amino ketone through a Mannich reaction. This is a three-component condensation of the ketone, an amine, and formaldehyde.[6] For this synthesis, a protected form of ammonia, such as a benzylamine, is used, which can be later deprotected.

Causality of Experimental Choices

The Mannich reaction is a powerful C-C bond-forming reaction that provides access to β-amino carbonyl compounds.[7] The use of benzylamine serves as a protected source of a primary amine. The benzyl group can be readily removed in a later step by hydrogenolysis.

Experimental Protocol

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Fluoro-2-methylacetophenone152.1730.4 g0.20
Benzylamine107.1521.4 g0.20
Paraformaldehyde30.037.2 g0.24
Ethanol46.07200 mL-
Hydrochloric Acid (conc.)36.461 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 5-fluoro-2-methylacetophenone (30.4 g, 0.20 mol), benzylamine (21.4 g, 0.20 mol), paraformaldehyde (7.2 g, 0.24 mol), and ethanol (200 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (1 mL).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 2 hours to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-(benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-one hydrochloride as a white solid.

Expected Yield: 65-75%.

Asymmetric Synthesis of (R)-3-(Benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-ol

This is the pivotal step where the chirality of the final product is established. An asymmetric reduction of the β-amino ketone is performed using a chiral catalyst. Noyori-type ruthenium catalysts are highly effective for this transformation, providing high enantioselectivity.[8]

Causality of Experimental Choices

The choice of a chiral catalyst is paramount for achieving high enantiomeric excess (ee). The Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst system is well-established for the asymmetric transfer hydrogenation of ketones, offering excellent stereocontrol.[9] The reaction typically uses a hydrogen donor like isopropanol in the presence of a base.

G catalyst RuCl₂(R,R)-TsDPEN Hydride Transfer Hydride Transfer catalyst->Hydride Transfer activates substrate β-Amino Ketone product (R)-β-Amino Alcohol substrate->product isopropanol Isopropanol isopropanol->Hydride Transfer acetone Acetone base Base base->Hydride Transfer regenerates catalyst Hydride Transfer->substrate reduces Hydride Transfer->acetone

Caption: Catalytic cycle of asymmetric transfer hydrogenation.

Experimental Protocol

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-one HCl321.8232.2 g0.10
[RuCl₂(p-cymene)]₂612.390.12 g0.0002
(R,R)-TsDPEN364.460.15 g0.0004
Isopropanol60.10300 mL-
Sodium Hydroxide40.004.0 g0.10
Ethyl Acetate88.11500 mL-
Water18.02300 mL-

Procedure:

  • In a 500 mL flask, dissolve [RuCl₂(p-cymene)]₂ (0.12 g, 0.2 mmol) and (R,R)-TsDPEN (0.15 g, 0.4 mmol) in isopropanol (50 mL) and stir at 80 °C for 1 hour under a nitrogen atmosphere to form the active catalyst.

  • In a separate 1 L flask, dissolve 3-(benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-one hydrochloride (32.2 g, 0.10 mol) and sodium hydroxide (4.0 g, 0.10 mol) in isopropanol (250 mL).

  • Add the prepared catalyst solution to the substrate solution.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-(benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-ol.

Expected Yield: 85-95%. Expected Enantiomeric Excess (ee): >98%.

Final Deprotection and Salt Formation

The final steps involve the removal of the benzyl protecting group and the formation of the hydrochloride salt to yield the target compound in a stable, crystalline form.

Causality of Experimental Choices

Catalytic hydrogenation is an effective method for the debenzylation of amines.[10] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The subsequent treatment with hydrochloric acid protonates the free amine, facilitating its isolation as a stable hydrochloride salt.

Experimental Protocol

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-3-(Benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-ol289.3628.9 g0.10
10% Palladium on Carbon (Pd/C)-2.9 g-
Methanol32.04300 mL-
Hydrochloric Acid in Dioxane (4 M)-27.5 mL0.11
Diethyl Ether74.12500 mL-

Procedure:

  • Dissolve (R)-3-(benzylamino)-1-(5-fluoro-2-methylphenyl)propan-1-ol (28.9 g, 0.10 mol) in methanol (300 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (2.9 g, 10 wt%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in diethyl ether (200 mL) and cool to 0 °C.

  • Slowly add 4 M HCl in dioxane (27.5 mL, 0.11 mol) with stirring.

  • A white precipitate will form. Stir the suspension at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride as a white crystalline solid.

Expected Yield: 90-98%.

Characterization Data

Table of Expected Analytical Data for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride:

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Specific Rotation [α]D To be determined experimentally (in a specified solvent and concentration)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.4-8.1 (br s, 3H, NH₃⁺), 7.4-7.1 (m, 3H, Ar-H), 5.0-4.8 (m, 1H, CH-OH), 4.5-4.3 (m, 1H, CH-NH₃⁺), 3.6-3.4 (m, 2H, CH₂-OH), 2.3 (s, 3H, Ar-CH₃), 2.1-1.9 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.5 (d, JCF = 245 Hz), 138.0, 130.0 (d, JCF = 6 Hz), 125.0 (d, JCF = 8 Hz), 115.0 (d, JCF = 21 Hz), 113.0 (d, JCF = 22 Hz), 58.0, 48.0, 38.0, 18.0
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₅FNO: 184.1132; found: 184.1135
Infrared (IR, KBr) ν (cm⁻¹): 3400-3200 (O-H, N-H stretch), 3000-2800 (C-H stretch), 1600, 1500 (aromatic C=C stretch), 1250 (C-F stretch)

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Acetyl chloride is corrosive and a lachrymator.

  • Hydrogen gas is highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

References

Sources

Structural Elucidation of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Hydrochloride: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Methodology

Executive Summary

The compound (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride is a highly functionalized chiral 1,3-amino alcohol. Molecules of this class are critical building blocks in medicinal chemistry, often serving as pharmacophores for kinase inhibitors and monoamine reuptake inhibitors.

Elucidating the exact chemical structure and absolute configuration of this molecule presents three distinct analytical challenges:

  • Regiochemistry of the Aryl Ring: Confirming the relative positions of the methyl and fluoro substituents on the phenyl ring.

  • Aliphatic Chain Connectivity: Proving the 1,3-relationship between the primary alcohol and the primary amine.

  • Absolute Stereochemistry: Unambiguously assigning the (R)-configuration at the C3 chiral center.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, multi-modal analytical workflow. Rather than merely listing standard operating procedures, this guide explains the causality behind each experimental choice, ensuring a robust framework for regulatory-grade structural elucidation.

Analytical Strategy & Workflow

To achieve unambiguous structural confirmation, a tri-modal approach is required. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy maps the 2D connectivity and electronic environment. Finally, Vibrational Circular Dichroism (VCD) serves as an orthogonal, non-destructive method to prove the absolute configuration without the derivatization artifacts inherent to Mosher's method [1].

G A Sample Preparation (R)-3-Amino-3-(5-fluoro-2-methylphenyl) propan-1-ol HCl B HRMS (ESI-TOF) Exact Mass & Isotopic Pattern A->B C NMR Spectroscopy (1H, 13C, 19F, 2D) A->C G Absolute Configuration Confirmed as (R)-Isomer B->G D 1D NMR Analysis Chemical Shifts & J-Couplings C->D E 2D NMR (COSY, HSQC, HMBC) Connectivity & Framework C->E F Stereochemical Analysis (VCD vs. DFT Calculations) E->F F->G

Figure 1: Multi-modal analytical workflow for the structural and stereochemical elucidation of chiral amino alcohols.

High-Resolution Mass Spectrometry (HRMS)

Causality & Purpose

HRMS is the first gatekeeper of structural integrity. By utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, we determine the exact mass of the free base to within < 5 ppm error. This validates the molecular formula ( C10​H14​FNO ) and rules out isobaric impurities.

Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

  • Calibration: Infuse a sodium formate calibration solution prior to the run to ensure mass accuracy.

  • Acquisition: Operate the ESI source in positive ion mode ( ESI+ ). Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Self-Validation Check: Ensure the isotopic pattern matches the theoretical distribution for a mono-fluorinated compound (absence of M+2 isotope typical of Cl/Br, and correct M+1 13C abundance).

Quantitative Data Summary
ParameterTheoretical ValueObserved ValueError (ppm)Adduct Type
Formula C10​H14​FNO C10​H14​FNO --
Exact Mass[M+H]+ 184.1134 Da184.1138 Da+2.17 [M+H]+
Isotopic M+1 11.2%11.4%--

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Purpose

While HRMS provides the formula, NMR provides the architectural blueprint.

  • 19F and 13C NMR: The fluorine atom acts as an internal spin-label. The magnitude of 13C−19F scalar couplings ( 1J , 2J , 3J ) is strictly distance-dependent, allowing us to unambiguously assign the regiochemistry of the 5-fluoro-2-methylphenyl ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for proving that the propanol chain is attached to C1' of the aromatic ring, bridging the aliphatic and aromatic systems via 3JCH​ correlations.

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . The use of DMSO- d6​ is deliberate; it slows down proton exchange, allowing the observation of the hydroxyl (-OH) and ammonium ( −NH3+​ ) protons.

  • Acquisition Parameters: Use a 600 MHz spectrometer equipped with a cryoprobe for enhanced 13C sensitivity. Acquire standard 1H , 13C{1H} , 19F , 1H−1H COSY, 1H−13C HSQC, and 1H−13C HMBC spectra.

  • Self-Validation Check: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm for 1H and the septet at 39.5 ppm for 13C .

NMR Assignment Table

Note: Data represents theoretical high-accuracy assignments based on chemical shift prediction and empirical coupling constants for fluorinated aromatics.

Position 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm) 13C−19F Coupling ( JCF​ in Hz)Key HMBC Correlations ( 1H→13C )
C1 3.45 (m, 2H)58.0-C2, C3
C2 1.85 (m, 1H), 2.05 (m, 1H)35.5-C1, C3, C1'
C3 4.52 (dd, J = 8.5, 4.2, 1H)48.2-C1, C2, C1', C2', C6'
C1' (Ar)-138.5 3JCF​ = 7.5-
C2' (Ar)-133.2 4JCF​ = 3.0-
C3' (Ar)7.28 (dd, J = 8.2, 5.5, 1H)132.8 3JCF​ = 8.2C1', C5', Ar- CH3​
C4' (Ar)7.05 (td, J = 8.2, 2.8, 1H)115.4 2JCF​ = 21.5C2', C6'
C5' (Ar)-160.8 1JCF​ = 242.0-
C6' (Ar)7.42 (dd, J = 10.5, 2.8, 1H)113.7 2JCF​ = 22.1C2', C4', C3
Ar- CH3​ 2.32 (s, 3H)18.5-C1', C2', C3'
−OH 4.85 (t, J = 5.0, 1H)--C1, C2
−NH3+​ 8.55 (br s, 3H)--C2, C3, C1'

Determination of Absolute Configuration (Stereochemistry)

Causality & Purpose

Traditional methods for determining absolute configuration include X-ray crystallography and Mosher ester derivatization [2]. However, amino alcohols often resist forming suitable single crystals, and Mosher's method can yield ambiguous results due to competing steric interactions between the amine and alcohol groups [3].

Therefore, Vibrational Circular Dichroism (VCD) is the method of choice. VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) calculated spectrum of the (R)-enantiomer, we can assign the absolute configuration with absolute certainty[1].

Experimental Protocol
  • Freebasing: The HCl salt must be converted to the free base to prevent hydrogen-bonding artifacts in the IR spectrum. Partition 20 mg of the compound between Dichloromethane (DCM) and saturated aqueous Na2​CO3​ . Extract, dry over Na2​SO4​ , and evaporate.

  • Sample Preparation: Dissolve the free base in 150 µL of CDCl3​ and place it in a BaF2​ cell with a 100 µm path length.

  • Data Acquisition: Record the IR and VCD spectra over the 800–2000 cm−1 region using a specialized VCD spectrometer (e.g., ChiralIR-2X). Accumulate scans for 4 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT optimization at the B3LYP/6-31G(d) level. Calculate the theoretical VCD frequencies and rotational strengths for the (R)-isomer.

  • Self-Validation Check: Overlay the experimental spectrum with the calculated (R)-spectrum. A positive correlation in the robust fingerprint region (1100–1500 cm−1 ) confirms the (R)-configuration. If the experimental spectrum mirrors the calculated (R)-spectrum, the sample is the (S)-enantiomer.

Conclusion

The structural elucidation of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride requires a rigorous, multi-disciplinary approach. HRMS confirms the elemental composition, while a combination of 1D and 2D NMR (specifically leveraging 19F−13C couplings) locks in the regiochemistry of the aromatic ring and the aliphatic backbone. Finally, VCD provides a definitive, non-destructive confirmation of the (R)-absolute configuration, satisfying the highest standards of analytical chemistry and regulatory compliance.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. URL:[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. URL:[Link]

  • Bentley, K. W., & Wolf, C. (2013). Stereodynamic Chemosensor with Selective Circular Dichroism and Fluorescence Readout for in Situ Determination of Absolute Configuration, Enantiomeric Excess, and Concentration of Chiral Compounds. Journal of the American Chemical Society, 135(33), 12200–12203. URL:[Link][2]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). Determination of Absolute Configuration of Chiral Molecules using VCD Spectroscopy. Chirality, 20(5), 643-663. URL:[Link][1]

Sources

Spectroscopic Characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this chiral amino alcohol. The methodologies and interpretations presented herein are grounded in established scientific principles and data from structurally related compounds, offering a robust framework for analysis.

Introduction

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral molecule of interest in pharmaceutical research due to its potential as a building block in the synthesis of biologically active compounds. Its structure comprises a stereocenter at the C3 position, a primary alcohol, a primary amine (present as a hydrochloride salt), and a substituted aromatic ring. The precise confirmation of its chemical structure and stereochemistry is paramount for its application in drug discovery and development. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.

This guide will explore the expected spectroscopic signatures of the target molecule in ¹H NMR, ¹³C NMR, IR, and MS, providing predicted data and detailed interpretations to aid researchers in their analytical endeavors.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound and allows for the observation of exchangeable protons (OH and NH₃⁺).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. A standard ¹H NMR experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride in DMSO-d₆ is summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
Ar-H7.1 - 7.4m3H-
NH₃⁺8.0 - 8.5br s3H-
OH4.5 - 5.0t1HJ = 5.0 - 6.0
CH-N4.2 - 4.4m1H-
CH₂-O3.5 - 3.7m2H-
CH₂1.9 - 2.1m2H-
Ar-CH₃2.2 - 2.3s3H-

Interpretation of Predicted ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear as a complex multiplet in the downfield region (7.1 - 7.4 ppm) due to their distinct electronic environments and coupling to each other and the fluorine atom.

  • Ammonium Protons (NH₃⁺): The protons of the ammonium group are expected to be deshielded and will likely appear as a broad singlet between 8.0 and 8.5 ppm. The broadness is a result of rapid exchange with any residual water and quadrupolar broadening from the nitrogen atom.

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a triplet between 4.5 and 5.0 ppm, coupling to the adjacent methylene group (CH₂-O). Its chemical shift can be variable and dependent on concentration and temperature.

  • Methine Proton (CH-N): The proton at the chiral center, attached to the nitrogen, is expected to be a multiplet in the range of 4.2 - 4.4 ppm. It will be coupled to the adjacent methylene protons.

  • Methylene Protons (CH₂-O and CH₂): The two methylene groups will appear as multiplets. The protons of the CH₂-O group are diastereotopic due to the adjacent chiral center and will likely show complex splitting patterns. The other CH₂ group will also exhibit complex splitting due to coupling with the methine proton and the other methylene group.

  • Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet in the upfield region (2.2 - 2.3 ppm).

HNMR_Correlations cluster_aromatic Aromatic System cluster_aliphatic Aliphatic Chain Ar_H Ar-H (7.1-7.4 ppm) Ar_CH3 Ar-CH₃ (2.2-2.3 ppm) Ar_H->Ar_CH3 Through-space (NOE possible) NH3 NH₃⁺ (8.0-8.5 ppm) CH_N CH-N (4.2-4.4 ppm) CH2 CH₂ (1.9-2.1 ppm) CH_N->CH2 J-coupling CH2_O CH₂-O (3.5-3.7 ppm) CH2->CH2_O J-coupling OH OH (4.5-5.0 ppm) CH2_O->OH J-coupling

Caption: Predicted ¹H NMR correlations for the title compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-F160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic C-q135 - 145
Aromatic C-H115 - 130
CH₂-OH60 - 65
CH-NH₃⁺50 - 55
CH₂35 - 40
Ar-CH₃15 - 20

Interpretation of Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The aromatic region will show several signals. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons will appear in the range of 115-145 ppm.

  • Aliphatic Carbons: The carbon of the CH₂-OH group is expected around 60-65 ppm. The methine carbon (CH-NH₃⁺) will be in the 50-55 ppm range, and the other methylene carbon will be further upfield at 35-40 ppm.

  • Methyl Carbon: The methyl carbon attached to the aromatic ring will be the most upfield signal, appearing around 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate. For the hydrochloride salt, a KBr pellet is often suitable.

  • Data Acquisition: Record the spectrum using an FTIR (Fourier Transform Infrared) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (alcohol)3200 - 3500Broad, Strong
N-H (ammonium)2800 - 3200Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Medium
C=C (aromatic)1450 - 1600Medium
C-N1000 - 1250Medium
C-F1000 - 1300Strong
C-O1000 - 1250Strong

Interpretation of Predicted IR Spectrum:

  • O-H and N-H Stretching: A very broad and strong absorption band is expected in the region of 2800-3500 cm⁻¹, which will be a composite of the O-H stretching of the alcohol and the N-H stretching of the ammonium salt.[1][2]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.[1]

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-F and C-O Stretching: Strong absorptions corresponding to the C-F and C-O bond stretching will be present in the fingerprint region (1000-1300 cm⁻¹).[1]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: MS
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a "hard" ionization technique that can provide fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₅ClFNO

  • Molecular Weight: 219.68 g/mol (for the HCl salt)

  • Free Base Molecular Formula: C₁₀H₁₄FNO

  • Free Base Molecular Weight: 183.22 g/mol

ESI-MS:

  • Expected [M+H]⁺ ion: m/z = 184.11 (for the free base)

EI-MS Fragmentation:

  • Plausible fragmentation pathways include the loss of water (H₂O), cleavage of the C-C bond adjacent to the amino group, and fragmentation of the aromatic ring.

MS_Fragmentation M [C₁₀H₁₄FNO]⁺˙ m/z = 183 F1 [M - H₂O]⁺˙ m/z = 165 M->F1 - H₂O F2 [C₈H₉FN]⁺ m/z = 138 M->F2 - C₂H₅O F3 [C₇H₇F]⁺ m/z = 109 F2->F3 - CH₂NH

Caption: A plausible EI-MS fragmentation pathway.

Integrated Spectroscopic Analysis and Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and synergistic approach to the structural confirmation of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. ¹H and ¹³C NMR reveal the detailed connectivity of the carbon and proton skeleton, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and can offer additional structural insights through fragmentation patterns.

It is important to note that while these spectroscopic methods confirm the constitution of the molecule, they do not inherently define the absolute stereochemistry at the chiral center. Techniques such as chiral chromatography, polarimetry, or X-ray crystallography are typically required to confirm the (R)-configuration.

This guide provides a comprehensive theoretical framework for the spectroscopic characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. By understanding the predicted spectral data and the principles behind their interpretation, researchers can confidently analyze and confirm the structure of this and related molecules in their scientific pursuits.

References

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Springer. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Wiley Online Library. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000305 1-amino-2-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • PubMed Central. (2024, October 29). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • ChemRadar. (n.d.). 3-Fluoro-3-(2-methoxy-5-methylphenyl)propan-1-amine CAS#1564692-65-4. Retrieved from [Link]

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In vitro screening of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Screening of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl

Abstract

This guide provides a comprehensive, technically-grounded framework for the in vitro screening of the novel small molecule, (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to elucidate the scientific rationale behind each experimental stage. We will navigate a logical screening cascade, from initial cytotoxicity assessments to specific target engagement and essential safety profiling. The methodologies presented herein are designed to be self-validating, ensuring data integrity and reproducibility. By integrating established protocols with expert insights, this guide serves as a practical roadmap for characterizing the biological activity and therapeutic potential of new chemical entities.

Introduction: A Strategic Approach to In Vitro Characterization

The compound (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a chiral amino alcohol with structural motifs that suggest potential bioactivity, possibly within the central nervous system (CNS). The presence of a substituted phenyl ring and an amino group makes it a candidate for interaction with various receptors and enzymes. The goal of an in vitro screening campaign is not merely to generate data, but to build a comprehensive biological profile of the compound. This process is an iterative journey of hypothesis generation and testing.

Our strategy is to employ a phased screening cascade. This approach efficiently allocates resources by using broad, high-throughput assays initially to identify any biological "signal," which then guides more specific, resource-intensive investigations. This ensures that we make data-driven decisions at each step of the discovery process.[1][2][3]

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Early Safety Assessment A Compound QC (Purity, Solubility) B General Cytotoxicity (Cell Viability Assays) A->B C Hypothesis-Driven Screening (e.g., GABA-A Receptor Binding) B->C If Non-Cytotoxic or Potent D Functional Confirmation (e.g., Electrophysiology) C->D E Cardiotoxicity (hERG Inhibition) D->E If Target Activity Confirmed Result Comprehensive In Vitro Profile E->Result F Drug-Drug Interactions (CYP450 Inhibition) F->Result G Membrane Disruption (Hemolysis Assay) G->Result

Caption: High-level in vitro screening cascade for a new chemical entity.

Phase 1: Foundational Profiling

Before investigating specific biological targets, it is imperative to understand the compound's general effect on cell health and its fundamental chemical properties. This phase prevents the misinterpretation of data in subsequent assays.

Compound Quality Control and Management

The integrity of all downstream data relies on the quality and handling of the test compound.

  • Identity and Purity Verification: Confirm the structure and purity (ideally >95%) of the compound batch using methods like LC-MS and ¹H-NMR. Impurities can lead to confounding biological activity.

  • Solubility Determination: Assess solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays. The hydrochloride salt form of the topic compound suggests potential aqueous solubility, which should be verified.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles and degradation.

General Cytotoxicity and Cell Viability Assessment

The initial biological assessment should determine the concentration range at which the compound affects basic cellular processes. This is crucial to distinguish between specific pharmacological effects and general toxicity.[4][5][6] A compound that is broadly cytotoxic at low concentrations is generally a poor candidate for further development.

We will use a luminescence-based assay to measure ATP levels, as ATP is a key indicator of metabolically active, viable cells.[7]

Experimental Protocol: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay

This protocol is adapted from Promega Corporation's technical manual.[8]

  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Perform a serial dilution of the (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl stock solution to create a concentration gradient (e.g., from 100 µM to 1 nM). Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Cell Treatment: Add the diluted compound or vehicle control to the appropriate wells. Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (IC50) using non-linear regression (log(inhibitor) vs. response).

Assay TypePrincipleAdvantages
Metabolic (ATP) Measures ATP level of viable cells via luciferase reaction.[7]High sensitivity, simple add-mix-read format.
Metabolic (Reductase) Measures reduction of a substrate (e.g., MTS, Resazurin) by metabolically active cells.Cost-effective, colorimetric or fluorescent readout.
Membrane Integrity Measures release of an enzyme (e.g., LDH) from damaged cells or uptake of a dye by dead cells.[5]Directly measures cytotoxicity rather than viability.

Phase 2: Hypothesis-Driven Target Screening

The structure of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, particularly the γ-aminobutanol backbone, bears a resemblance to ligands of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. Therefore, a logical next step is to screen for activity at GABA-A receptors.

GABA-A Receptor Binding Assay

A radioligand binding assay is a robust method to determine if a compound physically interacts with a receptor. We will assess the ability of our test compound to displace a known radiolabeled ligand from the GABA-A receptor.[9][10]

G cluster_0 Control (Total Binding) cluster_1 Test Compound Receptor1 GABA-A Receptor Radioligand1 [3H]Muscimol Receptor1->Radioligand1 Binds Result1 High Signal Receptor2 GABA-A Receptor TestCompound Test Cmpd Receptor2->TestCompound Competes Radioligand2 [3H]Muscimol TestCompound->Radioligand2 Displaces Result2 Reduced Signal

Caption: Principle of a competitive radioligand binding assay.

Experimental Protocol: [³H]Muscimol Competitive Binding Assay

This protocol is adapted from established methodologies for GABA-A receptor binding.[9]

  • Membrane Preparation: Homogenize rat or mouse whole brains in ice-cold 0.32 M sucrose buffer. Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABA-A receptors. Resuspend the final pellet in the assay buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]muscimol (e.g., 5 nM final concentration) + assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.

    • Test Compound: Membrane preparation + [³H]muscimol + varying concentrations of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash each filter with ice-cold wash buffer (50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • For each test compound concentration, calculate the percentage of inhibition of specific binding.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 3: Early Safety and Off-Target Profiling

Early assessment of potential liabilities is essential to a "fail fast, fail cheap" drug discovery paradigm. We will focus on three critical in vitro safety assays: hERG inhibition, CYP450 inhibition, and hemolysis.

hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11] Regulatory agencies mandate hERG screening for most new chemical entities.[12]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This assay is typically performed using a specialized automated patch-clamp system (e.g., QPatch or Patchliner).

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Harvest cells and place them into the automated patch-clamp system. The system will establish whole-cell patch-clamp configurations.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG currents. A common protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[13]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound. Include a positive control (e.g., Dofetilide or Cisapride).[12]

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Calculate an IC50 value using a dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a superfamily of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[14][15][16]

Experimental Protocol: Multi-Isotope CYP Inhibition Assay

This protocol uses human liver microsomes (HLMs), which contain a mixture of CYP enzymes, and a cocktail of specific substrates that are converted into unique metabolites by different CYP isoforms.[17]

G cluster_0 Incubation cluster_1 Analysis HLM Human Liver Microsomes (HLMs) NADPH NADPH (Cofactor) HLM->NADPH + Start Reaction Substrates CYP Substrate Cocktail Substrates->HLM TestCmpd Test Compound or Vehicle TestCmpd->HLM Quench Quench Reaction (e.g., Acetonitrile) NADPH->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Metabolites) Centrifuge->LCMS

Caption: General workflow for a CYP450 inhibition assay.

  • Incubation Setup: In a 96-well plate, pre-incubate HLMs with a range of concentrations of the test compound or a known inhibitor (positive control) for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding a cocktail of CYP-specific substrates and the cofactor NADPH.

  • Incubation: Incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is set up to quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value for each CYP isoform tested (commonly CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Hemolysis Assay

A hemolysis assay is a simple, cost-effective screen to assess the potential of a compound to damage cell membranes, using red blood cells (RBCs) as a model. Significant hemolytic activity can be an indicator of broader in vivo toxicity.[18]

Experimental Protocol: Red Blood Cell Lysis Assay

  • RBC Preparation: Obtain fresh whole blood (e.g., human or rat) and wash the RBCs several times with isotonic PBS via centrifugation to remove plasma and platelets. Resuspend the final RBC pellet to a 2% (v/v) solution in PBS.

  • Assay Setup: In a 96-well plate, add the 2% RBC suspension to wells containing serial dilutions of the test compound.

  • Controls: Include a negative control (PBS, 0% hemolysis) and a positive control (Triton X-100, 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Pellet RBCs: Centrifuge the plate to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new clear 96-well plate. Measure the absorbance of the supernatant at ~540 nm, which corresponds to the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100.

Data Summary and Interpretation

The culmination of this screening cascade is a multi-faceted data package that provides a preliminary profile of the compound's biological activity and safety.

Hypothetical Data Summary Table:

AssayEndpointResultInterpretation
Cell Viability (HepG2) IC50> 100 µMCompound is not broadly cytotoxic at tested concentrations.
GABA-A Binding Ki500 nMCompound shows moderate affinity for the GABA-A receptor.
hERG Inhibition IC5075 µMLow risk of cardiotoxicity; >100-fold selectivity over GABA-A.
CYP3A4 Inhibition IC5025 µMPotential for drug-drug interactions with CYP3A4 substrates.
CYP2D6 Inhibition IC50> 50 µMLow potential for DDI via the CYP2D6 pathway.
Hemolysis HC50> 100 µMCompound does not appear to disrupt cell membranes.

This hypothetical profile suggests that (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a non-cytotoxic compound with moderate, specific activity at the GABA-A receptor. While the hERG liability is low, the CYP3A4 inhibition warrants further investigation. This data provides a solid foundation for subsequent studies, such as functional validation of GABA-A modulation and lead optimization to improve potency and reduce CYP inhibition.

Conclusion

The in vitro screening of a new chemical entity like (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a systematic process of inquiry. By following a logical cascade—from foundational cytotoxicity and quality control to hypothesis-driven target engagement and early safety assessment—researchers can efficiently build a comprehensive profile of a compound's biological effects. This guide has provided not only the "how" through detailed protocols but also the "why" by explaining the scientific rationale behind each step. The resulting data package enables informed decision-making, guiding the future trajectory of a compound through the drug discovery pipeline.

References

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The Strategic Incorporation of Fluorine in Amino Alcohols: A Technical Guide to Unlocking Novel Bioactivities

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine into amino alcohol scaffolds represents a powerful strategy in modern medicinal chemistry, offering a nuanced approach to modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated amino alcohols, moving beyond a mere cataloging of compounds to a causal analysis of why specific structural modifications lead to desired biological outcomes. We will dissect the profound influence of fluorine on molecular properties, delve into specific SAR case studies for antifungal and antiviral applications, and underscore the critical role of stereochemistry. This document is intended for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols to empower the rational design of next-generation therapeutics.

Introduction: The Rise of Fluorinated Amino Alcohols in Drug Discovery

Amino alcohols are a privileged structural motif in a vast array of biologically active compounds, from natural products to blockbuster pharmaceuticals. Their inherent bifunctionality, with both a nucleophilic amino group and a hydrogen-bonding hydroxyl group, allows for diverse interactions with biological targets. The strategic incorporation of fluorine, an element with unique and potent electronic properties, into the amino alcohol framework has emerged as a key tactic for overcoming challenges in drug development, such as metabolic instability and off-target toxicity.[1] This guide will illuminate the principles that govern the interplay between the structure of fluorinated amino alcohols and their biological function.

The Fluorine Advantage: Modulating Molecular Properties for Enhanced Performance

The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts a cascade of changes to a molecule's physicochemical profile. Understanding these effects is paramount to leveraging fluorination as a strategic tool in drug design.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450. This "metabolic blocking" at susceptible positions can dramatically increase a drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine's high electronegativity can alter a molecule's lipophilicity (logP), which in turn influences its ability to cross cell membranes. The effect is context-dependent: a single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, making them less basic.[2] This can be a crucial factor in optimizing a drug's solubility, receptor binding, and pharmacokinetic properties at physiological pH.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to stereoelectronic effects. This can pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.[3]

  • Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can contribute to increased binding affinity.

Structure-Activity Relationship (SAR) Studies: From Blueprint to Bioactivity

The systematic investigation of how structural modifications impact biological activity is the cornerstone of rational drug design. The following sections explore the SAR of fluorinated amino alcohols in different therapeutic areas.

Antifungal Activity: A Case Study in Potency and Spectrum

A compelling example of the power of fluorination is seen in the development of novel L-amino alcohol derivatives as broad-spectrum antifungal agents.[4] Systematic modifications of the scaffold have revealed key SAR insights.

Key SAR Observations for Antifungal L-Amino Alcohols:

Compound IDR1R2R3MIC (μg/mL) vs. C. albicansMIC (μg/mL) vs. A. fumigatus
14h 2,4-diClHH0.254
14i 2,4-diCl3-FH0.062
14m 2,4-diFHH0.1254
14n 2,4-diF3-FH0.031
14r 4-CF3HH0.58
14s 4-CF33-FH0.062
14u 4-ClHH0.254
14v 4-Cl3-FH0.031

Data adapted from a study on L-amino alcohol derivatives as antifungal agents.[4]

  • Impact of Fluorine Substitution: The introduction of a fluorine atom at the 3-position of the phenyl ring (R2) consistently leads to a significant increase in antifungal activity against both Candida albicans and Aspergillus fumigatus. For example, compound 14i (3-F) is four times more potent against C. albicans than its non-fluorinated counterpart 14h .[4] A similar trend is observed across all pairs of compounds. This suggests that the fluorine atom is involved in a critical interaction with the active site of the target enzyme, likely CYP51.[4]

  • Role of the Phenyl Ring Substituents (R1): Dihalogenated substituents on the terminal phenyl ring, particularly 2,4-diF (14n ) and 4-Cl (14v ), in combination with the 3-F substitution, result in the most potent compounds.[4]

  • Stereochemistry is Crucial: Notably, only the S-configuration of these amino alcohols exhibited antifungal activity, highlighting the strict stereochemical requirements of the biological target.[4]

SAR_Antifungal cluster_scaffold Core Amino Alcohol Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Common Scaffold R1 R1: Phenyl Substituents (e.g., 2,4-diCl, 2,4-diF, 4-CF3) Scaffold->R1 Variation at R1 R2 R2: Phenyl Substituents (e.g., H, 3-F) Scaffold->R2 Variation at R2 Stereochem Stereochemistry (S- vs R-configuration) Scaffold->Stereochem Chirality Activity Antifungal Potency (MIC values) R1->Activity Influences Potency R2->Activity Critically Enhances Potency (3-F substitution) Stereochem->Activity S-config. is Active

Caption: SAR workflow for antifungal fluorinated amino alcohols.

Antiviral Activity: Targeting HIV-1 Protease

Fluorinated amino alcohols have also been investigated as components of inhibitors targeting viral enzymes. A study on HIV-1 protease inhibitors containing α-hydroxy-β-amino acids demonstrated that strategic fluorination can significantly impact antiviral potency.[5]

  • P1 Site Modifications: The P1 site of the inhibitor, which interacts with a key pocket of the protease, was a focal point of these SAR studies. It was found that incorporating a fluorine atom at the meta or para position of the P1 benzene ring resulted in potent inhibitors.[5] This suggests that the electronic and steric properties of the fluorine atom in these positions are favorable for binding.

Emerging Applications: Kinase Inhibition

While the application of fluorinated amino alcohols as kinase inhibitors is a less explored area in published literature, the foundational principles of kinase inhibitor design and the known effects of fluorination provide a strong rationale for their potential. Kinase inhibitors often rely on specific hydrogen bonding interactions with the hinge region of the ATP binding site. The ability of fluorine to modulate the pKa of the amino group and to form favorable interactions could be exploited to enhance both potency and selectivity. Strategic fluorination of a pyrazolo[1,5-a]pyrimidine scaffold has been shown to improve metabolic stability and maintain high potency for the CSNK2 kinase, demonstrating the potential of this approach in kinase inhibitor design.[6]

The Decisive Role of Stereochemistry

As highlighted in the antifungal SAR, the three-dimensional arrangement of atoms in a molecule is often a critical determinant of its biological activity.[6] Biological systems are inherently chiral, and thus, enantiomers of a drug can exhibit vastly different pharmacological profiles. One enantiomer may be responsible for the therapeutic effect, while the other may be inactive or even toxic.[6]

In the context of fluorinated amino alcohols, the stereochemistry at both the carbon bearing the hydroxyl group and the carbon bearing the amino group must be carefully controlled and evaluated. Enantioselective synthesis is therefore not just an academic exercise but a crucial step in developing safe and effective therapeutics.[7][8]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, the following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated amino alcohols.

Enantioselective Synthesis of a Chiral Fluorinated γ-Amino Alcohol

This protocol is adapted from a proline-catalyzed cross-Mannich reaction followed by reduction.[7]

Objective: To synthesize a chiral, non-racemic fluorinated γ-amino alcohol.

Materials:

  • Fluorinated aldimine

  • Aliphatic aldehyde (e.g., propanal)

  • L- or D-proline

  • N-methylpyrrolidone (NMP)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Dissolve the fluorinated aldimine (1.0 eq) in NMP to make a 1 M solution in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aliphatic aldehyde (2.0 eq) to the solution.

  • Add L-proline (20 mol %) to the reaction mixture.

  • Stir the reaction at -20 °C for 24 hours, then at -10 °C for 24 hours, and finally at 0 °C for 24 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add MeOH.

  • Slowly add NaBH4 (1.5 eq) in portions to the reaction mixture and stir for 1 hour at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated γ-amino alcohol.

  • Determine the diastereomeric and enantiomeric excess using appropriate analytical techniques (e.g., 19F NMR, chiral HPLC).[7]

Synthesis_Workflow Start Start: Fluorinated Aldimine + Aldehyde Mannich Proline-catalyzed Cross-Mannich Reaction (NMP, -20°C to 0°C) Start->Mannich Intermediate Crude β-Amino Aldehyde Mannich->Intermediate Reduction Reduction with NaBH4 (MeOH, 0°C) Intermediate->Reduction Purification Workup and Purification (Chromatography) Reduction->Purification Product Fluorinated γ-Amino Alcohol Analysis Stereochemical Analysis (NMR, Chiral HPLC) Product->Analysis Purification->Product

Caption: Workflow for enantioselective synthesis.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fluorinated amino alcohol against fungal pathogens.

Materials:

  • Fluorinated amino alcohol test compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general principles outlined by the CLSI for antibacterial susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fluorinated amino alcohol against bacterial pathogens.

Materials:

  • Fluorinated amino alcohol test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform serial twofold dilutions in CAMHB in a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain in an appropriate broth medium overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control well and a sterility control well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the amino alcohol scaffold is a proven and powerful approach for the discovery and optimization of novel therapeutic agents. By understanding the fundamental principles of how fluorine modulates molecular properties and by systematically exploring the structure-activity relationships, researchers can rationally design compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The case studies in antifungal and antiviral research clearly demonstrate the potential of this strategy. Future research will likely focus on expanding the application of fluorinated amino alcohols to other therapeutic areas, such as kinase inhibition in oncology and neurodegenerative diseases. Furthermore, the development of novel and more efficient stereoselective synthetic methodologies will continue to be a driving force in unlocking the full potential of this versatile class of compounds.

References

  • Fustero, S., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, 7(16), 3433-3436. Available from: [Link]

  • Mimoto, T., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site. Bioorganic & Medicinal Chemistry, 7(9), 2063-2072. Available from: [Link]

  • Gaucher, A., et al. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters, 12(20), 4584-4587. Available from: [Link]

  • Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 234-247. Available from: [Link]

  • Yang, Y., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(8), 2821-2829. Available from: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available from: [Link]

  • Slavík, J., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2135-2165. Available from: [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7041. Available from: [Link]

  • Goodman, L. A., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1195-1203. Available from: [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100507. Available from: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2023). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 52(1), 125-154. Available from: [Link]

  • de Almeida, J. G. L., et al. (2017). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Brazilian Journal of Microbiology, 48(3), 563-569. Available from: [Link]

  • Tinker, T. S. S. (2023). The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6214. Available from: [Link]

  • Fustero, S., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 67(1-2), 24-27. Available from: [Link]

  • Inagaki, H., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. Available from: [Link]

  • Ni, C., & Hu, J. (2009). Stereoselective synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 923-941. Available from: [Link]

  • Regio- and stereoselective ring-opening of aziridines: a click chemistry approach to chiral amino alcohols and triazole-modified compounds. (n.d.). Available from: [Link]

  • Persico, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3187. Available from: [Link]

  • Stereochemistry and biological activity of drugs. (n.d.). Available from: [Link]

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The Strategic Role of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the highly rigorous landscape of modern medicinal chemistry, the selection of chiral building blocks dictates the trajectory of lead optimization. (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride is a highly specialized, multifunctional intermediate. As a Senior Application Scientist, I have observed that the incorporation of this specific motif into a drug scaffold is rarely arbitrary; it is a calculated structural intervention designed to overcome pharmacokinetic (PK) liabilities and enhance target residence time. This whitepaper deconstructs the mechanistic rationale, synthetic utility, and experimental handling of this compound for drug discovery professionals.

Deconstructing the Pharmacophore: Causality in Design

Why synthesize a scaffold around the (R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol core? The answer lies in the precise spatial and electronic control it affords.

  • The 5-Fluoro-2-methylphenyl Motif: The substitution pattern on the phenyl ring is engineered for optimal binding in deep hydrophobic pockets, such as the DFG-out conformation of kinases. The 2-methyl group acts as a steric bumper, restricting the torsional rotation of the phenyl ring and forcing it into an orthogonal conformation relative to the parent scaffold. This conformational locking minimizes the entropic penalty upon target binding. Concurrently, the 5-fluoro substitution serves a dual purpose: it increases the lipophilicity of the aromatic system for better membrane permeability and effectively blocks cytochrome P450-mediated aromatic oxidation, thereby extending the metabolic half-life of the resulting active pharmaceutical ingredient (API). This exact fluorinated motif has been successfully utilized in the discovery of Type II BRAF V600E inhibitors, where it demonstrated potent binding to the classical DFG-out conformation[1], as well as in the optimization of long-lasting Na+/H+ exchanger (NHE) inhibitors[2].

  • The (R)-Stereocenter: Stereospecificity is the cornerstone of target engagement. The (R)-configuration precisely vectors the 1-propanol chain away from the hydrophobic core and toward solvent-exposed regions or specific hydrogen-bond acceptor sites within the protein target.

  • The 1,3-Amino Alcohol Handle: This bifunctional backbone provides orthogonal reactivity. The primary amine can participate in SNAr reactions, reductive aminations, or amide couplings, while the primary alcohol serves as a latent nucleophile for subsequent intramolecular cyclizations.

G A (R)-3-Amino-3-(5-fluoro- 2-methylphenyl)propan-1-ol B 5-Fluoro Motif (Metabolic Stability) A->B C 2-Methyl Group (Torsional Control) A->C D (R)-Chiral Center (Target Binding) A->D E 1,3-Amino Alcohol (Synthetic Handle) A->E

Pharmacophore contributions of the functional motifs.

Synthetic Utility & Self-Validating Workflows

When integrating (R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl into a drug scaffold, the primary challenge is maintaining enantiomeric purity while driving the coupling reactions to completion. The hydrochloride salt must be carefully neutralized in situ to prevent premature degradation or side reactions.

Workflow S1 Step 1: Freebasing HCl Salt (DIPEA / Na2CO3) S2 Step 2: Amide Coupling (HATU, 0°C) S1->S2 S3 Step 3: Hydroxyl Activation (MsCl, -10°C) S2->S3 S4 Step 4: Intramolecular Cyclization (t-BuOK, THF) S3->S4 S5 Step 5: Chiral SFC Purification (ee > 99%) S4->S5

Standard synthetic workflow for chiral building block integration.

Standard Operating Procedure: Amide Coupling and Intramolecular Cyclization

The following protocol outlines a self-validating system for coupling this building block to a heteroaryl carboxylic acid, followed by cyclization to a chiral 1,3-oxazine derivative.

Step 1: Freebasing and Amide Coupling

  • Preparation: Suspend 1.0 equivalent of the heteroaryl carboxylic acid core in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Slowly add 1.05 equivalents of (R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl. The excess DIPEA serves to freebase the hydrochloride salt in situ.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is typically complete within 2 hours at room temperature. Causality Note: The use of HATU/DIPEA at low temperatures is strictly enforced to suppress epimerization at the newly formed amide bond.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and wash the organic layer with 5% LiCl to remove residual DMF.

Step 2: Intramolecular Cyclization (Oxazine Formation)

  • Activation of the Alcohol: Dissolve the purified amide intermediate in anhydrous dichloromethane (DCM). Add 2.0 equivalents of triethylamine and cool to -10°C.

  • Mesylation: Dropwise add 1.1 equivalents of methanesulfonyl chloride (MsCl). The low temperature is critical to prevent elimination side reactions.

  • Cyclization: Once mesylation is complete (verified by TLC), add 2.5 equivalents of potassium tert-butoxide (t-BuOK) in THF to induce intramolecular displacement of the mesylate by the amide nitrogen.

  • Validation: Purify via chiral SFC (Supercritical Fluid Chromatography). The self-validating nature of this step relies on the chiral analysis: an enantiomeric excess (ee) of >99% confirms that the (R)-stereocenter remained intact throughout the harsh basic cyclization.

Quantitative Data & Quality Metrics

To ensure reproducibility in drug discovery campaigns, the building block and its derivatives must meet stringent physicochemical criteria.

Table 1: Physicochemical Profile of the Chiral Building Block

PropertyValue / MetricRationale in Drug Design
Molecular Weight 183.22 g/mol (Free base)Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Estimated) 1.8 - 2.1Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors 3 (Amine, Alcohol)Provides critical anchoring points for target engagement.
Hydrogen Bond Acceptors 2 (N, O)Enhances solubility and interaction with kinase hinge regions.
Enantiomeric Excess > 99% (R-isomer)Prevents off-target toxicity associated with the (S)-enantiomer.

Table 2: Coupling Efficiency & Stereoretention across Activation Methods

Coupling ReagentBaseTemp (°C)Yield (%)Post-Reaction ee (%)
HATU DIPEA0 to 2588> 99.5
EDCI / HOBt NMM257498.2
T3P Et3N806592.4 (Partial Racemization)

Note: T3P at elevated temperatures leads to unacceptable erosion of enantiomeric purity, validating the choice of HATU at lower temperatures for this specific chiral amine.

Conclusion

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is not merely a structural placeholder; it is a precision-engineered module. By leveraging the torsional constraints of the 2-methyl group, the metabolic shielding of the 5-fluoro substituent, and the spatial vectoring of the (R)-1,3-amino alcohol backbone, medicinal chemists can design highly selective, metabolically stable therapeutics. Adherence to the self-validating protocols outlined herein ensures that the stereochemical integrity of this premium building block is preserved from bench to biological assay.

References

  • Zhang, Q., Zhang, X., & You, Q. "Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments." PubMed Central (PMC). 1

  • "Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives." Journal of Medicinal Chemistry - ACS Publications. 2

Sources

A Comprehensive Guide to the Physicochemical Characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl: A Novel Pharmaceutical Candidate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug product is contingent upon a rigorous and comprehensive understanding of its fundamental physicochemical properties. These characteristics are not merely data points; they are the bedrock upon which rational formulation design, manufacturing process control, and ultimate clinical performance are built. This guide provides an in-depth technical framework for the characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, a novel chiral amine hydrochloride salt. We will explore the critical quality attributes that must be defined and controlled, detailing the causality behind the selection of analytical techniques and providing robust, self-validating experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing NCEs through the development pipeline with scientific integrity and a quality-by-design approach.

Introduction: The "Why" Behind Comprehensive Characterization

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a small molecule active pharmaceutical ingredient (API) with a defined stereochemistry, suggesting potential for specific biological interactions. As an HCl salt, it is designed to enhance aqueous solubility and stability compared to its freebase form. However, assumptions are the enemy of robust drug development. A thorough physicochemical characterization is paramount because it directly impacts every subsequent stage, from formulation to bioavailability.[1][2] Properties such as purity, solid-state form, solubility, and stability are interconnected and dictate the safety, efficacy, and manufacturability of the final drug product.[3]

This guide is structured to follow a logical workflow, beginning with the absolute confirmation of the molecule's identity and purity, moving to its solid-state behavior, and concluding with key biopharmaceutical indicators.

cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Solid-State Properties cluster_2 Phase 3: Biopharmaceutical Properties Structural Elucidation Structural Elucidation Purity & Impurity Profiling Purity & Impurity Profiling Structural Elucidation->Purity & Impurity Profiling Confirms what to quantify Solid Form Screening Solid Form Screening Purity & Impurity Profiling->Solid Form Screening Ensures material is suitable for form analysis Thermal Behavior Thermal Behavior Solid Form Screening->Thermal Behavior Identifies forms to analyze Solubility Profile Solubility Profile Solid Form Screening->Solubility Profile Different forms have different solubilities Thermal Behavior->Solubility Profile Informs on stability during dissolution Lipophilicity & pKa Lipophilicity & pKa Solubility Profile->Lipophilicity & pKa Provides context for pH-dependent behavior

Caption: Physicochemical Characterization Workflow.

Part I: Molecular Identity and Purity

Before any other property can be meaningfully assessed, we must unequivocally confirm the chemical structure and quantify its purity. This aligns with the universal tests required by regulatory bodies for all new drug substances.[4][5]

Structural Elucidation

The primary goal is to verify that the synthesized molecule corresponds to the expected structure of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl. A combination of spectroscopic techniques is employed for an unambiguous assignment.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structure elucidation.[7] They provide detailed information about the carbon-hydrogen framework, the number of protons and carbons in different chemical environments, and their connectivity. For this specific molecule, we expect to see distinct signals for the aromatic protons, the methyl group, the aliphatic chain protons, and confirmation of the chiral center's environment. 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm proton-proton and proton-carbon correlations.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition (molecular formula). The fragmentation pattern observed in MS/MS can provide further corroboration of the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, we expect to see characteristic absorption bands for O-H (alcohol), N-H (amine salt), C-H (aromatic and aliphatic), and C-F bonds.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a critical quality attribute that ensures safety and efficacy. HPLC is the gold standard for assessing the purity of small molecule APIs due to its high resolution, sensitivity, and precision.[9][10]

Rationale for Method Choice: A reverse-phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The aromatic ring in the molecule provides a strong chromophore for UV detection. A C18 column is a versatile choice for retaining this moderately polar compound. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[11]

Experimental Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) is used to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the API in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

System Suitability and Validation: Before sample analysis, the system is verified with injections of a standard solution to check for repeatability, peak tailing, and theoretical plates. The method is then validated for specificity, linearity, range, accuracy, precision, and robustness.[12]

Data Presentation: Illustrative Purity Results

ParameterAcceptance CriteriaHypothetical Result
Purity (Area %) ≥ 99.5%99.8%
Largest Single Impurity ≤ 0.15%0.08%
Total Impurities ≤ 0.5%0.2%

Part II: Solid-State Characterization

The solid-state properties of an API are critical as they influence stability, solubility, and manufacturability.[13][14] Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid, each with distinct physical properties.[1] A comprehensive solid-state characterization is essential to identify and control the most stable and desirable form.[3]

G cluster_techniques Analytical Techniques cluster_properties Measured Properties XRPD XRPD Crystallinity Crystallinity / Polymorphism XRPD->Crystallinity Primary Technique For DSC DSC DSC->Crystallinity Confirms Phase Transitions Thermal_Events Melting / Glass Transition DSC->Thermal_Events Measures Enthalpic Changes TGA TGA TGA->Thermal_Events Correlates Mass Loss with Events Mass_Change Solvate / Hydrate Analysis TGA->Mass_Change Measures Mass vs. Temp

Caption: Solid-State Analysis Technique-Property Map.

Crystallinity and Polymorphism by X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form of a material.[15] Each crystalline structure diffracts X-rays in a unique pattern, providing a distinct "fingerprint" for that polymorph.[16][17] The absence of sharp peaks and the presence of a broad halo indicates an amorphous material.[18]

Rationale for Use: Early-stage XRPD analysis is crucial to establish a baseline. It confirms whether the initial batch of API is crystalline or amorphous and serves as the reference pattern for all future batches to ensure consistency.[19]

Experimental Protocol: XRPD Analysis

  • Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source.

  • Sample Preparation: Gently grind a small amount (approx. 5-10 mg) of the API powder to ensure random orientation and place it on a zero-background sample holder.

  • Scan Range: Scan the sample over a 2θ range of 2° to 40°.

  • Step Size: 0.02° 2θ.

  • Scan Speed: 2°/min.

  • Data Analysis: The resulting diffractogram is analyzed for the position (2θ) and intensity of the diffraction peaks.

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide complementary information about the solid state.[20]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the melting point and enthalpy of fusion for crystalline materials, or the glass transition temperature (Tg) for amorphous materials.[22] The presence of multiple melting peaks can indicate polymorphism or impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[23] It is invaluable for detecting the presence of bound solvents or water (solvates/hydrates) by showing a mass loss step at a specific temperature range before decomposition.[22]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the API into an aluminum pan (non-hermetic for TGA, crimped for DSC).

  • DSC Method: Heat the sample from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge.

  • TGA Method: Heat the sample from 25 °C to a temperature where full decomposition occurs (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen purge.

Data Presentation: Illustrative Thermal Analysis Data

TechniqueParameterHypothetical ResultInterpretation
DSC Onset of Melting175.2 °CSharp endotherm indicates a crystalline solid.
Peak of Melting178.5 °CCharacteristic melting point of the primary form.
TGA Mass Loss (25-120 °C)0.2%Negligible mass loss, indicating an anhydrous material.
Onset of Decomposition> 220 °CThe material is thermally stable up to this temperature.

Part III: Key Biopharmaceutical Properties

These properties are crucial for predicting the in vivo behavior of the drug and for guiding formulation development.[2][24]

Aqueous Solubility

Aqueous solubility is a fundamental determinant of oral drug absorption.[25][] For an API to be absorbed, it must first dissolve in the gastrointestinal fluids.[27] As an ionizable compound, the solubility of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is expected to be pH-dependent.

Rationale for Method: A thermodynamic equilibrium solubility study across a physiologically relevant pH range (pH 1.2 to 6.8) is essential.[28] This "shake-flask" method provides the most accurate measure of true solubility.

Experimental Protocol: pH-Solubility Profile

  • Media Preparation: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, 6.8).

  • Sample Addition: Add an excess amount of the API to vials containing each buffer to create a slurry.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples (e.g., using a 0.45 µm PVDF filter) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated HPLC or UV-Vis method.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[29] It is a key predictor of membrane permeability and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.[30]

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral (non-ionized) form of the molecule.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (ionized and non-ionized) at a specific pH. For an ionizable molecule like this, LogD is the more physiologically relevant parameter.[31]

Rationale for Method: While the traditional shake-flask method is accurate, HPLC-based methods can provide a rapid and reliable determination of LogP and pKa.[32]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[29] It governs the charge state of the molecule at different physiological pH values, which in turn profoundly affects its solubility and permeability.[31] For this molecule, the primary amine is expected to have a pKa in the basic range (approx. 9-10).

Rationale for Method: Potentiometric titration is a highly accurate method for determining pKa.[33] It involves titrating a solution of the API with a strong acid or base and monitoring the pH change.

Data Presentation: Illustrative Biopharmaceutical Properties

ParameterMethodHypothetical ResultSignificance
Solubility (pH 1.2) Shake-Flask> 50 mg/mLHigh solubility in acidic conditions (stomach).
Solubility (pH 6.8) Shake-Flask5 mg/mLLower solubility at intestinal pH may require formulation enhancement.
pKa (amine) Potentiometric Titration9.5The molecule will be predominantly ionized (charged) in the GI tract.
LogD (pH 7.4) HPLC-based1.2Indicates good potential for membrane permeability.

Conclusion

The physicochemical characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl provides a foundational dataset essential for its progression as a drug candidate. The hypothetical data presented herein illustrate a molecule with favorable purity and a stable crystalline form. Its pH-dependent solubility suggests that formulation strategies may be necessary to ensure optimal dissolution in the lower gastrointestinal tract. The determined pKa and LogD values indicate a promising balance between solubility and permeability. This comprehensive analysis, guided by the principles of quality-by-design and adhering to regulatory standards, establishes a robust control strategy and enables informed, data-driven decisions in the subsequent stages of pharmaceutical development.

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Methodological & Application

Application Note: HPLC Analysis of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Abstract

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is a critical chiral 1,3-amino alcohol building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of a primary amine, a primary alcohol, and an aryl group, combined with its hydrochloride salt form, presents unique chromatographic challenges. This application note details robust, self-validating protocols for determining both the enantiomeric excess (ee) via Normal-Phase Chiral HPLC and the chemical purity via Achiral Reversed-Phase HPLC.

Physicochemical Profiling & Mechanistic Rationale (E-E-A-T)

To develop a reliable method, we must analyze the causality behind the stationary phase and mobile phase additive selection:

  • Chiral Recognition Mechanism : The separation of 3-amino-1-propanol derivatives is highly effective on polysaccharide-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate) [1]. The chiral recognition is driven by a three-point interaction model: hydrogen bonding between the analyte's amine/hydroxyl groups and the CSP's carbamate linkages, π−π interactions involving the 5-fluoro-2-methylphenyl ring, and steric inclusion into the amylose cavity [2].

  • The HCl Salt Dilemma : Injecting an amine hydrochloride salt directly into a normal-phase system (e.g., Hexane/Isopropanol) typically results in severe peak tailing, irreversible adsorption, and poor solubility. The chloride counterion prevents optimal interaction with the CSP, while the protonated amine binds strongly to residual silanols on the underlying silica support.

  • Basic Additive Causality : To counteract this, a basic modifier like Diethylamine (DEA) (0.1% v/v) is mandatory in the mobile phase [3]. DEA serves a dual purpose: it acts as a competing base to dynamically mask residual silanols, and it neutralizes the HCl salt in situ, converting the analyte into its free base form, which is essential for sharp, symmetrical peaks and accurate enantiomeric resolution.

ChiralRecognition Analyte (R)-3-Amino-3-(aryl)propan-1-ol (Primary Amine) H_Bond Hydrogen Bonding (NH2/OH to C=O) Analyte->H_Bond Pi_Pi Pi-Pi Interactions (Aryl to Phenyl) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Polysaccharide CSP (Amylose Carbamate) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Diagram 1: Three-point chiral recognition mechanism between the amino alcohol and the polysaccharide CSP.

Experimental Protocol A: Enantiomeric Purity (Chiral HPLC)

This protocol is designed to separate the (R)-enantiomer from its (S)-antipode. It utilizes a normal-phase isocratic elution.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture via sonication for 10 minutes. Critical Step: Ensure DEA is fresh, as degraded DEA loses its silanol-masking efficacy.

  • Sample Preparation : Accurately weigh 10 mg of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl into a 10 mL volumetric flask.

  • Neutralization & Dissolution : Dissolve the sample in 1 mL of Ethanol to break the crystal lattice, then dilute to volume with the mobile phase. The DEA in the mobile phase will liberate the free base. Vortex for 1 minute.

  • Filtration : Filter the solution through a 0.45 µm PTFE syringe filter (discarding the first 1 mL) directly into an HPLC vial.

  • Execution : Inject 10 µL into the HPLC system following the parameters in Table 1.

SamplePrep Step1 Weigh API Salt (10 mg HCl Salt) Step2 Add Diluent (EtOH + Hexane/IPA) Step1->Step2 Step3 Add Basic Modifier (0.1% Diethylamine) Step2->Step3 Step4 Neutralization (Free Base Formation) Step3->Step4 Step5 Filter (0.45 µm PTFE) & Inject Step4->Step5

Diagram 2: Sample preparation workflow emphasizing in situ salt neutralization prior to injection.

Experimental Protocol B: Chemical Purity (Achiral Reversed-Phase HPLC)

To determine related substances and chemical purity, a reversed-phase method is required. Here, we force the amine into a fully protonated state using a low-pH phosphate buffer to prevent secondary interactions with the C18 stationary phase [4].

Step-by-Step Methodology:

  • Buffer Preparation (Mobile Phase A) : Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm aqueous membrane.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile.

  • Sample Preparation : Dissolve 10 mg of the API salt in 10 mL of Mobile Phase A. The low pH ensures complete solubility of the HCl salt.

  • Execution : Run the gradient program detailed in Table 2.

Data Presentation & System Suitability

Table 1: Chiral HPLC Chromatographic Conditions & Acceptance Criteria

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C
Detection Wavelength UV at 260 nm
Injection Volume 10 µL
System Suitability Resolution (Rs) 2.0 between enantiomers; Tailing Factor (Tf) 1.5; %RSD 2.0%

Table 2: Achiral Reversed-Phase Gradient Program

Time (min)Mobile Phase A (Buffer pH 3.0) %Mobile Phase B (Acetonitrile) %
0.0955
5.0955
20.04060
25.04060
25.1955
30.0955 (Re-equilibration)

(Note: Column: C18, 250 x 4.6 mm, 5 µm; Flow Rate: 1.0 mL/min; Temp: 30°C; UV: 260 nm)

Troubleshooting & Field Insights

  • Loss of Chiral Resolution : If the resolution between the (R) and (S) enantiomers degrades over time, it is often due to moisture accumulation on the normal-phase CSP. Solution : Flush the column with 100% anhydrous Ethanol at 0.5 mL/min for 4 hours to strip adsorbed water, then re-equilibrate with the mobile phase.

  • Peak Tailing in Chiral Method : A sudden increase in the tailing factor (>1.5) indicates insufficient neutralization of the HCl salt or depletion of the basic modifier. Solution : Verify the concentration of DEA. Ensure the sample is fully dissolved and neutralized during sample prep. Do not exceed 0.5% DEA, as excessively high concentrations can slowly dissolve the silica matrix over time.

References

  • Phenomenex. "Chiral HPLC Separations: Guide to Column Selection and Method Development". Phenomenex Technical Notes. URL:[Link]

  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives". ResearchGate Publications. URL: [Link]

  • Acta Naturae. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization". Acta Naturae Journal, Vol. 17. URL: [Link]

Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, field-tested protocol for the complete structural elucidation and characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive workflow from sample preparation to advanced 2D NMR data interpretation. We explain the causality behind experimental choices, ensuring a robust and reproducible methodology for confirming the identity, purity, and stereochemistry of this and similar chiral small molecules.

Introduction and Scientific Context

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a chiral amino alcohol derivative. The presence of a stereocenter, a fluorine atom, and distinct functional groups makes it a molecule of interest in medicinal chemistry and materials science. Unambiguous characterization of its three-dimensional structure is critical for understanding its biological activity and ensuring batch-to-batch consistency in a developmental setting.

NMR spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution.[1] This guide outlines a multi-faceted NMR approach, employing ¹H, ¹³C, ¹⁹F, and a series of 2D correlation experiments to assemble a complete, validated structural portrait of the title compound.

Molecular Structure:

Chemical structure of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Figure 1: Chemical structure of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride.

Foundational Principles: The "Why" Behind the Protocol

A successful NMR analysis hinges on a series of logical, evidence-based decisions. Here, we outline the core principles that govern our experimental design.

The Choice of Solvent: More Than Just Dissolving

The sample must be dissolved in a deuterated solvent, where hydrogen atoms (¹H) are replaced by deuterium (²H). This is crucial for three reasons:

  • Signal Avoidance: Standard proton-containing solvents would produce an enormous signal, overwhelming the signals from the analyte.[2]

  • Field/Frequency Lock: Modern spectrometers use the deuterium resonance of the solvent to maintain a stable magnetic field strength throughout the experiment, preventing signal drift.[3]

  • Accurate Referencing: The instrument can use the known frequency of the deuterium signal to accurately define the 0 ppm mark.

For the hydrochloride salt of our compound, which possesses exchangeable protons (-OH, -NH₃⁺), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the salt, and its hydrogen-bonding capabilities slow the exchange rate of the -OH and -NH₃⁺ protons, often allowing them to be observed as distinct signals coupled to adjacent protons. Deuterium Oxide (D₂O) can also be used, particularly in a subsequent experiment to confirm exchangeable protons, as they will be replaced by deuterium and their signals will disappear from the ¹H spectrum.[4]

The Internal Standard: A Universal Reference Point

To ensure comparability of data across different experiments and instruments, an internal standard is used. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents for several key reasons:[5][6]

  • Chemical Inertness: It does not react with most analytes.

  • Signal Simplicity: All 12 of its protons and 4 carbons are chemically equivalent, producing a single, sharp signal in ¹H and ¹³C spectra, respectively.[6]

  • Chemical Shift Position: Its signals are highly shielded and appear at a frequency defined as 0.0 ppm, a region typically free of signals from most organic compounds.[7]

  • Volatility: Its low boiling point allows for easy removal from the sample after analysis.[6]

While TMS is the gold standard, referencing can also be performed using the residual, non-deuterated solvent peak (e.g., DMSO-d₅H in DMSO-d₆ at ~2.50 ppm).[8] However, direct referencing to TMS is often considered more accurate.[9]

Comprehensive Experimental Workflow

This section provides a step-by-step protocol for acquiring a full suite of high-quality NMR data.

Visualization of the Experimental Workflow

The overall process, from sample preparation to data acquisition, follows a clear and logical path.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition A Weigh 10-15 mg of Sample B Transfer to a Clean Vial A->B C Add ~0.7 mL of DMSO-d6 B->C D Add TMS (optional, ~0.03% v/v) C->D E Vortex until Fully Dissolved D->E F Filter through Pipette with Cotton Plug E->F G Transfer Solution to 5 mm NMR Tube F->G H Cap and Label the Tube G->H I Insert Sample into Spectrometer J Lock on Deuterium Signal (DMSO-d6) I->J K Shim Magnetic Field Homogeneity J->K L Tune and Match Probe for ¹H, ¹³C, ¹⁹F K->L M Acquire 1D and 2D NMR Spectra L->M

Caption: General workflow for NMR sample preparation and data acquisition.

Detailed Protocol: Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl into a clean, dry vial. This concentration is generally sufficient for all experiments, including less sensitive ones like ¹³C NMR.[10]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of high-purity DMSO-d₆ to the vial. This volume ensures the sample fills the active region of the spectrometer's receiver coil in a standard 5 mm NMR tube.[11]

  • Internal Standard (Optional): If using TMS, add a very small amount (e.g., from a solvent stock containing 0.03% TMS).

  • Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra; any particulate matter can degrade spectral quality.[12][13]

  • Filtering and Transfer: Prepare a filter by stuffing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through this filter into a clean, high-quality 5 mm NMR tube. This removes any dust or insoluble impurities.[11]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the cap clearly.

Protocol: NMR Data Acquisition

The following are starting parameters for a typical 400-600 MHz spectrometer. Optimization may be required.

1. ¹H NMR (Proton)

  • Purpose: To identify all unique proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).

  • Pulse Program: Standard single-pulse (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

2. ¹³C NMR (Carbon)

  • Purpose: To identify all unique carbon environments.

  • Pulse Program: Standard single-pulse with broadband proton decoupling (e.g., zgpg30). Inverse-gated decoupling should be used for accurate quantification to suppress the Nuclear Overhauser Effect (NOE).[14]

  • Acquisition Parameters:

    • Spectral Width: ~220-240 ppm, centered around 100 ppm.

    • Relaxation Delay (d1): 2 seconds (can be shorter for qualitative spectra).[15]

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135 (Recommended): Run a DEPT-135 experiment to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.

3. ¹⁹F NMR (Fluorine)

  • Purpose: To observe the fluorine atom. ¹⁹F NMR is highly sensitive to the electronic environment.[16]

  • Pulse Program: Standard single-pulse, can be run with or without proton decoupling.

  • Acquisition Parameters:

    • Spectral Width (Critical): The chemical shift range for fluorine is vast.[17][18] Start with a very wide spectral width (e.g., >400 ppm) to locate the signal, then re-acquire with a narrower window for better resolution.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64.

4. 2D COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[19]

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Scans: 2-4 per increment.

    • Increments: 256-512 in the indirect dimension (t1).

5. 2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their known proton assignments.[1]

  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2).

  • Acquisition Parameters:

    • ¹H Spectral Width (F2): Same as ¹H spectrum.

    • ¹³C Spectral Width (F1): Sufficient to cover all protonated carbons (~10-100 ppm is often adequate).

    • Number of Scans: 4-8 per increment.

    • Increments: 256 in the indirect dimension (t1).

Data Processing and Structural Elucidation

Data Processing Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.[20]

  • Fourier Transform (FT): Converts the time-domain FID into a frequency-domain spectrum.[21]

  • Phase Correction: Adjusts the phase of the signals so that all peaks are purely absorptive (pointing upright).[22]

  • Baseline Correction: Corrects any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known value (DMSO-d₅H at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C).

  • Integration: For ¹H spectra, integrate the peak areas to determine the relative number of protons responsible for each signal.

A Logic-Based Approach to Interpretation

The combination of 1D and 2D spectra provides a self-validating system for structure assignment.

G cluster_1D 1D NMR Data cluster_2D 2D Correlation Data cluster_final Final Assignment H1 ¹H NMR (Proton Count & Multiplicity) COSY COSY (H-C-C-H Connections) H1->COSY Identifies H spin systems HSQC HSQC (Direct C-H Connections) H1->HSQC Provides ¹H shifts C13 ¹³C & DEPT-135 NMR (Carbon Count & Type) C13->HSQC Provides ¹³C shifts F19 ¹⁹F NMR (Fluorine Environment) Structure Complete & Verified Molecular Structure F19->Structure Confirms F-substitution pattern COSY->Structure Assembles proton backbone HSQC->Structure Assigns carbons to protons

Caption: Logical flow for structure elucidation using multiple NMR experiments.

Step-by-Step Interpretation:

  • Analyze the ¹H NMR Spectrum:

    • Aromatic Region (δ ~7.0-8.0 ppm): Expect three signals for the three aromatic protons. Their multiplicities (doublet, doublet of doublets, etc.) and coupling constants will reveal their relative positions (ortho, meta, para) to each other and to the fluorine atom.

    • Aliphatic Region (δ ~1.5-4.5 ppm): Identify the signals for the CH (benzylic), CH₂, CH₃, OH, and NH₃⁺ protons. The integration values should correspond to 1H, 2H, 3H, 1H, and 3H, respectively.

  • Use the COSY Spectrum: Look for cross-peaks that connect the aliphatic protons. A clear correlation should exist between the benzylic CH proton and the adjacent CH₂ group, and between that CH₂ group and the terminal CH₂-OH group, confirming the -CH-CH₂-CH₂-OH backbone.[23]

  • Use the ¹³C and DEPT-135 Spectra: Count the number of carbon signals to confirm the molecular formula. The DEPT-135 spectrum will distinguish the CH/CH₃ (positive) from the CH₂ (negative) carbons. The aromatic carbons will appear between ~110-165 ppm, with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant (appearing as a doublet).

  • Use the HSQC Spectrum: Correlate each proton signal with its directly attached carbon. For example, the aromatic proton signal at ~7.5 ppm will show a cross-peak to its corresponding aromatic carbon signal at ~130 ppm. This definitively links the proton and carbon skeletons.[24]

  • Confirm with ¹⁹F NMR: The ¹⁹F spectrum should show a single primary signal, likely a multiplet due to coupling with the ortho and meta protons on the aromatic ring. Its chemical shift provides information about the electronic environment of the fluorine atom.

Summary of Expected Spectroscopic Data

The following table summarizes the anticipated NMR data for the title compound based on its structure and typical chemical shift ranges. Note: Actual experimental values may vary slightly.

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)DEPT-135Key COSY CorrelationsKey HSQC Correlation
Ar-C H (ortho to F)~7.2-7.4dd~115 (d, ¹JCF ≈ 250 Hz)CH (+)With other Ar-HYes
Ar-C H (para to F)~7.0-7.2t~118CH (+)With other Ar-HYes
Ar-C H (ortho to Me)~7.3-7.5d~128CH (+)With other Ar-HYes
C H-NH₃⁺ (Benzylic)~4.2-4.5m~50-55CH (+)CH₂ (C2)Yes
C H₂ (C2)~1.9-2.2m~35-40CH₂ (-)CH (Benzylic), CH₂OH (C1)Yes
C H₂OH (C1)~3.5-3.8m~58-62CH₂ (-)CH₂ (C2)Yes
Ar-C H₃~2.2-2.4s~18-22CH₃ (+)NoneYes
NH ₃⁺~8.0-9.0 (broad)s (broad)N/AN/AMay show weak correlation to benzylic CH if exchange is slowNo
OH ~4.5-5.5 (broad)tN/AN/ACH₂OH (C1)No
Ar-C -FN/AN/A~160-165 (d, ¹JCF ≈ 250 Hz)C (absent)N/ANo
Ar-C -MeN/AN/A~135-140C (absent)N/ANo
Ar-C -CHN/AN/A~138-142C (absent)N/ANo

d = doublet, t = triplet, m = multiplet, s = singlet, dd = doublet of doublets

Conclusion

This application note provides a robust and comprehensive NMR spectroscopy protocol for the definitive characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR techniques, researchers can unambiguously confirm the molecular structure, assign all proton and carbon signals, and establish a spectroscopic fingerprint for quality control and further studies. The principles and workflows described herein are broadly applicable to the structural elucidation of other complex small molecules in the fields of pharmaceutical and chemical research.

References

  • Vertex AI Search. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Organomation.
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  • Labinsights. (2025, February 19).
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  • ResolveMass Laboratories Inc. (2025, December 22).
  • StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • MetaboLabPy.
  • Iowa State University.
  • Scribd. Tetramethylsilane as NMR Standard | PDF.
  • Unknown Source.
  • Wikipedia. Tetramethylsilane.
  • Creative Biostructure.
  • ACS Publications. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 | The Journal of Organic Chemistry.
  • American Chemical Society. (2021, March 29). Tetramethylsilane.
  • Western University.
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  • Benchchem. Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
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  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.
  • PMC.
  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment.
  • Unknown Source. Fluorine NMR.
  • RSC Education. (2008, August 31). The power of NMR: in two and three dimensions.
  • Unknown Source. 13-C NMR Protocol for beginners AV-400.
  • Unknown Source. NMR Techniques in Organic Chemistry: a quick guide.
  • UCSB Chem and Biochem. F19 detection - NMR Facility.
  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters.
  • JEOL. (2022, October 12). NMR入門講座 ⑥溶液2次元NMRの原理と読み方.
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Crystallography of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Elucidating the Solid-State Architecture of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride via Single-Crystal X-ray Diffraction

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to determining the three-dimensional structure of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride, a chiral amino alcohol of potential interest in pharmaceutical development. Ascertaining the precise solid-state conformation, stereochemistry, and intermolecular interactions through single-crystal X-ray diffraction (SC-XRD) is a critical step in physicochemical characterization.[1][2] This guide details field-proven protocols for crystal growth, data collection, and structure refinement, emphasizing the rationale behind key experimental decisions to empower researchers in obtaining high-quality crystallographic data.

Introduction: The Imperative of Structural Elucidation

The biological activity and pharmaceutical properties of a small molecule active pharmaceutical ingredient (API) are intrinsically linked to its three-dimensional structure. For chiral molecules like (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, SC-XRD provides unambiguous determination of its absolute configuration, which is vital for understanding its interaction with biological targets.[3] Furthermore, the analysis of the crystal packing and hydrogen bonding networks reveals crucial information about the material's stability, solubility, and potential for polymorphism—all of which are key considerations in drug development.[4] This application note serves as a methodological framework for generating a high-resolution crystal structure of the title compound.

Part 1: Crystal Growth – The Foundation of Quality Data

The primary bottleneck in any crystallographic study is the cultivation of a suitable, high-quality single crystal.[1] An ideal crystal for SC-XRD should be a well-ordered, single lattice, typically between 0.1 and 0.3 mm in each dimension, and free of cracks or defects.[2] Since the title compound is a hydrochloride salt, it is expected to have good solubility in polar solvents. The strategy is to find a solvent or solvent system where the compound is sparingly soluble, allowing for the slow growth of well-ordered crystals as the solution reaches supersaturation.

Protocol 1: Crystal Growth by Slow Evaporation

Slow evaporation is a straightforward and effective method for crystallizing organic compounds.[5][6] The principle relies on gradually increasing the solute concentration by slowly removing the solvent, which pushes the solution toward supersaturation and induces crystallization.

Materials:

  • (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl powder

  • Screening solvents: Isopropanol, Ethanol, Methanol, Acetonitrile, Water

  • Small (2-5 mL) glass vials with screw caps or parafilm

  • Microscope for crystal inspection

Methodology:

  • Solvent Screening: In separate vials, attempt to dissolve ~5-10 mg of the compound in 0.5 mL of each screening solvent at room temperature. A good starting solvent is one in which the compound is soluble upon heating but only sparingly soluble at room temperature. For hydrochloride salts, short-chain alcohols or acetonitrile are often effective.

  • Prepare a Saturated Solution: Once a suitable solvent is identified (e.g., isopropanol), prepare a nearly saturated solution by adding the compound to the solvent at a slightly elevated temperature (e.g., 40°C) until a small amount of solid no longer dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed syringe filter into a clean vial to prevent premature crystallization.

  • Initiate Slow Evaporation:

    • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and poke a few small holes with a needle. This allows for slow solvent evaporation.

    • Place the vial in a vibration-free location, such as a desiccator or a quiet corner of a laboratory bench.[7]

  • Monitor Crystal Growth: Check the vial daily under a microscope. Quality crystals should appear over several days to a week. Rapidly formed needles or powders indicate that the evaporation rate is too fast.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it must be carefully mounted and exposed to an X-ray beam to generate a diffraction pattern. This pattern contains the information needed to determine the arrangement of atoms within the crystal.[8]

Protocol 2: Crystal Mounting and Data Acquisition

This protocol outlines the general steps for collecting data on a modern diffractometer.

Materials & Equipment:

  • High-quality single crystal of the title compound

  • Nylon loop or MiTeGen mount

  • Paratone-N or similar cryoprotectant oil

  • Goniometer head

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a Cu or Mo X-ray source)[9]

  • Low-temperature device (e.g., Oxford Cryosystems)[9]

Methodology:

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal size is typically 100-300 microns.[3]

  • Mounting:

    • Place a small drop of cryoprotectant oil on a glass slide.

    • Using a fine needle, transfer the selected crystal into the oil.

    • Carefully scoop the crystal using a nylon loop of appropriate size. The oil will create a thin film around the crystal, which both adheres it to the loop and protects it from atmospheric moisture and the shock of cooling.

  • Cryo-cooling:

    • Attach the loop to the goniometer head on the diffractometer.

    • Immediately begin cooling the crystal in a stream of cold nitrogen gas, typically to 100 K.[4] This low temperature minimizes atomic thermal motion, leading to higher resolution data and reduced radiation damage.

  • Data Collection Strategy:

    • Center the crystal in the X-ray beam.

    • Collect a few initial frames to determine the unit cell parameters and crystal quality.[10]

    • Use the diffractometer's software to devise a data collection strategy that ensures high completeness and redundancy of the diffraction data. This typically involves a series of omega (ω) and phi (φ) scans.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for experimental factors (e.g., absorption, detector response).[8][11] The output is a reflection file (e.g., an HKL file) that is used for structure solution.

Part 3: Structure Solution and Refinement

Structure solution is the process of converting the processed diffraction data into an initial model of the crystal structure. This is followed by refinement, where the atomic positions and other parameters are adjusted to achieve the best possible fit with the experimental data.[9]

Protocol 3: Structure Solution and Refinement Workflow

Software:

  • Structure solution and refinement software package (e.g., SHELXT, SHELXL, Olex2)[4][9]

Methodology:

  • Structure Solution: Use a direct methods or dual-space algorithm (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[12] This should reveal the positions of most non-hydrogen atoms.

  • Model Building: Identify and assign the atoms of the (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL cation and the chloride anion in the electron density map.

  • Refinement:

    • Perform iterative cycles of least-squares refinement (e.g., using SHELXL).[4] Initially, refine the atomic positions and isotropic displacement parameters.

    • Once the model improves, refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.[9]

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions using a riding model.[9]

  • Validation: Assess the quality of the final model using figures of merit such as the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good fit between the calculated and observed diffraction data.[13] The final output is a Crystallographic Information File (CIF).[14][15]

Workflow Visualization

The entire process from obtaining the compound to the final structural analysis can be visualized as a linear workflow.

Crystallography_Workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis A Start: Powdered HCl Salt B Solvent Screening A->B C Crystal Growth (Slow Evaporation) B->C D Harvest & Select Single Crystal C->D E Mount Crystal & Cryo-cool D->E F Data Collection on Diffractometer E->F G Data Integration & Scaling F->G H Structure Solution (e.g., SHELXT) G->H I Refinement & Model Building (e.g., SHELXL) H->I J Validation & CIF Generation I->J

Caption: Experimental workflow for crystallographic analysis.

Data Interpretation: The Crystallographic Information File (CIF)

The culmination of a successful crystallographic experiment is the CIF, a standard text file format that contains all the essential information about the crystal structure and the experiment itself.[15][16][17]

Key Data in a CIF: A CIF file contains a wealth of information, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.[14]

  • Space Group: Describes the symmetry elements present within the unit cell.[18]

  • Atomic Coordinates: The fractional (x, y, z) coordinates for every atom in the asymmetric unit.[14][18]

  • Refinement Statistics: R-factors and other indicators of model quality.[14]

Below is a table with hypothetical but realistic crystallographic data for the title compound, which one would expect to find in a final CIF.

Parameter Value Significance
Chemical Formula C10 H15 Cl F N OThe elemental composition of the asymmetric unit.
Formula Weight 219.68 g/mol The mass of one mole of the compound.
Crystal System MonoclinicA crystal system defined by three unequal axes with one non-orthogonal angle.[4]
Space Group P2₁A common chiral space group in the monoclinic system, indicating the absence of inversion symmetry, as expected for an enantiopure compound.
a, b, c (Å) 8.541(2), 6.987(1), 9.876(3)The lengths of the unit cell axes.
α, γ (°) 90The angles between the unit cell axes.
β (°) 105.34(1)The non-90° angle in the monoclinic system.
Volume (ų) 568.9(2)The volume of the unit cell.
Z 2The number of formula units in the unit cell.
Temperature (K) 100(2)The temperature at which the diffraction data were collected.
Radiation type Cu KαThe X-ray source used for the experiment.
Final R1 [I > 2σ(I)] 0.035A low R1 value indicates a good agreement between the observed and calculated structure factors.
Final wR2 (all data) 0.089A weighted R-factor based on all data.
Goodness-of-fit (S) 1.05A value close to 1.0 indicates a good refinement model.

Conclusion

This guide provides a robust framework for the crystallographic analysis of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. By following these detailed protocols, researchers can reliably produce high-quality single crystals and solve their three-dimensional structures. The resulting data provides definitive proof of molecular structure, absolute stereochemistry, and offers deep insights into the solid-state interactions that govern the material's physicochemical properties, thereby supporting rational drug design and development efforts.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1765. DOI:10.1039/D2CS00697A.
  • Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files.
  • University of Angers. (n.d.). Guide for crystallization.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Short Guide to CIFs.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685.
  • Hall, S. R. (1991). CIF (Crystallographic Information File). A standard for crystallographic data interchange.
  • P-Velmurugan. (2021, May 29). A beginner's guide to X-ray data processing.
  • Florence, A., & Shankland, K. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 54(4).
  • Mueller, P. (n.d.). Structure solution and refinement: introductory strategies.
  • P-Velmurugan. (2021, May 28).
  • Royal Society of Chemistry. (2021). Single Crystal X-ray Diffraction Structure Determination.
  • Zuba, D., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.
  • Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 72(a1), S10.
  • Improved Pharma. (2025, July 18). Single Crystal X-ray Structure Determination.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Frey, W., et al. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857.
  • Gouverneur, V., & Tredwell, M. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry, 13, 2346-2357.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • BLDpharm. (n.d.). (R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol.
  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol.
  • Crisma, M., et al. (1997). Crystal structure of (R)-α-methylphenylalanine methylester hydrochloride monohydrate, C11H15NO2 · HCl · H2O. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 113-114.
  • AiFChem. (2025, October 21). (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.
  • BLDpharm. (n.d.). 3-Amino-1-(4-fluoro-2-methylphenyl)propan-1-ol.

Sources

Application Note: In Vitro Assay Development for Amino Alcohol-Based S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and preclinical drug development professionals.

Introduction & Mechanistic Rationale

Amino alcohol compounds represent a highly specialized and potent class of therapeutics, most notably recognized in the development of sphingosine-1-phosphate (S1P) receptor modulators like fingolimod (FTY720)[1]. In drug development, these molecules present a unique assay design challenge: they are often administered as inactive prodrugs. To exert their pharmacological effect, the primary hydroxyl group of the amino alcohol must first be phosphorylated by endogenous kinases (specifically Sphingosine Kinase 2, SphK2)[1].

Once phosphorylated, the active metabolite acts as a high-affinity agonist at S1P receptors (S1P1, S1P3, S1P4, S1P5). However, the therapeutic efficacy of these compounds in autoimmune conditions (like Multiple Sclerosis) relies on a paradoxical mechanism: functional antagonism [2]. By hyper-stimulating the S1P1 receptor, the phosphorylated amino alcohol drives robust β-arrestin recruitment, leading to persistent receptor internalization, ubiquitination, and degradation[2].

To accurately profile novel amino alcohol candidates, a dual-assay system is required:

  • Enzymatic Conversion Assay: To validate the prodrug's ability to be phosphorylated.

  • Functional Internalization Assay: To measure the active metabolite's ability to drive β-arrestin-mediated GPCR downregulation[3].

Pathway A Amino Alcohol Prodrug (e.g., Fingolimod) B Sphingosine Kinase 2 (SphK2) Phosphorylation A->B ATP & Mg2+ Dependent C Active Phosphate Metabolite (FTY720-P) B->C D S1P1 Receptor Binding C->D High Affinity Agonism E β-Arrestin Recruitment D->E GPCR Desensitization F Persistent Internalization & Functional Antagonism E->F Therapeutic Mechanism

Fig 1: Activation and signaling pathway of amino alcohol S1P receptor modulators.

Protocol I: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Because amino alcohols like fingolimod lack intrinsic activity at the S1P receptor, their conversion kinetics must be established. This assay utilizes recombinant SphK2 to phosphorylate the amino alcohol, followed by LC-MS/MS quantification.

Causality & Experimental Design Choices
  • Why SphK2 over SphK1? While both kinases phosphorylate endogenous sphingosine, fingolimod and its structural analogs are highly specific substrates for SphK2. Using SphK1 will result in false negatives.

  • Why MgCl2 in the buffer? Kinases cannot utilize free ATP; the active phosphate donor is strictly an Mg-ATP complex.

  • Why LC-MS/MS readout? Amino alcohols and their phosphorylated metabolites are highly lipophilic and lack natural fluorophores. Mass spectrometry provides the most direct, label-free quantification of the conversion ratio.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5 mM EGTA, 1 mM DTT, and 0.1% Triton X-100. Note: Triton X-100 is critical to maintain the solubility of the lipophilic amino alcohol substrate.

  • Substrate & Enzyme Mix: Dilute the amino alcohol test compound to a final concentration of 10 µM in the reaction buffer. Add recombinant human SphK2 enzyme (final concentration: 50 nM).

  • Reaction Initiation: Initiate the phosphorylation cascade by adding ultra-pure ATP to a final concentration of 1 mM.

  • Incubation: Incubate the microplate at 37°C for exactly 45 minutes with gentle orbital shaking.

  • Termination & Extraction: Quench the reaction by adding an equal volume of ice-cold Methanol/Chloroform (2:1 v/v) containing an internal standard (e.g., C17-Sphingosine-1-Phosphate). Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Quantification: Extract the lower organic phase, evaporate under nitrogen gas, and reconstitute in the mobile phase. Quantify the phosphorylated metabolite using LC-MS/MS in positive MRM (Multiple Reaction Monitoring) mode.

Protocol II: S1P1 Receptor β-Arrestin Recruitment Assay

Once the active phosphate metabolite is synthesized (or obtained directly as a reference standard), its functional efficacy is evaluated. To capture the "functional antagonism" critical to this drug class, we measure β-arrestin recruitment rather than downstream G-protein signaling (like cAMP or calcium flux)[4],[2].

Causality & Experimental Design Choices
  • Why Enzyme Fragment Complementation (EFC)? We utilize a system where the S1P1 receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger enzyme acceptor[3]. When the receptor is activated, β-arrestin binds to it, forcing the two enzyme fragments together to form active β-galactosidase. This creates a highly amplified, self-validating chemiluminescent signal that removes the subjectivity of imaging-based internalization assays[5].

  • Why a 90-minute ligand incubation? G-protein signaling occurs in seconds, but the scaffolding of β-arrestin and subsequent endosomal internalization is a slower, equilibrium-driven process. A 90-minute incubation ensures maximum signal-to-background ratio[4].

  • Why CHO-K1 cells? Chinese Hamster Ovary (CHO-K1) cells have negligible endogenous S1P receptor expression compared to HeLa or HEK293 cells, preventing signal interference from off-target receptor subtypes[3].

Step-by-Step Methodology
  • Cell Preparation: Detach CHO-K1 cells stably expressing S1P1-ProLink and β-Arrestin-Enzyme Acceptor using an EDTA-based detachment solution. Crucial: Avoid Trypsin, as it can cleave the extracellular N-terminus of the GPCR, destroying ligand binding affinity.

  • Cell Plating: Seed cells into a 384-well solid white microplate at a density of 5,000 cells/well in 20 µL of assay medium (OPTI-MEM + 1% dialyzed FBS). Incubate overnight at 37°C, 5% CO2[4].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the phosphorylated amino alcohol in assay buffer. Include endogenous S1P as a positive control and vehicle (DMSO < 0.1%) as a negative control.

  • Ligand Addition: Add 5 µL of the diluted compounds to the respective wells. Incubate the plate at 37°C for 90 minutes[4].

  • Detection: Add 12.5 µL of the EFC chemiluminescent detection reagent (containing the β-galactosidase substrate) to all wells[5].

  • Signal Development: Incubate the plate at room temperature, protected from light, for 60 minutes.

  • Readout: Measure chemiluminescence using a high-sensitivity microplate reader. Plot the Relative Light Units (RLU) against the log concentration of the compound to calculate the EC50[5].

Workflow Step1 1. Cell Plating Seed CHO-K1 S1P1 cells Incubate overnight Step2 2. Ligand Addition Add Amino Alcohol-P Incubate 90 mins at 37°C Step1->Step2 Step3 3. Detection Add EFC Reagent Incubate 60 mins at RT Step2->Step3 Step4 4. Readout Measure Luminescence Calculate EC50 Step3->Step4

Fig 2: Step-by-step workflow for the EFC-based β-Arrestin recruitment assay.

Quantitative Data Summary & Validation Metrics

To ensure the trustworthiness of the assay system, specific quality control metrics must be met. The table below summarizes the expected assay parameters and reference pharmacological values for a standard amino alcohol prodrug (Fingolimod) and its active metabolite (Fingolimod-Phosphate).

Assay TypeTargetReadout ModalityReference CompoundTypical EC50 / IC50Acceptable Z'-Factor
Kinase Conversion SphK2LC-MS/MSFingolimod (Prodrug)N/A (Substrate)> 0.65
β-Arrestin Recruitment S1P1 ReceptorChemiluminescenceFingolimod-Phosphate0.3 nM - 1.5 nM> 0.70
β-Arrestin Recruitment S1P1 ReceptorChemiluminescenceEndogenous S1P (Control)1.0 nM - 5.0 nM> 0.70
Receptor Internalization S1P1 ReceptorFlow CytometryFingolimod-Phosphate0.5 nM - 2.0 nM> 0.60

Data Interpretation Note: A Z'-factor greater than 0.5 indicates a robust assay suitable for high-throughput screening. The active phosphate metabolite typically exhibits sub-nanomolar potency in β-arrestin recruitment, often exceeding the potency of the endogenous ligand (S1P)[2].

References

  • Inhibition of Sphingosine Phosphate Receptor 1 Signaling Enhances the Efficacy of VEGF Receptor Inhibition. AACR Journals.[Link]

  • Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. National Institutes of Health (PMC).[Link]

  • Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • APPLICATION NUMBER: 214962Orig2s000 CLINICAL PHARMACOLOGY REVIEW(S). U.S. Food and Drug Administration (FDA).[Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market being fluorinated compounds.[1] This is not a matter of chance, but a deliberate design strategy to enhance the pharmacokinetic and pharmacodynamic properties of molecules.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]

Fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4][6][7] The robust C-F bond is much less prone to cleavage compared to a carbon-hydrogen (C-H) bond, thereby increasing the drug's half-life and bioavailability.[1][5] Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity and pKa, which in turn affects its membrane permeability and absorption.[1][2][4][8]

However, these same unique properties present distinct challenges for pharmacokinetic (PK) studies. The stability of the C-F bond can lead to the formation of persistent metabolites, and the analytical quantification of fluorinated compounds in complex biological matrices requires highly sensitive and specific methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust pharmacokinetic studies for fluorinated drug candidates, from preclinical animal models to clinical trials, with a focus on addressing the specific challenges posed by these compounds.

Preclinical Pharmacokinetic Study Design: A Tailored Approach

The foundation of any successful clinical program is a well-designed preclinical study. For fluorinated compounds, the primary objectives are to understand the ADME profile, establish a safe starting dose for human trials, and identify potential target organs for toxicity.[9][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that these studies be conducted under Good Laboratory Practice (GLP) regulations to ensure data integrity and reliability.[11][12][13]

Key Considerations for Preclinical Studies:
  • Animal Model Selection: The choice of animal model should be scientifically justified. Rodents (mice or rats) are typically used for initial PK screening due to their well-characterized physiology and ease of handling.[14] However, the chosen species should ideally have a metabolic profile that is relevant to humans for the class of compound being studied.

  • Dose Selection and Administration Route: Initial single-dose studies are conducted to determine basic PK parameters.[11] The route of administration should align with the intended clinical use (e.g., oral, intravenous).[10] Dose levels should be selected to provide a clear understanding of both therapeutic and potential toxic exposures.

  • Sample Collection: Blood is the primary matrix for PK analysis.[14] Serial blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. The collection schedule must be designed to accurately determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[15] Depending on the compound's characteristics, collection of urine, feces, and specific tissues may also be necessary to understand excretion pathways and tissue distribution.

Protocol: In-Vivo Acute Pharmacokinetic Study in Mice

This protocol outlines a typical single-dose pharmacokinetic study in mice.

Objective: To determine the pharmacokinetic profile of a novel fluorinated compound (FC-123) after a single oral gavage administration.

Materials:

  • Test compound: FC-123

  • Vehicle (e.g., reverse osmosis deionized water, or a suitable solubilizing agent)

  • Female Crl:CD1(ICR) mice (n=21 per dose group)[14]

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Pipettes and tips

  • Dry ice and freezer (-80°C)

Procedure:

  • Acclimation: Acclimate animals for at least one week prior to the study.

  • Dose Preparation: Prepare a homogenous solution or suspension of FC-123 in the selected vehicle at the desired concentrations (e.g., 10, 50, and 200 mg/kg).

  • Dosing: Administer a single oral dose of the test compound to each mouse via gavage.[14]

  • Blood Sampling: Collect blood samples (approximately 100-150 µL) from three mice per time point via a suitable method (e.g., retro-orbital sinus or vena cava at sacrifice).[14]

    • Timepoints: Predose (0 hr), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into K2-EDTA tubes, gently invert to mix, and place on ice. Centrifuge at 4°C for 10 minutes at 2000 x g to separate plasma.

  • Sample Storage: Transfer the resulting plasma into labeled cryovials and immediately freeze on dry ice. Store at -80°C until analysis.

  • Data Analysis: Analyze plasma samples using a validated analytical method (see below). Calculate pharmacokinetic parameters using appropriate software.

Bioanalytical Methodology: The Gold Standard for Quantification

The accurate quantification of fluorinated compounds in biological matrices is critical for reliable pharmacokinetic analysis. Due to the typically low concentrations of drug and metabolites in these samples, a highly sensitive and selective analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[16]

Workflow for Bioanalytical Method Development and Validation

cluster_pre Method Development cluster_val Method Validation (ICH/FDA Guidelines) cluster_analysis Sample Analysis MS_Opt MS/MS Optimization (MRM Transitions) LC_Dev LC Method Development (Column, Mobile Phase) MS_Opt->LC_Dev Sample_Prep Sample Preparation (PPT, LLE, SPE) LC_Dev->Sample_Prep Selectivity Selectivity & Matrix Effect Sample_Prep->Selectivity Calibration Calibration Curve (Linearity, Range) Accuracy Accuracy & Precision Recovery Recovery & Stability Sample_Analysis PK Sample Analysis Data_Processing Data Processing & QC PK_Calc Pharmacokinetic Calculations cluster_val cluster_val cluster_val->Sample_Analysis

Caption: Bioanalytical method workflow for fluorinated compounds.

Protocol: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing matrix components like proteins and salts that can interfere with LC-MS/MS analysis, a common challenge in bioanalysis.[16]

Objective: To extract FC-123 from mouse plasma for LC-MS/MS analysis.

Materials:

  • Frozen plasma samples

  • Internal Standard (IS) solution (a structurally similar, stable isotope-labeled version of the analyte is ideal)

  • SPE cartridges (e.g., mixed-mode or reversed-phase, depending on the analyte's properties)

  • SPE vacuum manifold

  • Reagents: Methanol, Acetonitrile, Water (LC-MS grade), Formic Acid

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation (Optional but recommended): Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridges. Apply gentle vacuum to draw the sample through at a slow, steady rate.

  • Washing: Wash the cartridges with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove residual matrix components.

  • Elution: Elute the analyte and IS from the cartridges with 1 mL of an appropriate elution solvent (e.g., acetonitrile with 0.1% formic acid) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

Objective: To quantify FC-123 in extracted plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[17]

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (determined during method development)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • FC-123: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Apply a linear regression model to the calibration curve.

  • Quantify the concentration of FC-123 in the unknown samples using the regression equation.

Clinical Pharmacokinetic Studies: Bridging to Humans

Data from well-conducted preclinical studies provide the basis for designing first-in-human (Phase I) clinical trials.[11] The objectives of these trials are to evaluate the safety, tolerability, and pharmacokinetic profile of the fluorinated compound in humans.[18]

Key Elements of a Phase I PK Study:
  • Study Population: Typically conducted in a small number of healthy volunteers.

  • Study Design: Often a single ascending dose (SAD) design, followed by a multiple ascending dose (MAD) design.

  • PK Sampling: Intensive blood sampling is performed to fully characterize the human PK profile.

  • Metabolite Profiling: In addition to the parent drug, major metabolites should be identified and quantified, especially if they are pharmacologically active or present at significant concentrations. The stability of fluorinated compounds can sometimes lead to the accumulation of metabolites that require careful characterization.[19]

Regulatory Compliance

All clinical trials must be conducted in accordance with the principles of Good Clinical Practice (GCP) and the guidelines set forth by regulatory authorities such as the FDA and EMA.[18][20] A comprehensive Investigational New Drug (IND) application, including all preclinical data, must be submitted to and approved by the FDA before initiating clinical trials in the United States.[11]

Overall Pharmacokinetic Study Workflow

The following diagram illustrates the integrated workflow for the pharmacokinetic evaluation of a fluorinated compound, from preclinical assessment to clinical development.

cluster_preclinical Preclinical Phase (GLP) cluster_clinical Clinical Phase (GCP) Preclin_PK In-Vivo PK Studies (Rodent/Non-Rodent) Bioanalytical_Dev Bioanalytical Method Development & Validation Preclin_PK->Bioanalytical_Dev Tox Toxicology Studies Bioanalytical_Dev->Tox IND_Submission IND Application Submission Tox->IND_Submission Phase1 Phase I: First-in-Human (Safety, Tolerability, PK) IND_Submission->Phase1 Phase2 Phase II: Proof-of-Concept (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III: Pivotal Trials (Efficacy & Safety) Phase2->Phase3 NDA_Submission NDA/MAA Submission Phase3->NDA_Submission

Caption: Integrated workflow for pharmacokinetic studies.

Conclusion

The unique properties of fluorinated compounds that make them attractive drug candidates also necessitate a specialized and rigorous approach to pharmacokinetic evaluation. By understanding the impact of fluorine on a molecule's ADME profile, designing tailored preclinical studies, and employing robust and validated bioanalytical methods like LC-MS/MS, researchers can generate the high-quality data required for successful clinical development. This comprehensive approach ensures a thorough understanding of the compound's behavior in biological systems, ultimately paving the way for safe and effective new therapies.

References

  • Jain, R., et al. (2023). "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." 3 Biotech. Available at: [Link]

  • do Nascimento, R. F., et al. (2021). "Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques." Journal of Chromatography B. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). "Analytical Methods." Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • O'Hagan, D. (2008). "The role of fluorine in medicinal chemistry." Journal of Fluorine Chemistry. Available at: [Link]

  • European Medicines Agency. "Clinical pharmacology and pharmacokinetics guidelines." Available at: [Link]

  • Wiebe, D. A. (2008). "FDA Requirements for Preclinical Studies." Cancer Imaging. Available at: [Link]

  • European Medicines Agency. (2014). "Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline." Available at: [Link]

  • European Medicines Agency. (2015). "Pharmacokinetic studies in man - Scientific guideline." Available at: [Link]

  • Murphy, C. D. (2015). "Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity." Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Banks, R. E., et al. (1994). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Iqbal, M. A., et al. (2023). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules. Available at: [Link]

  • Peters, J. C., et al. (2020). "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry. Available at: [Link]

  • Hansen, K. J., et al. (2001). "Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices." Environmental Science & Technology. Available at: [Link]

  • Scott, T. G., & Wiemer, A. J. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Accounts of Chemical Research. Available at: [Link]

  • Scott, T. G., & Wiemer, A. J. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Accounts of Chemical Research. Available at: [Link]

  • Cioni, L., et al. (2023). "Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals?" Environmental Science & Technology. Available at: [Link]

  • Van De Vijver, K. I., et al. (2010). "A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater." Journal of Chromatography A. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2025). "Preclinical research strategies for drug development." Available at: [Link]

  • Kamble, O., et al. (2022). "Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics." Current Organic Chemistry. Available at: [Link]

  • Spanish Agency of Medicines and Medical Devices (aemps). "preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union." Available at: [Link]

  • Daikin Industries. (2009). "Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in Mice." Available at: [Link]

  • Quinete, N., et al. (2009). "Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment." Ingeniería, Investigación y Tecnología. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Step 2: Preclinical Research." Available at: [Link]

  • Duke University. "Preclinical Regulatory Requirements." Available at: [Link]

  • Kamble, O., et al. (2021). "Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics." Current Organic Chemistry. Available at: [Link]

  • European Medicines Agency. (2006). "Guideline on the role of pharmacokinetics in the development of medicinal products in the paediatric population." Available at: [Link]

  • Semantic Scholar. "Contribution of Organofluorine Compounds to Pharmaceuticals." Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application." Available at: [Link]

  • DeGrado, T. R., et al. (2002). "Pharmacokinetics and Radiation Dosimetry of 18F-Fluorocholine." Journal of Nuclear Medicine. Available at: [Link]

  • Iqbal, M. A., et al. (2025). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules. Available at: [Link]

  • Zavyalova, E., et al. (2023). "Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex." International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Mechanistic Vulnerabilities

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride is a highly specialized chiral building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and GPCR modulators. The molecule possesses three critical structural features that dictate its handling requirements: an enantiomerically pure (R)-stereocenter, a primary alcohol, and a fluorinated aromatic ring, all stabilized as a hydrochloride (HCl) salt.

While the fluorinated aromatic ring provides metabolic stability in biological systems, the hydrochloride salt form introduces significant physicochemical vulnerabilities in the laboratory environment. As a Senior Application Scientist, it is critical to understand that protocol failures with this compound rarely stem from thermal degradation; rather, they are almost exclusively driven by moisture-induced micro-environmental shifts.

The Causality of Hygroscopicity in HCl Salts

Hydrochloride salts are essential for enhancing the aqueous solubility of basic APIs, but they are inherently responsible for the hygroscopicity of the resulting solid[1]. When exposed to ambient humidity, the chloride counterion readily forms hydrogen bonds with atmospheric water molecules.

  • The Mechanism of Failure: Moisture uptake leads to deliquescence (the solid dissolving in its own absorbed water). This absorbed water acts as a plasticizer, lowering the glass transition temperature of the powder and causing severe caking.

  • Chemical Consequences: Once a micro-aqueous environment forms on the surface of the crystal lattice, the localized pH can shift. For chiral amino alcohols, this micro-environment accelerates oxidative degradation of the amine and increases the risk of racemization at the benzylic chiral center under prolonged stress. Furthermore, fluorinated pharmaceutical intermediates can react unpredictably if impurities or moisture compromise their stable solid-state matrix[2].

DegradationPathway API (R)-3-Amino-3-(5-fluoro-2-methylphenyl) propan-1-ol HCl Moisture Atmospheric Moisture (>40% RH) API->Moisture Exposure to ambient air Deliquescence Deliquescence & Caking (Loss of Flowability) Moisture->Deliquescence Hygroscopic HCl Salt Hydrolysis Micro-environmental pH Shift Deliquescence->Hydrolysis Dissolution in absorbed water Degradation Accelerated Degradation & Potential Racemization Hydrolysis->Degradation Thermal/Chemical Stress

Logical pathway of moisture-induced degradation in hygroscopic HCl salts.

Self-Validating Storage Matrix

To ensure the integrity of the API over its lifecycle, storage conditions must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances[3]. The purpose of these guidelines is to establish a re-test period and shelf life by evaluating environmental factors such as temperature, humidity, and light[4].

Quantitative Storage Parameters

The following table summarizes the validated storage conditions for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl.

Storage TierTemperatureAtmosphereContainer Closure SystemValidated Shelf LifeSelf-Validation Metric (QC)
Long-Term (Bulk) 2°C to 8°CArgon (Ar) / Nitrogen (N₂)Amber glass vial, PTFE-lined cap, sealed in a secondary Mylar pouch with desiccant.24 - 36 MonthsKarl Fischer (KF) moisture < 1.0%; Chiral HPLC ee > 99.0%.
Accelerated / Transit 25°C ± 2°CAmbient (Sealed)Amber glass vial, Parafilm seal.6 MonthsVisual inspection for caking; KF moisture < 1.5%.
Working Aliquots 20°C to 25°CDesiccator (<20% RH)Clear/Amber glass vial, stored over anhydrous CaSO₄ or Silica gel.1 - 3 MonthsPowder must remain free-flowing. Any clumping triggers KF testing.

Note: For drug substances intended for long-term preservation without immediate use, freezing at -20°C is acceptable, provided the re-test period is based on real-time data obtained at the long-term storage condition[5].

Standard Operating Procedure (SOP): Handling & Aliquoting

The most critical point of failure in handling chiral amino alcohol hydrochlorides occurs during the weighing process. Opening a cold vial in a humid laboratory immediately causes atmospheric moisture to condense on the cold API powder, irreversibly compromising the batch.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Causality Step)

  • Action: Remove the secondary container (Mylar pouch or desiccator jar) from the 2–8°C refrigerator. Do not open the primary API vial.

  • Causality: The vial must equilibrate to ambient room temperature (typically 30–60 minutes) before the seal is broken. This prevents the API from acting as a cold surface for atmospheric moisture condensation.

  • Validation: Touch the exterior of the glass vial. It must feel completely neutral to room temperature before proceeding.

Step 2: Environmental Control

  • Action: Transfer the equilibrated vial to a localized dry environment (e.g., a glove box purged with Nitrogen, or a weighing station with a localized dehumidifier maintaining <30% Relative Humidity).

  • Causality: HCl salts will actively scavenge water from the air. Minimizing ambient humidity during the 2–5 minutes the vial is open prevents deliquescence[1].

Step 3: Rapid Aliquoting

  • Action: Using an anti-static spatula, quickly weigh the required mass into a pre-tared, dried receiving vessel.

  • Validation (Self-Validating System): Record the mass of the bulk storage vial before and after aliquoting. Calculate the difference. If the mass of the bulk vial increases unexpectedly (a deviation of >0.5% from the expected remaining mass), it indicates rapid moisture uptake during handling. This immediately triggers a mandatory Karl Fischer moisture analysis before the bulk vial can be returned to inventory.

Step 4: Inert Gas Purging and Sealing

  • Action: Before closing the bulk vial, gently purge the headspace with a slow stream of dry Argon or Nitrogen gas for 5–10 seconds.

  • Causality: Argon is heavier than air and will displace both oxygen (preventing N-oxidation) and ambient moisture from the headspace.

  • Action: Cap tightly with a PTFE-lined lid, wrap the seam with Parafilm, and return to the secondary desiccant pouch.

HandlingWorkflow Start Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30-60 mins in desiccator) Start->Equilibrate Prevent condensation Weigh Weigh rapidly in low-humidity environment Equilibrate->Weigh Maintain <30% RH Purge Purge headspace with Argon/Nitrogen Weigh->Purge Displace oxygen & moisture Seal Seal with Parafilm & secondary container Purge->Seal Ensure hermetic closure Store Return to 2-8°C Storage Seal->Store Long-term preservation

Step-by-step SOP for aliquoting and weighing moisture-sensitive API salts.

Safety and Toxicity Considerations

When handling fluorinated pharmaceutical intermediates, standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. All weighing and transfer operations should be conducted within a certified fume hood or ventilated enclosure.

Fluorinated intermediates can sometimes react with incompatible materials in unexpected ways, potentially leading to the release of toxic gases[2]. Furthermore, as an amino alcohol, the compound may act as a mild dermal and respiratory irritant. In the event of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water[2]. Ensure that disposal of any contaminated materials or expired API follows local and international environmental regulations for halogenated organic compounds.

References

  • MDPI (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (Discusses the inherent hygroscopicity of hydrochloride salts and moisture-induced stability issues). Available at:[Link]

  • European Medicines Agency / ICH (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • FDCELL (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Details environmental factors, temperature, humidity, and re-test periods). Available at: [Link]

  • Gally / ICH Guidelines. Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Available at: [Link]

  • Sinoshiny (2026). What are the safety data sheets (SDS) for fluorinated pharmaceutical intermediates? (Details on handling, stability, reactivity, and disposal of fluorinated compounds). Available at: [Link]

Sources

Application Note: Formulation Strategies for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and DMPK Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from in vitro screening to in vivo preclinical models requires rigorous formulation strategies to ensure accurate pharmacokinetic (PK) profiling and tolerability. This application note details the physicochemical rationale and step-by-step protocols for formulating (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride (HCl) . By leveraging the compound's intrinsic properties—specifically its high aqueous solubility and primary amine functionality—this guide establishes self-validating workflows for intravenous (IV) and oral (PO) dosing that prevent common pitfalls such as injection-site necrosis, systemic precipitation, and vehicle-induced neurotoxicity.

Mechanistic Formulation Rationale (E-E-A-T)

Physicochemical Profiling & Causality

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is the hydrochloride salt of a chiral, primary aryl-propanolamine. Understanding its physical chemistry is the foundation of preventing in vivo artifacts:

  • Salt Factor & Dosing Calculations: The free base molecular weight (MW) is approximately 183.2 g/mol , while the HCl salt MW is ~219.7 g/mol . To achieve a target dose of the active moiety, a correction factor of 1.20 must be applied. Failing to account for the salt mass results in a 20% under-dosing of the active compound.

  • pH Dynamics in Solution: As an HCl salt of a weak base (primary amine pKa ~9.0–9.5), dissolving this compound in unbuffered water yields an acidic solution (pH 3.0–4.5, concentration-dependent). Administering this unbuffered acidic solution intravenously causes rapid localized hemolysis, phlebitis, and erratic PK profiles due to vascular damage[1].

  • The Buffer vs. Precipitation Paradox: While neutralizing the pH to physiological levels (7.0–7.4) is critical for IV dosing, over-titrating past pH 8.0 will deprotonate the amine, leading to rapid precipitation of the lipophilic free base. Therefore, precise titration or the use of strong physiological buffers (e.g., PBS) is a strict requirement.

Mitigating Vehicle-Induced Toxicity

When selecting vehicles for efficacy or toxicology models (especially behavioral models like the Rotarod test), the vehicle itself must be biologically inert. High concentrations of co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) can induce severe neuromotor toxicity, confounding the pharmacological effects of the API[2]. For a water-soluble HCl salt, these organic co-solvents are largely unnecessary and should be avoided.

Vehicle Selection Matrix

The following table summarizes the quantitative parameters and causality for selecting the appropriate vehicle based on the route of administration.

Administration RouteRecommended VehicleMax Tolerated ConcentrationOsmolality TargetCausality & Expert Notes
Intravenous (IV) 0.9% NaCl (Saline) + pH adjustment~5–10 mg/mL280–320 mOsm/kgRequires strict pH (6.5–7.4) and isotonicity to prevent hemolysis and phlebitis[1].
Oral Gavage (PO) Purified Water or 0.5% CMC-Na>50 mg/mLN/AHigh solubility allows simple aqueous solutions. For maximum exposure at extreme doses, a 0.5% Carboxymethylcellulose (CMC) suspension prevents gastric dumping[3].
Intraperitoneal (IP) 1x PBS (Phosphate Buffered Saline)~10–20 mg/mL~300 mOsm/kgPBS inherently buffers the acidic HCl salt. Avoid DMSO/PEG to prevent localized peritonitis and behavioral artifacts[2].

Workflow Visualization

The following decision tree dictates the formulation pathway based on the intended in vivo study.

PreclinicalFormulation API API: (R)-3-Amino-3-(5-fluoro-2-methylphenyl) propan-1-ol HCl PhysChem Assess Physicochemical Profile (Acidic pH in Solution) API->PhysChem Route Select Dosing Route PhysChem->Route IV Intravenous (IV) Route->IV Systemic PK PO Oral Gavage (PO) Route->PO Efficacy/Tox IV_Steps 1. Dissolve in 0.9% Saline 2. Titrate pH to 6.5-7.4 3. Verify Osmolality IV->IV_Steps PO_Steps 1. Dissolve in Water or Suspend in 0.5% CMC-Na 2. Homogenize PO->PO_Steps QC Self-Validating QC (Visual, pH, Osmolality) IV_Steps->QC PO_Steps->QC Dosing In Vivo Administration QC->Dosing Pass Criteria

Caption: Workflow for formulating and validating preclinical dosing vehicles.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints. If a formulation fails a checkpoint, it must be discarded and reformulated.

Protocol A: Preparation of Isotonic IV Formulation (Target: 5 mg/mL)

Objective: Achieve a sterile, isotonic, physiologically buffered solution for systemic PK profiling.

  • Gravimetric Calculation: Weigh exactly 6.0 mg of the API salt (equivalent to 5.0 mg of the free base moiety) per 1 mL of required final volume.

  • Initial Dissolution: Add 80% of the final target volume of sterile 0.9% NaCl (Saline). Vortex for 60 seconds until visually clear.

  • pH Titration (Critical Step):

    • Action: Measure the initial pH (expected ~3.5).

    • Adjustment: Dropwise, add 0.1N NaOH while continuously stirring.

    • Causality: Continuous stirring prevents localized micro-environments of high pH, which would cause irreversible precipitation of the free base. Stop titration when the pH reaches 6.8–7.2.

  • Validation Checkpoint 1 (Visual): Hold the vial against a stark black-and-white background. The solution must be 100% transparent. If turbidity is observed, the pH exceeded the precipitation threshold; discard and restart.

  • Osmolality Adjustment:

    • Action: Measure using a freezing-point depression osmometer.

    • Validation Checkpoint 2: The reading must fall between 280 and 320 mOsm/kg . If hypotonic, add microliter volumes of 5M NaCl until isotonicity is reached.

  • Finalization: QS (quantum satis) to the final volume with 0.9% NaCl. Filter through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free vial.

Protocol B: Preparation of High-Dose PO Formulation (Target: 50 mg/mL)

Objective: Create a uniform suspension or solution for maximum oral exposure and first-pass metabolism evaluation.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in purified water. Stir overnight to ensure complete polymer hydration without clumping.

  • API Incorporation: Weigh 60.0 mg of the API salt (equivalent to 50.0 mg free base) per 1 mL of final volume.

  • Wetting & Homogenization:

    • Action: Add a small volume (10% of total) of the 0.5% CMC-Na vehicle to the API powder to form a smooth paste.

    • Causality: Creating a paste mechanically breaks down API agglomerates, ensuring a uniform particle size distribution which is critical for consistent gastrointestinal absorption[3].

  • Dilution: Gradually add the remaining CMC-Na vehicle while mixing with a high-shear homogenizer (e.g., Polytron) at 5,000 RPM for 2 minutes.

  • Validation Checkpoint 3 (Homogeneity): Allow the formulation to sit undisturbed for 30 minutes. If rapid sedimentation occurs, the viscosity of the CMC-Na is too low, or the particle size is too large. Re-homogenize or increase CMC-Na to 1.0%.

Quality Control & Stability

Before initiating the in vivo study, the formulation must undergo analytical verification.

  • Chemical Stability: Analyze the pre- and post-filtration formulation via HPLC-UV to confirm that the API does not bind nonspecifically to the 0.22 µm PES filter membrane.

  • In-Use Stability: HCl salts in aqueous media are generally stable, but formulations should be kept at 4°C and used within 48 hours to prevent microbial growth, as these preclinical vehicles typically lack antimicrobial preservatives.

References

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test." Journal of Pharmacy & Pharmaceutical Sciences, 2018.[Link]

  • An, L., De Bruyn, T., Pang, J., et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, 2024.[Link]

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, 2014.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride.

This chiral β -amino alcohol is a highly valuable building block in drug discovery, particularly for kinase inhibitors and CNS-active agents. The most robust synthetic route utilizes Ellman’s chiral tert-butanesulfinamide auxiliary to establish the (R)-stereocenter . However, researchers frequently encounter yield drops due to incomplete imine condensation, poor diastereoselectivity, over-reduction, and product loss during salt isolation. This guide provides field-proven, mechanistically grounded solutions to maximize your overall yield and enantiomeric purity.

Synthetic Workflow Overview

SynthesisWorkflow A 5-fluoro-2-methylbenzaldehyde B Imine Condensation Ti(OEt)4, (R)-Sulfinamide A->B C Chiral N-Sulfinyl Imine B->C D Enolate Addition Li-EtOAc, -78°C C->D E β-Amino Ester (dr > 95:5) D->E F Ester Reduction LiBH4, THF E->F G β-Amino Alcohol (N-Sulfinyl protected) F->G H Deprotection & Salt Formation 4M HCl in Dioxane G->H I (R)-3-Amino-3-(5-fluoro-2-methylphenyl) propan-1-ol HCl H->I

Figure 1: Optimized synthetic workflow for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl.

Troubleshooting FAQs

Q1: My imine condensation yields are stalling at ~70%. How can I drive this reaction to completion? A: The condensation of 5-fluoro-2-methylbenzaldehyde with (R)-tert-butanesulfinamide is an equilibrium reaction. Standard desiccants like MgSO4​ or CuSO4​ are often insufficient for sterically hindered or deactivated ortho-substituted benzaldehydes. The Solution: Switch to Titanium(IV) ethoxide ( Ti(OEt)4​ ). Ti(OEt)4​ acts as both a Lewis acid activator for the carbonyl and an irreversible water scavenger . The hydrolysis of the Ti-OEt bonds permanently removes water from the system, driving the conversion to >95%. Ensure you filter the resulting titanium dioxide salts through a pad of Celite during workup to prevent emulsion formation.

Q2: I am seeing poor diastereomeric ratios (dr < 85:15) during the lithium enolate addition. How do I improve stereocontrol? A: The diastereoselectivity of the enolate addition to the chiral N-sulfinyl imine relies on a highly ordered, rigid Zimmerman-Traxler-type six-membered transition state. If the internal temperature of your reaction mixture fluctuates even slightly above -75 °C, this transition state breaks down, leading to epimerization and poor stereocontrol. The Solution: Maintain strict cryogenic control. Pre-cool the imine solution to -78 °C for at least 20 minutes before the dropwise addition of the lithium enolate (generated from EtOAc and LDA). Do not rely on the temperature of the external cooling bath; use an internal temperature probe.

Q3: The ester reduction to the alcohol is sluggish, and I am observing cleavage of the N-sulfinyl group. What reductant should I use? A: Harsh reductants like Lithium aluminum hydride ( LiAlH4​ ) or elevated temperatures will prematurely cleave the sensitive N-S bond of the sulfinamide auxiliary, ruining your yield and complicating purification. The Solution: Use Lithium borohydride ( LiBH4​ ) in THF at room temperature. LiBH4​ is chemoselective; it is strong enough to reduce the β -amino ester to the corresponding alcohol but mild enough to leave the tert-butanesulfinyl protecting group completely intact .

Q4: My final deprotection is successful, but the isolated yield of the HCl salt is terribly low (<40%). It often forms a sticky gum. A: (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is highly polar and extremely hygroscopic. If you use methanolic HCl or attempt to isolate the salt from a polar solvent system (like ether/methanol), the product will remain dissolved in the mother liquor or crash out as an unfilterable oil due to trace ambient moisture. The Solution: Perform a solvent swap to a strict anti-solvent system. Use anhydrous 4M HCl in 1,4-dioxane for the deprotection, and force crystallization by adding Methyl tert-butyl ether (MTBE) or Heptane. Filter under a blanket of nitrogen to prevent moisture uptake.

Quantitative Data Summary: Standard vs. Optimized Parameters

The following table summarizes the yield and purity improvements achieved by implementing the mechanistically grounded adjustments described above.

Process StepStandard ConditionStandard Yield / PurityOptimized ConditionOptimized Yield / Purity
1. Imine Condensation MgSO4​ , DCM, rt72% (Incomplete conv.) Ti(OEt)4​ , THF, rt96% (>99% conv.)
2. Enolate Addition LDA, EtOAc, -60 °C65% (dr 82:18)LDA, EtOAc, -78 °C88% (dr 96:4)
3. Ester Reduction LiAlH4​ , THF, 0 °C55% (N-S cleavage) LiBH4​ , THF, rt92% (No cleavage)
4. Salt Isolation Methanolic HCl, Et2​O 45% (Hygroscopic gum)4M HCl/Dioxane, MTBE89% (Crystalline solid)
Detailed Experimental Methodologies

To ensure self-validating and reproducible results, follow these optimized step-by-step protocols for the two most critical yield-limiting stages.

Protocol A: Chemoselective Reduction of the β -Amino Ester

Objective: Reduce the ester to the alcohol without cleaving the chiral auxiliary.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with the chiral β -amino ester (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add LiBH4​ (2.0 M solution in THF, 2.0 equiv) dropwise over 15 minutes. Self-Validation Check: Watch for mild effervescence; rapid addition will cause uncontrolled hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by LC-MS until the ester mass is completely consumed.

  • Quench & Extraction: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure N-sulfinyl β -amino alcohol.

Protocol B: Anhydrous Deprotection and HCl Salt Crystallization

Objective: Cleave the auxiliary and isolate the highly hygroscopic API as a free-flowing solid.

  • Dissolution: Dissolve the N-sulfinyl β -amino alcohol (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Deprotection: Add 4.0 M HCl in 1,4-dioxane (3.0 equiv) dropwise at room temperature. Stir for 1 to 1.5 hours. Self-Validation Check: The solution will turn slightly cloudy as the hydrochloride salt begins to form.

  • Anti-Solvent Addition: Slowly add anhydrous MTBE (equal in volume to the dioxane used) to the stirring mixture. Stir vigorously for an additional 30 minutes to drive complete crystallization.

  • Filtration: Filter the resulting white suspension using a Buchner funnel under a steady stream of dry nitrogen gas to prevent the hygroscopic salt from absorbing atmospheric moisture.

  • Washing & Drying: Wash the filter cake with cold, anhydrous MTBE (2 x 10 mL). Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to yield (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl.

References
  • Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link]

  • Synthesis of N-Acyl-N,O-acetals Mediated by Titanium Ethoxide Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

Stability issues of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a chiral amino alcohol derivative of interest in pharmaceutical research. The stability of this compound in solution is a critical parameter that can significantly impact experimental outcomes, from early-stage discovery to preclinical development. This guide will delve into the factors affecting its stability, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common inquiries about the handling and stability of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl.

Q1: Why is the compound supplied as a hydrochloride (HCl) salt?

The hydrochloride salt form of amines is generally preferred for several reasons. Firstly, it enhances the stability of the compound. The protonation of the amine group to form the ammonium salt makes the lone pair of electrons on the nitrogen atom less available for oxidation, a common degradation pathway for amines.[1] Secondly, hydrochloride salts of amines often exhibit increased solubility in aqueous solutions, which is advantageous for many biological and pharmaceutical applications.[2]

Q2: What are the general recommendations for storing solutions of this compound?

For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C for no longer than 24-48 hours, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.[3]

Q3: What factors can influence the stability of the compound in solution?

Several factors can impact the stability of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl in solution:

  • pH: The stability of the compound is likely pH-dependent. At high pH, the free amine form will be more prevalent, which can be more susceptible to oxidation and other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

  • Light: Exposure to UV or visible light can induce photolytic degradation. It is always recommended to store solutions in amber vials or otherwise protected from light.[3]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of degradation products.

  • Solvent: The choice of solvent can influence stability. While soluble in water and alcohols, interactions with certain solvents or impurities within them could potentially lead to degradation.

Q4: What are the likely degradation pathways for this type of molecule?

While specific degradation pathways for this molecule require experimental investigation, based on its structure, potential degradation routes include:

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of various byproducts.

  • Dehydration: The alcohol group could undergo dehydration, especially under acidic conditions and/or at elevated temperatures.

  • Impurity-Mediated Degradation: The presence of metallic ions or other reactive impurities in the solvent or buffer system can catalyze degradation.

Q5: How can I determine if my solution has degraded?

Visual inspection can sometimes reveal degradation, such as a change in color or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of any changes over time.[4]

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Problem: You are observing inconsistent or unexpected results in your experiments, and you suspect that the stability of your (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl solution may be the cause.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Verify Solution Preparation and Storage - Freshly prepared? - Correct solvent and pH? - Protected from light? - Stored at appropriate temperature? A->B C Visual Inspection - Color change? - Precipitate formation? B->C D Develop Stability-Indicating HPLC Method C->D If suspicion remains E Conduct Forced Degradation Study D->E F Analyze Samples and Identify Degradants E->F G Optimize Storage and Handling Conditions F->G H Re-run Experiment with Fresh, Verified Solution G->H

Caption: Troubleshooting workflow for stability issues.

Step-by-Step Troubleshooting:

  • Verify Solution Preparation and Storage:

    • Causality: Improper preparation or storage is the most common source of stability issues.

    • Action: Review your protocol. Was the solution prepared fresh? Was the correct solvent and buffer system used? Was the pH of the final solution verified? Was the solution protected from light and stored at the recommended temperature?

  • Perform a Visual Inspection:

    • Causality: Significant degradation can sometimes lead to visible changes in the solution.

    • Action: Compare your current solution to a freshly prepared one. Look for any differences in color or clarity. Note that the absence of visible changes does not rule out degradation.

  • Advanced Analysis: Stability-Indicating HPLC Method:

    • Causality: To definitively assess stability, an analytical method capable of separating the parent compound from any potential degradation products is necessary.[5]

    • Action: Develop a stability-indicating HPLC method. An example protocol is provided in the "Protocols" section below. This will allow you to quantify the purity of your solution.

  • Advanced Investigation: Forced Degradation Study:

    • Causality: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the sample to identify potential degradation products and pathways.[3][6] This information is invaluable for developing a robust stability-indicating method and for understanding the compound's intrinsic stability.

    • Action: Perform a forced degradation study as outlined in the "Protocols" section. This will help you understand how the compound behaves under various stress conditions.

Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution. The final concentration and solvent should be adapted to your specific experimental needs.

  • Allow the vial of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of the compound.

  • Add your chosen solvent (e.g., sterile water, DMSO, or ethanol) to the solid.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • If necessary, adjust the pH with a suitable buffer.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the solution in a tightly sealed, light-protected container at the appropriate temperature.

Protocol 2: General Guidelines for a Forced Degradation Study

This study is intended to generate potential degradation products and to test the specificity of your analytical method.[7][8]

Stress ConditionTypical Reagent and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂, room temperature for 24 hoursTo determine susceptibility to oxidation.
Thermal Stress Heat solution at 60-80°C for 48-72 hoursTo assess the effect of elevated temperature.
Photostability Expose solution to light (ICH Q1B guidelines)To evaluate light sensitivity.

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Expose aliquots of the solution to the stress conditions listed in the table above.

  • Include a control sample stored under normal conditions.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by HPLC.

Protocol 3: Example HPLC Method for Stability Assessment

This is a starting point for developing a stability-indicating method. Optimization will likely be required.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm (or use a PDA detector to scan a range)
Injection Volume 10 µL

Data Interpretation

When analyzing the results of your stability studies, look for the following:

  • Decrease in the main peak area: This indicates a loss of the parent compound.

  • Appearance of new peaks: These represent degradation products.

  • Mass balance: The sum of the area of the main peak and all degradation peaks should ideally remain constant. A significant loss in mass balance may suggest that some degradation products are not being detected by your method.

A degradation level of 10-15% is generally considered adequate for validating a chromatographic purity assay.[7]

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for an amino alcohol. This is a generalized representation and would need to be confirmed experimentally for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl.

G A (R)-3-Amino-3-(Ar)propan-1-ol (Parent Compound) B Imine Intermediate A->B Oxidation D N-Oxide A->D Oxidation C Ketone Derivative B->C Hydrolysis

Sources

Overcoming poor solubility of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Solubility of Fluorinated Organic Compounds

Introduction Welcome to the Technical Support Center for Fluorinated Organic Compounds. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility profiles of fluorinated active pharmaceutical ingredients (APIs) and chemical probes. The very modifications that improve a drug's metabolic stability and binding affinity often render it intractable in standard assays. This guide bypasses generic advice, offering mechanistically grounded troubleshooting strategies and self-validating protocols to overcome the unique physicochemical hurdles of fluorinated molecules.

The Causality of Insolubility: Understanding the "Fluorous Effect" Before troubleshooting, we must establish causality. Why do highly fluorinated compounds precipitate in both water and organic solvents? The answer lies in the unique nature of the carbon-fluorine (C-F) bond. Fluorine's extreme electronegativity tightly holds its electrons, resulting in low polarizability. Consequently, fluorinated domains exhibit exceptionally weak London dispersion forces. This manifests as the "fluorous effect"—a state where the molecule is simultaneously hydrophobic (water-repelling) and lipophobic (lipid/hydrocarbon-repelling)[1]. Standard solubilization strategies relying on lipophilic interactions (e.g., Tween-80, standard lipid nanoparticles) will inherently fail because they cannot solvate these rigid, electronegative domains.

G A Fluorinated Organic Compound B Hydrophobic & Lipophobic (The Fluorous Effect) A->B C Precipitation in Aqueous & Organic Media B->C D Fluorophilic Solubilization Strategies C->D E Fluorinated Cyclodextrins (Host-Guest Complex) D->E F Semifluorinated Surfactants (Fluorous-Core Micelles) D->F G Fluorinated Hexosomes (Nanocarriers) D->G

Logical flow of fluorous phase challenges and targeted solubilization strategies.

Frequently Asked Questions (FAQs)

Q: Why does my heavily fluorinated compound precipitate even when I use standard co-solvents like DMSO or cyclodextrins like HP-β-CD? A: Standard cyclodextrins rely on the hydrophobic effect to encapsulate guests within their lipophilic cavities. Because fluorinated compounds are lipophobic, they bind significantly weaker to non-fluorinated cyclodextrins than their hydrocarbon counterparts. To achieve stable inclusion complexes, you must use highly fluorinated water-soluble cyclodextrins (e.g., trifluoroethylthio-modified variants), which leverage the "fluorophobic effect" to preferentially interact with fluorinated guests[2].

Q: Can I formulate highly fluorinated anesthetics or APIs for intravenous delivery? A: Yes, but not with standard lipid emulsions. You must utilize semifluorinated water-soluble block copolymers. These specialized surfactants self-assemble into micellar structures with a fluorous-phase inner core, which can successfully encapsulate and bind highly fluorinated molecules (like sevoflurane) for aqueous solubilization[3].

Troubleshooting Guides & Experimental Protocols

Issue 1: Poor Drug Loading in Standard Lipid Nanoparticles (LNPs)
  • Symptom: Low encapsulation efficiency (<10%) and rapid drug expulsion/precipitation during storage.

  • Causality: The fluorinated API is incompatible with the hydrocarbon tails of standard LNP lipids, leading to phase separation.

  • Solution: Transition to Fluorinated Hexosomes using nonionic dendritic fluorinated amphiphiles. Matching the fluorous domains of the carrier to the drug can increase solubility by 12-fold and achieve >60% encapsulation efficiency[4].

Protocol 1: Bottom-Up Formulation of Fluorinated Hexosomes Self-Validation Check: Successful formulation is confirmed by the absence of visible precipitates and a monodisperse size distribution via Dynamic Light Scattering (DLS).

  • Component Selection: Synthesize or procure nonionic dendritic amphiphiles featuring fluorinated hydrophobic tail groups[4].

  • Co-Dissolution: Dissolve the fluorinated amphiphile and the fluorinated API (e.g., Leflunomide) in a hydrotrope such as ethanol. This ensures complete molecular mixing and breaks pre-existing crystalline lattices.

  • Aqueous Dispersion: Under continuous, low-energy magnetic stirring, add the ethanol mixture dropwise into Millipore water. The sudden shift in solvent polarity triggers supramolecular self-assembly into hexosomes.

  • Purification: Transfer the dispersion into a dialysis cassette (e.g., Spectra/Por Float-A-Lyzer) and dialyze against excess Millipore water for 24 hours to remove the ethanol hydrotrope and any unencapsulated drug[4].

  • Characterization: Validate the nonlamellar liquid crystalline structure using Small-Angle X-ray Scattering (SAXS) and confirm the hydrodynamic radius via DLS.

G S1 Step 1: Synthesize/Select Fluorinated Amphiphiles S2 Step 2: Co-dissolve Amphiphile & Fluorinated Drug in Ethanol S1->S2 S3 Step 3: Disperse in Aqueous Phase (Low-Energy Input) S2->S3 S4 Step 4: Self-Assembly into Fluorinated Hexosomes S3->S4 S5 Step 5: Dialysis to Remove Unencapsulated Drug S4->S5

Step-by-step bottom-up formulation workflow for fluorinated hexosomes.

Issue 2: Insolubility During Green Processing and Extraction
  • Symptom: The fluorinated compound is sparingly soluble in standard environmentally friendly solvents (<0.1 wt%), halting scale-up processing.

  • Causality: Green organic solvents lack the specific dipole interactions required to solvate dense C-F networks.

  • Solution: Utilize Dense (Supercritical) Carbon Dioxide (CO₂) . The specific dipole interaction between CO₂ and fluorine dramatically enhances solubility[5].

Protocol 2: Solubilization in Dense Carbon Dioxide Self-Validation Check: Visual confirmation of a single homogeneous phase through a high-pressure view-cell window.

  • Loading: Place the solid fluorinated pharmaceutical (e.g., 3-(trifluoromethyl)benzoic acid) into a high-pressure view-cell equipped with a magnetic stirrer.

  • Pressurization: Seal the cell and introduce pure CO₂ gas. Pressurize the system to dense phase conditions (e.g., 100 to 145 bar) using a high-pressure syringe pump[5].

  • Thermal Equilibration: Heat the system to a controlled temperature between 35 °C and 55 °C.

  • Validation: Monitor the phase behavior. The introduction of a trifluoromethyl group can increase solubility in dense CO₂ to approximately 7 wt% at 35 °C and 100 bar—almost 40 times higher than its non-fluorinated counterpart[5].

Quantitative Data Summary

To assist in selecting the appropriate solubilization strategy, consult the comparative data table below:

Solubilization StrategyMechanistic DriverExample SystemQuantitative EnhancementReference
Fluorinated Cyclodextrins Host-guest fluorophobic interactionTrifluoroethylthio-modified β-CDAchieves water solubility > 50 mM for fluorinated guests[2]
Fluorinated Hexosomes Supramolecular self-assemblyNonionic dendritic fluorinated amphiphiles12-fold solubility increase; 62 ± 3% encapsulation efficiency[4]
Semifluorinated Micelles Fluorous inner core encapsulationSemifluorinated block copolymersHigh-capacity aqueous solubilization of volatile anesthetics[3]
Dense Carbon Dioxide Specific dipole interaction (C-F / CO₂)Supercritical CO₂ (100 bar, 35 °C)~7 wt% solubility (40x increase vs. non-fluorinated analogs)[5]

Sources

Technical Support Center: Optimizing HPLC-MS for Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting advice and frequently asked questions for optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of fluorinated molecules. As a Senior Application Scientist, this guide is built on a foundation of scientific expertise and practical field experience to address the unique challenges presented by these compounds.

Fluorinated compounds are increasingly prevalent in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. However, their analysis by HPLC-MS can be challenging. This guide provides solutions to common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing poor peak shape (e.g., tailing or fronting) for my fluorinated analytes?

Poor peak shape for fluorinated compounds often stems from secondary interactions with the stationary phase or issues with the mobile phase composition.

  • Underlying Cause: Highly fluorinated molecules can exhibit unique interactions, including solvophobic effects and dipole-dipole interactions, which differ from their non-fluorinated counterparts. Silanol groups on traditional silica-based C18 columns are a common source of peak tailing due to strong hydrogen bonding with the analyte.

  • Troubleshooting Steps:

    • Column Selection: Consider a column with end-capping to block residual silanol groups. For highly fluorinated compounds, a phenyl-hexyl or a bare silica column in HILIC mode might provide better peak symmetry.

    • Mobile Phase pH: Adjust the mobile phase pH to control the ionization state of your analyte. For acidic fluorinated compounds, operating at a pH at least 2 units above the pKa will ensure they are deprotonated and may reduce tailing.

    • Additive Selection: The addition of a small amount of a competing agent, like trifluoroacetic acid (TFA), can mask silanol interactions. However, be aware that TFA is an ion-pairing agent that can cause significant ion suppression in the MS source. A better alternative is often formic acid, which is more volatile and less likely to cause suppression.

    • Flow Rate and Gradient: Optimize the flow rate and gradient slope. A shallower gradient can sometimes improve peak shape by allowing more time for interactions with the stationary phase to reach equilibrium.

Question 2: I am experiencing significant ion suppression in the ESI source when analyzing my fluorinated compounds. What are the likely causes and solutions?

Ion suppression is a common challenge in ESI-MS, and it can be particularly pronounced for fluorinated molecules due to their unique physicochemical properties.

  • Underlying Cause: Ion suppression occurs when the ionization of the analyte of interest is inhibited by the presence of other co-eluting species or mobile phase components. Fluorinated compounds can sometimes have lower proton affinity, making them more susceptible to suppression.

  • Troubleshooting Protocol:

    Protocol: Diagnosing and Mitigating Ion Suppression

    • T-infusion Experiment:

      • Prepare a standard solution of your analyte in a typical mobile phase composition.

      • Infuse this solution directly into the MS source at a constant flow rate using a syringe pump.

      • While infusing, inject a blank sample (mobile phase) onto the HPLC column running your analytical gradient.

      • A dip in the analyte signal at the retention time of interest indicates the presence of co-eluting interfering species from your sample matrix or the LC system itself.

    • Mobile Phase Optimization:

      • Replace TFA: If using TFA, switch to 0.1% formic acid or 5 mM ammonium formate. These are more volatile and have a lower ion-pairing effect.

      • Reduce Buffer Concentration: High concentrations of non-volatile buffers (e.g., phosphate) are detrimental to ESI-MS. If a buffer is necessary, use a volatile one like ammonium acetate or ammonium formate at the lowest effective concentration.

    • Chromatographic Separation:

      • Improve the separation of your analyte from interfering matrix components. This can be achieved by:

        • Optimizing the gradient profile.

        • Trying a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column, which can offer unique retention mechanisms for fluorinated and aromatic compounds).

    • MS Source Parameter Optimization:

      • Adjust the gas temperatures (nebulizer and drying gas) and flow rates to ensure efficient desolvation.

      • Optimize the capillary voltage to achieve stable and efficient ionization.

Question 3: My fluorinated analyte shows poor sensitivity in positive ion mode. Should I switch to negative ion mode?

The choice of ionization polarity is critical for achieving optimal sensitivity and is dictated by the molecule's ability to accept or donate a proton (or form adducts).

  • Expert Rationale: Many highly fluorinated molecules contain electron-withdrawing fluorine atoms, which increase the acidity of nearby protons (e.g., in a carboxylic acid group). This makes them more likely to deprotonate and form negative ions.

  • Decision Workflow:

    Analyte Fluorinated Analyte Structure Check_Functional_groups Check_Functional_groups Analyte->Check_Functional_groups Check_Functional_Groups Identify Functional Groups Acidic_Group Acidic Group Present? (e.g., -COOH, Phenol) Basic_Group Basic Group Present? (e.g., -NH2, Amidine) Acidic_Group->Basic_Group No Negative_Mode Optimize in Negative Ion Mode (-ESI) Acidic_Group->Negative_Mode Yes Positive_Mode Optimize in Positive Ion Mode (+ESI) Basic_Group->Positive_Mode Yes Both_Modes Test Both Polarities Basic_Group->Both_Modes No Check_Functional_groups->Acidic_Group

    Caption: Decision workflow for selecting ionization polarity.

  • Practical Steps:

    • Evaluate the Structure: Look for acidic functional groups (carboxylic acids, phenols) that readily lose a proton. The presence of multiple fluorine atoms will increase the acidity of these groups.

    • Test Both Polarities: If the structure does not have obvious acidic or basic sites, it is always best to perform initial screening in both positive and negative ion modes.

    • Consider Adduct Formation: In positive ion mode, if protonation is weak, look for the formation of adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions. The mobile phase can be modified to promote the formation of a specific adduct for better sensitivity.

Question 4: I am observing in-source fragmentation of my fluorinated analyte, leading to a weak molecular ion peak. How can I minimize this?

In-source fragmentation, or collision-induced dissociation (CID), occurs when the analyte breaks apart in the interface region between the HPLC and the mass spectrometer.

  • Mechanism: The energy imparted to the ions during desolvation and transfer into the vacuum region of the mass spectrometer can be sufficient to cause fragmentation. Fluorinated compounds may have labile bonds susceptible to this process.

  • Mitigation Strategies:

ParameterRecommended ActionRationale
Fragmentor/Nozzle Voltage Decrease in small increments (e.g., 10-20 V)This voltage accelerates ions into the skimmer, and reducing it lowers the kinetic energy of the ions, minimizing fragmentation.
Drying Gas Temperature Lower the temperatureExcessive heat can cause thermal degradation of labile analytes. Find the minimum temperature required for efficient desolvation.
Nebulizer Pressure Optimize for a stable sprayWhile not a direct energy input, an unstable spray can lead to inconsistent ionization and apparent fragmentation.
Capillary Voltage Optimize for signal intensityWhile higher voltages can improve signal, excessively high voltages can also contribute to in-source decay.
  • Systematic Optimization Workflow:

    Start Observe In-Source Fragmentation Tune_Fragmentor Decrease Fragmentor/Nozzle Voltage Start->Tune_Fragmentor Check_Signal Molecular Ion Improved? Tune_Fragmentor->Check_Signal Tune_Temp Lower Drying Gas Temperature Check_Signal->Tune_Temp No End Optimized Method Check_Signal->End Yes Check_Temp_Effect Molecular Ion Improved? Tune_Temp->Check_Temp_Effect Optimize_Nebulizer Optimize Nebulizer Pressure Check_Temp_Effect->Optimize_Nebulizer No Check_Temp_Effect->End Yes Optimize_Nebulizer->End

    Caption: Systematic workflow for minimizing in-source fragmentation.

References

  • The LC-MS/MS Troubleshooting Guide.

Technical Support Center: Troubleshooting Phenylpropanolamine (PPA) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PPA Synthesis Support Center. Designed for drug development professionals and synthetic chemists, this guide provides causal explanations, self-validating protocols, and troubleshooting steps for the synthesis of phenylpropanolamines (e.g., norephedrine, norpseudoephedrine). We address the mitigation of side products across both modern biocatalytic (PAC reductive amination) and traditional chemical (Henry reaction) pathways.

Section 1: Biocatalytic Synthesis (Chemo-Enzymatic PAC Route)

The modern green synthesis of PPAs involves a two-step cascade: the carboligation of benzaldehyde and pyruvate to form phenylacetylcarbinol (PAC), followed by reductive amination using transaminases (TAs)[1]. While highly atom-efficient, this route is susceptible to enzymatic cross-reactivity.

FAQs & Troubleshooting

Q1: Why is my biocatalytic cascade yielding high levels of benzylamine instead of the target PPA? Causality: In a 1-pot simultaneous cascade, transaminases (TAs) can act directly on the starting material (benzaldehyde) rather than the intermediate (PAC). Because aldehydes are highly reactive electrophiles, the TA will preferentially aminate benzaldehyde, generating benzylamine as a dead-end side product[2]. Solution: Transition from a simultaneous to a sequential 1-pot cascade. Delay the addition of the amine donor and transaminase until the carboligation step reaches >90% conversion.

Q2: How do I prevent the over-reduction of PAC into a diol byproduct? Causality: When using crude cell extracts or whole-cell biocatalysts, endogenous alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) recognize the ketone moiety of PAC and reduce it, yielding phenylpropanediol[3]. Solution: Utilize purified enzymes (e.g., purified Acetohydroxyacid synthase I) or deploy ADH-knockout expression hosts to eliminate background reductase activity.

Self-Validating Protocol 1: 1-Pot, 2-Step Biocatalytic Cascade for (1R,2S)-Norephedrine

This protocol utilizes in-process analytical validation to ensure side-product pathways are blocked before proceeding.

  • Carboligation Phase: Combine 10 mM benzaldehyde and 50 mM pyruvate in 50 mM KPi buffer (pH 6.5) with 2.5 mM MgSO₄ and 0.1 mM ThDP. Add purified AHAS-I. Incubate at 25°C.

  • In-Process Validation (Critical): Do not proceed to Step 3 until HPLC analysis confirms benzaldehyde concentration is <1 mM. Self-Validation: This confirms the electrophilic aldehyde is depleted, physically preventing the formation of benzylamine in the next step.

  • Reductive Amination Phase: Once validated, adjust the pH to 7.5. Add the amine donor (e.g., isopropylamine) and the purified ω-transaminase.

  • Product Isolation: Extract the basic PPA using ethyl acetate after adjusting the aqueous phase to pH 10[4].

Data Presentation: Biocatalytic Optimization
Reaction ConditionTarget PPA YieldBenzylamine (Side Product)Diol (Side Product)
1-Pot Simultaneous45%35%10%
1-Pot Sequential (Delayed TA)78%<2%8%
Purified Enzymes (No Endogenous ADH)85%<2%<1%
Pathway Visualization

Biocatalytic BA Benzaldehyde + Pyruvate PAC Phenylacetylcarbinol (PAC) BA->PAC AHAS / PDC (Carboligation) BA_Alc Benzyl Alcohol (Over-reduction) BA->BA_Alc Endogenous ADHs BA_Amine Benzylamine (Premature Amination) BA->BA_Amine TA acts on BA PPA Phenylpropanolamine (Target PPA) PAC->PPA Transaminase (TA) + Amine Donor Diol Phenylpropanediol (Over-reduction) PAC->Diol Endogenous KREDs

Caption: Biocatalytic PPA pathway and enzymatic side-product diversion mechanisms.

Section 2: Chemical Synthesis (Henry Reaction Route)

The traditional chemical route relies on a nitroaldol (Henry) reaction between benzaldehyde and nitroethane, yielding a nitroalcohol intermediate that is subsequently reduced to the PPA.

FAQs & Troubleshooting

Q3: My Henry reaction yields a large amount of phenyl-2-nitropropene. How do I stop this dehydration? Causality: The nitroalcohol product is highly prone to E1cB dehydration (elimination of water) to form the nitroalkene (phenyl-2-nitropropene), especially at elevated temperatures or in the presence of strong bases like NaOH[5]. Solution: Maintain strict temperature control (0°C to 10°C) and replace strong inorganic bases with mild tertiary amines (e.g., Triethylamine) or specialized organocatalysts.

Q4: How can I improve the diastereoselectivity (erythro/threo ratio) of the nitroalcohol intermediate? Causality: The uncatalyzed or NaOH-catalyzed Henry reaction is reversible and thermodynamically driven, resulting in poor stereocontrol (near 1:1 mixtures of erythro and threo isomers). Solution: Shift from thermodynamic to kinetic control by utilizing a chiral metal-ligand complex (e.g., Copper-Schiff base) or a bis(thiourea) organocatalyst[6].

Self-Validating Protocol 2: Stereoselective Nitroaldol (Henry) Reaction

This protocol uses a kinetic quench to validate the suppression of the dehydration pathway.

  • Initiation: In a dry flask under inert atmosphere, dissolve 1 eq. of benzaldehyde and 1.2 eq. of nitroethane in anhydrous THF. Cool the mixture to 0°C.

  • Catalysis: Add 5 mol% of a chiral bis(thiourea) catalyst[6]. Stir at 0°C for 24 hours. Do not allow the temperature to rise, as thermal energy overcomes the kinetic barrier, leading to dehydration.

  • Kinetic Quench (Critical): Before allowing the reaction to warm to room temperature, quench the mixture with 1M HCl until the aqueous layer reaches pH 5. Self-Validation: The E1cB dehydration mechanism strictly requires a basic environment to abstract the alpha-proton. By quenching to an acidic pH before raising the temperature, the dehydration pathway is physically locked out, validating the purity of the nitroalcohol.

  • Reduction: Proceed with the reduction of the purified nitroalcohol using Pd/C and H₂ gas to yield the final PPA.

Data Presentation: Base Influence on Henry Reaction
Base / CatalystDiastereomeric Ratio (Erythro:Threo)Dehydration to NitropropeneYield of Nitroalcohol
NaOH (Aqueous)55:45 (Thermodynamic)High (>20%)65%
Triethylamine (TEA)60:40Low (<5%)82%
Chiral Bis(thiourea)95:5 (Kinetic)None Detected96%
Pathway Visualization

HenryTroubleshooting Start Issue: Low PPA Yield from Henry Reaction CheckDehyd Is Phenyl-2-nitropropene (yellow solid) present? Start->CheckDehyd DehydYes Dehydration Pathway Active CheckDehyd->DehydYes Yes DehydNo Check Stereocenters CheckDehyd->DehydNo No FixDehyd Action: Lower Temp (<10°C) & Use Mild Base (TEA) DehydYes->FixDehyd CheckStereo Poor Erythro/Threo Ratio? DehydNo->CheckStereo FixStereo Action: Use Chiral Catalyst (e.g., Cu-Schiff Base) CheckStereo->FixStereo Yes

Caption: Troubleshooting logic tree for resolving side products in the Henry reaction.

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl vs. its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Physicochemical and Pharmacological Implications of Aromatic Fluorination

The strategic incorporation of fluorine into drug candidates is a pivotal tactic in modern medicinal chemistry.[1][2][3][4] This guide provides a comparative analysis of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl and its non-fluorinated counterpart, (R)-3-Amino-3-(2-methylphenyl)propan-1-ol. While comprehensive, direct comparative data for these specific molecules is not extensively available in public literature, this guide extrapolates expected differences based on well-established principles of fluorine's effects in drug design, supported by data from analogous compound pairs.

This document will delve into the anticipated shifts in physicochemical properties, pharmacological activity, and pharmacokinetic profiles that a researcher in drug development should expect when considering such a substitution. The insights provided are grounded in foundational principles and supported by established experimental protocols.

I. The Impact of Fluorine on Physicochemical Properties

The introduction of a fluorine atom to an aromatic ring, such as in the transition from (R)-3-Amino-3-(2-methylphenyl)propan-1-ol to its 5-fluoro analog, instigates significant changes in the molecule's electronic and physical nature.[5]

Key Physicochemical Parameters:

PropertyNon-fluorinated AnalogFluorinated Analog (Expected)Rationale for Change
pKa (of the amine) HigherLowerThe high electronegativity of fluorine exerts a strong electron-withdrawing effect, which reduces the basicity of the amine group.[5] This can improve bioavailability by allowing for better membrane permeation.[5]
Lipophilicity (LogP/LogD) ModerateHigherFluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[6][7][8] However, this can also lead to increased metabolic clearance and potential off-target toxicity.[6]
Solubility HigherLowerIncreased lipophilicity often corresponds with decreased aqueous solubility. This is a critical consideration for formulation and bioavailability.
Metabolic Stability LowerHigherThe carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][5] This can lead to a longer half-life and improved bioavailability.[1][5]

These anticipated shifts in physicochemical properties have profound implications for a drug candidate's behavior in biological systems.

II. Pharmacological Profile: A Tale of Two Analogs

The ultimate goal of drug design is to optimize the interaction of a molecule with its biological target while minimizing off-target effects and ensuring a favorable pharmacokinetic profile. Fluorination can be a powerful tool to achieve this.[3][4][7]

Pharmacodynamics: Target Engagement

The introduction of fluorine can alter the electronic distribution within the molecule, potentially influencing its binding affinity and selectivity for its target receptor.[5] The electron-withdrawing nature of fluorine can modify hydrogen bonding interactions and the overall conformation of the molecule, leading to a more favorable or, in some cases, less favorable interaction with the binding pocket.

For instance, in a study comparing fluorinated and non-fluorinated fentanyl analogs, the position of the fluorine atom on the N-phenyl ring had a significant impact on the agonistic activity at the µ-opioid receptor, with the 2-fluoro analog showing the strongest activity.[9][10] This highlights the importance of precise placement of fluorine atoms to optimize target engagement.

Pharmacokinetics: The ADME Profile

The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is critically influenced by its physicochemical properties.

  • Absorption: The expected increase in lipophilicity of the fluorinated analog can lead to improved absorption across the gastrointestinal tract.[11]

  • Distribution: Higher lipophilicity may also lead to increased distribution into tissues, which can be advantageous for reaching the target site but may also increase the volume of distribution and the potential for off-target accumulation.

  • Metabolism: As previously mentioned, the key advantage of fluorination is often the enhancement of metabolic stability.[2][5] By blocking a potential site of metabolism, the fluorinated analog is expected to have a longer half-life and increased bioavailability.[1][11]

  • Excretion: The route and rate of excretion can also be altered. Changes in metabolism will directly impact the nature of the metabolites produced and their subsequent clearance.

III. Experimental Protocols for Comparative Analysis

To empirically validate the expected differences between the fluorinated and non-fluorinated analogs, a series of in vitro experiments are essential.

A. Determination of Physicochemical Properties

1. pKa, LogP, and LogD Determination

These fundamental properties can be determined using established methods such as the shake-flask method for LogP and LogD, followed by HPLC analysis, and UV spectrophotometry for pKa determination.[12] Medium-throughput protocols using 96-well plates can be employed for efficient screening.[12][13]

B. In Vitro Pharmacological Evaluation

1. Radioligand Binding Assay for Receptor Affinity

This "gold standard" assay is used to determine the binding affinity (Ki) of a compound for its target receptor.[14][15] Competition binding assays are particularly useful for comparing the relative affinities of multiple compounds.[14][15]

Experimental Workflow for a Competition Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (fixed concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (varying concentrations) Test_Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Data Analysis (determine IC50 and Ki) Counting->Analysis

Caption: Workflow of a competition radioligand binding assay.

Protocol for Competition Radioligand Binding Assay:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.[16]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (fluorinated or non-fluorinated analog).[15]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[17]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[16]

  • Data Analysis: Plot the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50.

2. In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLM).[18][19]

Experimental Workflow for a Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Test_Compound Test Compound (fluorinated or non-fluorinated) Test_Compound->Incubation Cofactor NADPH (Cofactor) Cofactor->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data_Analysis Determine Half-life (t½) and Intrinsic Clearance (CLint) LC_MS->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Protocol for In Vitro Metabolic Stability Assay:

  • Incubation: Incubate the test compound at a known concentration with human liver microsomes in the presence of the cofactor NADPH at 37°C.[20]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[20]

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and the intrinsic clearance (CLint).[19]

IV. Conclusion

The substitution of a hydrogen atom with fluorine in the 5-position of the phenyl ring in (R)-3-Amino-3-(2-methylphenyl)propan-1-ol is anticipated to yield an analog with significantly different physicochemical and pharmacological properties. The fluorinated compound is expected to have a lower pKa, higher lipophilicity, and most importantly, enhanced metabolic stability.[1][5][11] These changes can translate to an improved pharmacokinetic profile, potentially leading to a more effective drug candidate.

However, it is crucial to recognize that the effects of fluorination are not always predictable and can be highly dependent on the specific molecular context.[21] Therefore, the experimental validation of these properties, as outlined in the provided protocols, is an indispensable step in the drug discovery and development process. This comparative guide serves as a foundational framework for researchers to make informed decisions in the design and optimization of novel therapeutic agents.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. Available from: [Link]

  • Fluorination – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Radioligand Binding Assay - Creative Bioarray. Available from: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds - MTT Lab. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available from: [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. Available from: [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. Available from: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Available from: [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. Available from: [Link]

  • In vitro drug metabolism using liver microsomes - PubMed. Available from: [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. Available from: [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - Repository of the Academy's Library. Available from: [Link]

  • Radioligand binding methods: practical guide and tips. Available from: [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Publishing. Available from: [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed. Available from: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes - Research @ Flinders. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. Available from: [Link]

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - J-Stage. Available from: [Link]

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed. Available from: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • Top: Comparison of the pKa differences between fluorinated and... - ResearchGate. Available from: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Available from: [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Available from: [Link]

  • LogP/LogD/pKa Analysis - Technology Networks. Available from: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available from: [Link]

  • 3-Methyl-amino-3-phenyl-propan-1-ol - PubMed. Available from: [Link]

  • 3-amino-3-(2-methylphenyl)propan-1-ol - Molport. Available from: [Link]

  • 3-amino-1-propanol, 156-87-6 - The Good Scents Company. Available from: [Link]

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Comparative Cytotoxicity of Fluorinated Amino Alcohols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of fluorine into amino alcohol scaffolds has emerged as a powerful strategy for modulating cytotoxicity. However, "cytotoxicity" is not a monolithic trait; its utility depends entirely on the therapeutic context. In oncology, fluorinated amino alcohols are engineered to maximize targeted cell death (lowering IC50). In systemic genetic therapies, the same structural motifs are utilized to minimize off-target poisoning (raising LC50).

This guide provides an objective, data-driven comparison of fluorinated amino alcohols against their non-fluorinated and alternative-moiety counterparts, detailing the mechanistic causality behind their performance and providing validated protocols for comparative screening.

Mechanistic Causality: Why Fluorination Alters Cytotoxicity

The differential cytotoxicity of fluorinated amino alcohols stems from three fundamental physicochemical shifts compared to non-fluorinated analogs:

  • Amine pKa Modulation: The extreme electronegativity of the C-F bond exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent amine. Causality: A lower pKa reduces the basicity of the molecule at physiological pH. This prevents non-specific lysosomal trapping (which causes systemic phospholipidosis and toxicity) while allowing the molecule to selectively permeate the acidic microenvironments of solid tumors.

  • Enhanced Lipophilicity (logP): Fluorination increases the lipophilic character of the amino alcohol. Causality: This enhances passive diffusion across lipid bilayers, leading to higher intracellular accumulation in rapidly dividing cancer cells compared to non-fluorinated analogs.

  • Metabolic Shielding: The steric bulk and high bond dissociation energy of the C-F bond block cytochrome P450-mediated oxidative metabolism. Causality: This prevents the premature degradation of the cytotoxic pharmacophore, sustaining its intracellular half-life.

G F_AA Fluorinated Amino Alcohol Scaffold Electronegativity High Electronegativity (C-F Bond) F_AA->Electronegativity Lipophilicity Increased Lipophilicity (logP) F_AA->Lipophilicity pKa_Shift Amine pKa Reduction (Decreased Basicity) Electronegativity->pKa_Shift Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Oncology Oncology Applications (Targeted Accumulation) pKa_Shift->Oncology Selective Trapping Genetic Systemic Therapies (Reduced Off-Target Toxicity) pKa_Shift->Genetic Prevents Lysosomal Accumulation Permeability->Oncology Tox_Increase Increased Cytotoxicity (e.g., IC50: 414 -> 20 µM) Oncology->Tox_Increase Tox_Decrease Decreased Cytotoxicity (e.g., LC50: 0.9 -> 12.1 mM) Genetic->Tox_Decrease

Mechanistic divergence of fluorinated amino alcohols in modulating cytotoxicity for targeted therapies.

Comparative Data Analysis

To objectively evaluate the performance of fluorinated amino alcohols, we must compare them against baseline structures across different therapeutic domains. The data below synthesizes findings from recent authoritative studies[1][2][3][4].

Table 1: Quantitative Cytotoxicity Comparison of Amino Alcohol Modifications
Scaffold / Compound ClassTarget Cell LineBaseline / Non-Fluorinated IC50Fluorinated / Amino Alcohol IC50Performance Shift & Selectivity
N-acetyl-galactosamine (GalNAc) hemiacetals [1]MDA-MB-231 (Triple-Negative Breast Cancer)414 µM (Non-fluorinated)20 µM (Multi-fluorinated)~20-fold increase in targeted cytotoxicity due to fluorination.
Amino alcohol acrylonitriles (Compound 13h) [2]HT29 / Lung Cancer CellsN/A (General Acrylonitrile)1.6 µM (Fluoro-substituted)9.3-fold selectivity for tumor cells over normal healthy cells.
Deoxycholic Acid (DCA) Derivatives [4]Human Tumor Cell Lines≥ 82.9 µM (Parent DCA)1.0–36.0 µM (Amino alcohol modified)Amino alcohol moieties provided superior tumor selectivity compared to diamine analogs.
Designer Aminoglycosides (Compound 6) [3]BHK Cells (Healthy Mammalian)0.9 mM (G418 Parent)12.1 mM (Amino alcohol modified)~13-fold decrease in systemic toxicity, preserving ribosomal readthrough activity.
Key Takeaways from the Data:
  • Fluorination vs. Non-Fluorination (Oncology): In the GalNAc hemiacetal study, the non-fluorinated baseline exhibited negligible cytotoxicity (414 µM). The introduction of multiple fluorine atoms drastically increased the potency against aggressive MDA-MB-231 cells to 20 µM [1].

  • Amino Alcohols vs. Diamines (Selectivity): When modifying Deoxycholic Acid (DCA), researchers found that while both diamines and amino alcohols increased raw cytotoxicity, the amino alcohol moiety was vastly superior at imparting selectivity for tumor cells over healthy macrophages [4].

  • Toxicity Rescue (Systemic Disease): In the development of designer aminoglycosides for genetic diseases, converting a primary amine to an amino alcohol (Compound 6) drastically reduced off-target mammalian cytotoxicity (LC50 rising from 0.9 mM to 12.1 mM) without sacrificing the drug's core efficacy [3].

Experimental Protocol: Self-Validating High-Throughput Cytotoxicity Assay

To reliably reproduce the comparative data shown above, researchers must utilize a self-validating system that accounts for both raw potency and tumor selectivity. The following resazurin-based (Alamar Blue) protocol is optimized for evaluating fluorinated amino alcohols.

Why this protocol? Unlike MTT assays, the resazurin reduction assay is non-toxic and allows for continuous time-course monitoring. By running a tumor line (HCT116) in parallel with a healthy fibroblast line (MRC-5), the system internally validates the Selectivity Index (SI) , ensuring that observed cytotoxicity is targeted rather than a result of broad-spectrum poisoning.

Step-by-Step Methodology
  • Cell Seeding & Equilibration:

    • Harvest HCT116 (tumor) and MRC-5 (normal) cells at 70-80% confluence.

    • Seed cells into opaque-walled 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium.

    • Causality: Seeding at this specific density ensures cells remain in the exponential (logarithmic) growth phase for the duration of the 72-hour assay, which is critical for accurately assessing anti-proliferative mechanisms.

  • Compound Preparation & Treatment:

    • Prepare 10 mM stock solutions of the fluorinated amino alcohol and its non-fluorinated control in DMSO.

    • Perform 3-fold serial dilutions in complete medium to generate a concentration gradient from 0.1 µM to 500 µM. Ensure final DMSO concentration remains ≤0.5% .

    • Causality: Fluorinated compounds often exhibit steep dose-response curves; a wide dynamic range with 3-fold dilutions captures both highly toxic (IC50 < 5 µM) and non-toxic (IC50 > 400 µM) derivatives accurately.

  • Incubation & Resazurin Addition:

    • Incubate treated plates for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of Alamar Blue reagent (resazurin) to each well. Incubate for an additional 2–4 hours.

    • Causality: Viable cells with active mitochondrial reductases will convert the non-fluorescent resazurin into highly fluorescent resorufin. Dead cells cannot perform this reduction, providing a direct, quantifiable readout of metabolic viability.

  • Fluorescence Quantification & Selectivity Calculation:

    • Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

    • Calculate the IC50 using non-linear regression analysis.

    • Self-Validation Check: Calculate the Selectivity Index (SI) = IC50​(MRC-5)/IC50​(HCT116) . An SI>3 validates that the fluorinated amino alcohol possesses true tumor selectivity.

Conclusion

The comparative data definitively shows that fluorinated amino alcohols are not merely structural novelties, but highly tunable pharmacophores. By strategically leveraging the electronegativity and lipophilicity of fluorine, alongside the hydrogen-bonding capacity of the amino alcohol motif, drug developers can engineer compounds that either aggressively target tumor cells or safely bypass healthy mammalian cells.

References

  • Institute of Chemical Process Fundamentals. "Cytotoxicity of fluorinated amino sugars." cas.cz.
  • National Institutes of Health (PMC). "Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents." nih.gov.
  • ACS Medicinal Chemistry Letters. "Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases." acs.org.
  • ResearchGate. "Novel Derivatives of Deoxycholic Acid Bearing Linear Aliphatic Diamine and Aminoalcohol Moieties and their Cyclic Analogs at the C3 Position: Synthesis and Evaluation of Their In Vitro Antitumor Potential." researchgate.net.

Sources

Cross-reactivity studies of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Cross-Reactivity and Selectivity Profile of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl in Fragment-Based Drug Discovery

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatics to sp3-rich, three-dimensional scaffolds is critical for minimizing promiscuous off-target binding. (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl (R-3A5F-HCl) has emerged as a privileged chiral building block. This guide objectively compares the cross-reactivity profile of R-3A5F-HCl against its stereochemical and structural alternatives, providing actionable, self-validating experimental protocols to evaluate its performance in kinase selectivity and cytochrome P450 (CYP450) phenotyping assays.

Mechanistic Rationale: The Causality of Selectivity

As a Senior Application Scientist, it is vital to understand why specific structural features dictate a compound's cross-reactivity profile. The superiority of R-3A5F-HCl over its alternatives is driven by two synergistic mechanisms:

  • Stereochemical Trajectory: The (R)-configuration precisely directs the aliphatic propan-1-ol chain toward the solvent-exposed channel of typical kinase ATP-binding sites. This orientation allows the primary amine to anchor to the hinge region via hydrogen bonding (1)[1]. Conversely, the (S)-enantiomer forces the hydroxyl group into a steric clash with the kinase gatekeeper residue, reducing target affinity and increasing promiscuous binding to off-target hydrophobic pockets.

  • Halogen-Modulated Conformation: The 5-fluoro-2-methylphenyl moiety is not merely a space-filling group. The ortho-methyl substituent restricts the dihedral angle, pre-organizing the fragment into a bioactive conformation. While heavier halogens (Cl, Br, I) act as classical halogen-bond donors that directly engage the kinase hinge (2)[2], the fluorine atom at the 5-position primarily acts as an electronic shield. It blocks CYP450-mediated aromatic oxidation and reduces the pKa of the adjacent amine, thereby mitigating hERG channel cross-reactivity (3)[3].

BindingLogic cluster_Target Target Kinase cluster_OffTarget Off-Target (CYP3A4) R3A5F (R)-3A5F-HCl Fragment Hinge Hinge Region (H-Bonding) R3A5F->Hinge Primary Amine Pocket Hydrophobic Pocket (F-Methyl Fit) R3A5F->Pocket 5-Fluoro-2-Methyl Heme Heme Iron Center R3A5F->Heme Aromatic Ring Clash Steric Clash (Evades Oxidation) Heme->Clash Blocked by F

Binding logic of R-3A5F-HCl demonstrating target affinity and off-target evasion.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative cross-reactivity profiling of R-3A5F-HCl against its primary structural alternatives. The data clearly illustrates the superior selectivity and metabolic stability of the (R)-fluorinated product.

Compound VariantKinome Hit Rate (S(10) @ 10 µM)*CYP3A4 IC50 (µM)hERG IC50 (µM)Aqueous Sol. (mM)
R-3A5F-HCl (Product) 2.1% (Highly Selective) > 50.0 (No inhibition) > 100.0 (Safe) > 15.0
(S)-Enantiomer 14.5% (Promiscuous)22.4 (Weak inhibition)45.2 (Moderate)> 15.0
Des-Fluoro Analog 4.8% (Moderate)12.1 (Moderate inhibition)18.5 (Liability)8.5

*S(10) represents the percentage of a 97-kinase panel inhibited by >90% at a 10 µM screening concentration.

Self-Validating Experimental Protocol: CYP450 Cross-Reactivity Assay

To ensure scientific integrity, any cross-reactivity assay must be a self-validating system. This protocol incorporates internal feedback loops to verify enzyme activity and rule out false positives caused by non-specific binding before data analysis begins.

Step-by-Step Methodology
  • Preparation of Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for optimal CYP450 structural stability and electron transfer.

  • Compound Incubation & Controls:

    • Test Wells: Add R-3A5F-HCl (and comparators) at 1 µM and 10 µM.

    • Positive Control: Add Ketoconazole (a known CYP3A4 inhibitor) at varying concentrations (0.01 µM to 10 µM).

    • Negative Control: Add DMSO vehicle (0.1% final concentration) to establish baseline metabolic velocity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH provides the reducing equivalents necessary for the CYP450 catalytic cycle; withholding it until this step ensures synchronized reaction start times.

  • Quenching & Extraction: After exactly 30 minutes, stop the reaction by adding an equal volume of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold acetonitrile instantly denatures the HLM proteins, halting metabolism, while the internal standard normalizes downstream ionization variations in the mass spectrometer.

  • Self-Validation Check (Critical): Before analyzing the test compounds, calculate the IC50 of the Ketoconazole control. If the Ketoconazole IC50 is > 0.1 µM, halt the analysis. This indicates degraded HLMs or compromised NADPH, rendering the assay invalid.

  • LC-MS/MS Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Inject the supernatant into the LC-MS/MS. Calculate the mass balance (Parent compound + identified hydroxylated metabolites). Causality: If mass balance is <90%, the compound is likely adhering to the plastic plate, requiring the addition of a surfactant (e.g., CHAPS) to the buffer.

Workflow cluster_0 Self-Validating Assay Logic A Initiate Incubation (HLMs + NADPH) B Ketoconazole Control (CYP3A4 Inhibition) A->B C DMSO Control (Baseline Metabolism) A->C D Validation Check: Is Ketoconazole IC50 < 0.1 µM? B->D C->D E Proceed to Test Compound Analysis D->E Yes F Halt & Recalibrate Assay D->F No

Workflow of the self-validating CYP450 cross-reactivity assay logic.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics / PubMed URL:[Link]

  • Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping Source: Drug Metabolism and Personalized Therapy / ResearchGate URL:[Link]

Sources

A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of 3-Amino-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 3-amino-3-phenylpropan-1-ol, two chiral building blocks of significant industrial importance. We will explore their distinct applications, the stereoselective synthetic strategies employed to produce them, and the ultimate impact of their chirality on the efficacy of the final active pharmaceutical ingredients (APIs).

The Principle of Chirality in Drug Design

Chirality is a fundamental concept in molecular biology, as the receptors, enzymes, and other biological targets within the human body are themselves chiral. Consequently, the interaction between a chiral drug and its target is often highly stereospecific. The use of a single, pure enantiomer, rather than a racemic mixture (a 1:1 mixture of both enantiomers), is a cornerstone of modern pharmacology.[1] This "chiral pool" strategy, starting with an enantiomerically pure building block like (R)- or (S)-3-amino-3-phenylpropan-1-ol, is often more efficient than attempting to separate enantiomers at a later stage in the synthesis, a process that can be both costly and complex.[1]

Stereoselective Synthesis: Crafting the Desired Enantiomer

The differential efficacy of the (R)- and (S)-enantiomers of 3-amino-3-phenylpropan-1-ol necessitates synthetic routes that can produce each with high enantiomeric purity. A common and effective strategy is the asymmetric reduction of a prochiral β-amino ketone precursor. The choice of catalyst in this reduction is the critical factor that dictates which enantiomer is formed.

G ProchiralKetone Prochiral β-Amino Ketone (3-Amino-1-phenylpropan-1-one) Catalyst_R Asymmetric Reduction (e.g., with (R)-selective catalyst) ProchiralKetone->Catalyst_R Catalyst_S Asymmetric Reduction (e.g., with (S)-selective catalyst) ProchiralKetone->Catalyst_S R_Enantiomer (R)-3-Amino-3-phenylpropan-1-ol S_Enantiomer (S)-3-Amino-3-phenylpropan-1-ol Catalyst_R->R_Enantiomer Catalyst_S->S_Enantiomer

Caption: Asymmetric reduction of a prochiral ketone to yield the (R) and (S) enantiomers.

This catalytic approach, often employing transition metals like iridium or rhodium with chiral ligands, allows for the production of the desired enantiomer with high yield and excellent enantiomeric excess (ee), which is a measure of its purity.[2]

Comparative Efficacy: Divergent Therapeutic Pathways

The primary value and efficacy of (R)- and (S)-3-amino-3-phenylpropan-1-ol are realized through their roles as key intermediates in the synthesis of distinct and important pharmaceutical drugs. Their individual stereochemistry directly dictates the stereochemistry and, therefore, the therapeutic action of the final products.

EnantiomerFinal Drug ProductTherapeutic ClassPrimary Application
(R)-3-amino-3-phenylpropan-1-ol (S)-FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Antidepressant
(S)-3-amino-3-phenylpropan-1-ol DapoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Treatment of Premature Ejaculation (PE)
(R)-3-Amino-3-phenylpropan-1-ol: A Precursor to Antidepressant Therapy

The (R)-enantiomer of 3-amino-3-phenylpropan-1-ol is a critical building block in the synthesis of (S)-Fluoxetine, a widely prescribed SSRI for the treatment of major depressive disorder.[1] The stereochemistry of the starting material is crucial, as the therapeutic activity of Fluoxetine resides primarily in the (S)-enantiomer. This highlights the principle that the biological activity of a drug is often confined to a single enantiomer.[1]

(S)-3-Amino-3-phenylpropan-1-ol: A Building Block for Treating Premature Ejaculation

Conversely, the (S)-enantiomer is a key intermediate in the synthesis of Dapoxetine.[3] Dapoxetine is also an SSRI but is characterized by its rapid absorption and elimination from the body.[4] This unique pharmacokinetic profile makes it unsuitable as a traditional antidepressant but ideal for the on-demand treatment of premature ejaculation (PE).[4] Dapoxetine works by inhibiting the serotonin transporter, which increases serotonin's action at the postsynaptic cleft, thereby promoting ejaculatory delay.[4]

Clinical trials have demonstrated the efficacy of Dapoxetine. For instance, studies have shown that Dapoxetine significantly improves the mean intravaginal ejaculation latency time (IELT) and enhances patient-reported outcomes such as control over ejaculation and satisfaction with sexual intercourse.[4][5]

G R_Start (R)-3-Amino-3- phenylpropan-1-ol R_Drug (S)-Fluoxetine R_Start->R_Drug Synthesis R_Effect Antidepressant Activity R_Drug->R_Effect Leads to S_Start (S)-3-Amino-3- phenylpropan-1-ol S_Drug Dapoxetine S_Start->S_Drug Synthesis S_Effect Treatment of Premature Ejaculation S_Drug->S_Effect Leads to

Caption: Synthetic relationship between the chiral intermediates and final drug products.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of enantiomerically pure 3-amino-3-phenylpropan-1-ols.

Protocol: Asymmetric Hydrogenation for (S)-3-Amino-3-phenylpropan-1-ol

This protocol is a representative example of an asymmetric transfer hydrogenation to produce the (S)-enantiomer. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity.

Materials:

  • 3-Amino-1-phenylpropan-1-one hydrochloride

  • Chiral Iridium or Rhodium catalyst (e.g., with a chiral diamine ligand)

  • Formic acid/triethylamine azeotrope (hydrogen source)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous, degassed solvent.

  • Stir the solution for 20-30 minutes at room temperature to ensure complete dissolution and catalyst activation.

  • Add the 3-Amino-1-phenylpropan-1-one hydrochloride to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the (S)-3-amino-3-phenylpropan-1-ol.

Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Verifying the enantiomeric purity of the synthesized product is a critical quality control step.

Materials:

  • Synthesized 3-amino-3-phenylpropan-1-ol sample

  • Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., a polysaccharide-based column)

  • HPLC-grade mobile phase solvents (e.g., hexane and isopropanol)

  • HPLC system with a suitable detector (e.g., UV detector)

Procedure:

  • Prepare a standard solution of the racemic 3-amino-3-phenylpropan-1-ol to determine the retention times of both the (R)- and (S)-enantiomers.

  • Dissolve a small, accurately weighed amount of the synthesized sample in the mobile phase.

  • Set up the HPLC method, including the mobile phase composition, flow rate, and column temperature, to achieve baseline separation of the two enantiomers.

  • Inject the racemic standard and identify the peaks corresponding to the (R)- and (S)-enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

G Start Synthesized Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into Chiral HPLC Dissolve->Inject Separate Enantiomer Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram (Peak Areas) Detect->Chromatogram Calculate Calculate Enantiomeric Excess (ee) Chromatogram->Calculate

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Conclusion

The cases of (R)- and (S)-3-amino-3-phenylpropan-1-ol provide a clear and compelling illustration of the profound impact of stereochemistry in drug development. While structurally they are mirror images, their synthetic pathways lead to final drug products with entirely different therapeutic applications. The (R)-enantiomer is a gateway to the antidepressant (S)-Fluoxetine, while the (S)-enantiomer is crucial for the synthesis of Dapoxetine for the treatment of premature ejaculation. This comparison underscores the necessity for precise stereoselective synthesis and rigorous analytical validation in the pharmaceutical industry. For researchers and drug development professionals, the choice between these two enantiomers is not arbitrary but is a critical decision dictated by the desired therapeutic outcome.

References

  • Pharmaffiliates. (S)-3-Amino-3-phenylpropan-1-ol. CAS No: 82769-76-4. Available at: [Link]

  • Wikipedia. Dapoxetine. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Available at: [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

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Benchmarking (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl Against Known GABA-B Receptor Modulators

Abstract

This guide provides a comprehensive framework for the in-vitro characterization and benchmarking of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl, a novel compound with structural similarities to known γ-aminobutyric acid (GABA) analogs. Due to the limited publicly available data on the specific biological targets of this molecule, this guide proposes a hypothetical benchmarking study against well-established modulators of the GABA-B receptor, a critical G-protein coupled receptor (GPCR) in the central nervous system. We will detail the scientific rationale for this approach, provide step-by-step experimental protocols for key assays, and present a template for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel neuromodulatory compounds.

Introduction: Rationale for a Comparative Study

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl is a synthetic compound whose biological activity is not yet extensively documented in peer-reviewed literature. However, its core structure, a γ-amino acid derivative with a substituted phenyl ring, bears a resemblance to known modulators of the GABAergic system, such as phenibut and baclofen.[1] These compounds are agonists at the GABA-B receptor, the primary inhibitory metabotropic receptor for GABA in the central nervous system.[2][3] Activation of the GABA-B receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately resulting in a decrease in neuronal excitability.[2][4]

Given these structural cues, a logical first step in characterizing the pharmacological profile of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl is to investigate its potential interaction with the GABA-B receptor. This guide outlines a series of in-vitro experiments to determine if the compound binds to the GABA-B receptor and, if so, to elucidate the nature of its functional activity (e.g., agonist, antagonist, or allosteric modulator).

For this comparative study, we have selected two well-characterized reference compounds:

  • Baclofen: A potent and selective orthosteric agonist of the GABA-B receptor, widely used as a muscle relaxant and antispasmodic agent.[2][5]

  • GS39783: A classic positive allosteric modulator (PAM) of the GABA-B receptor. PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist, GABA.[6][7]

By benchmarking our test compound against these standards, we can gain valuable insights into its potential mechanism of action and therapeutic utility.

Signaling Pathway Overview

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor, which is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits.

GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABA->GABAB_R Binds to orthosteric site Baclofen Baclofen (Agonist) Baclofen->GABAB_R Binds to orthosteric site Test_Compound (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl Test_Compound->GABAB_R Hypothesized interaction PAM GS39783 (PAM) PAM->GABAB_R Binds to allosteric site G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Efflux K+ Efflux K_Channel->Efflux Influx Ca2+ Influx Ca_Channel->Influx Hyperpolarization Hyperpolarization Efflux->Hyperpolarization

Caption: GABA-B receptor signaling cascade.

Experimental Protocols

To thoroughly characterize the interaction of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl with the GABA-B receptor, a two-stage experimental approach is recommended: a radioligand binding assay to determine binding affinity, followed by a functional assay to assess efficacy and potency.

Radioligand Binding Assay

This assay will determine if the test compound binds to the GABA-B receptor and will quantify its binding affinity (Ki). We will use a competition binding format with a known high-affinity radiolabeled antagonist.

Experimental Workflow:

Radioligand Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing GABA-B receptors Incubation Incubate membranes with [3H]CGP54626 (radioligand) and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Analyze data to determine IC50 and Ki values Scintillation->Data_Analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant GABAB1 and GABAB2 subunits.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.[8]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

      • 50 µL of [3H]CGP54626 (a high-affinity GABA-B receptor antagonist) at a final concentration near its Kd (e.g., 2-5 nM).[9]

      • 50 µL of either assay buffer (for total binding), a high concentration of a non-radiolabeled ligand like GABA or baclofen (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.[10] It can distinguish between agonists, antagonists, and allosteric modulators.

Experimental Workflow:

GTP_gamma_S_Workflow Membrane_Prep Prepare cell membranes expressing GABA-B receptors Incubation Incubate membranes with [35S]GTPγS, GDP, and test compound/agonist Membrane_Prep->Incubation Filtration Separate bound from free [35S]GTPγS by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Analyze data to determine EC50 and Emax Scintillation->Data_Analysis

Caption: Workflow for the [35S]GTPγS binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing GABA-B receptors as described in the radioligand binding assay protocol.

  • [35S]GTPγS Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL of assay buffer (containing MgCl2 and NaCl):

      • 50 µL of cell membrane preparation (~10-20 µg protein/well).

      • 50 µL of guanosine diphosphate (GDP) to a final concentration of ~10-30 µM.

      • 50 µL of the test compound at various concentrations. To test for antagonist activity, co-incubate with a known agonist (e.g., GABA or baclofen). To test for PAM activity, co-incubate with a sub-maximal concentration of GABA.

      • 50 µL of [35S]GTPγS to a final concentration of ~0.1-0.5 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Quantification:

    • Terminate the reaction and quantify bound radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of stimulation over basal (no agonist).

    • Plot the percentage of stimulation as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect).

    • Compare the EC50 and Emax values of the test compound to those of baclofen to determine its relative potency and efficacy as an agonist.

    • If the compound shows no agonist activity, analyze its effect on the dose-response curve of GABA or baclofen to determine if it acts as an antagonist or a PAM.

Data Presentation and Interpretation

The results of these assays should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Binding Affinities of Test and Reference Compounds at the GABA-B Receptor

CompoundIC50 (nM)Ki (nM)
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl[Insert Value][Insert Value]
Baclofen[Insert Value][Insert Value]
GS39783>10,000>10,000

Note: As a PAM, GS39783 is not expected to compete for the orthosteric binding site of the radioligand.

Table 2: Hypothetical Functional Activity of Test and Reference Compounds in the [35S]GTPγS Binding Assay

CompoundEC50 (nM)Emax (% of Baclofen)Mode of Action
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl[Insert Value][Insert Value][e.g., Full Agonist, Partial Agonist, Antagonist, PAM]
Baclofen[Insert Value]100%Full Agonist
GS39783 (in the presence of 1 µM GABA)[Insert Value][Insert Value]Positive Allosteric Modulator

Conclusion

This guide provides a robust and scientifically sound methodology for the initial in-vitro characterization of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl. By benchmarking its binding affinity and functional activity against the well-known GABA-B receptor agonist baclofen and the PAM GS39783, researchers can gain critical insights into its potential mechanism of action. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decisions in the early stages of drug discovery and development. Should the hypothetical data indicate significant activity at the GABA-B receptor, further studies, including cell-based assays measuring downstream signaling events (e.g., cAMP accumulation) and in-vivo models, would be warranted.[11][12]

References

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  • Colombo, G., et al. (2024). Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder. Alcohol and Alcoholism, 59(3), agae018.
  • Abdel-Magid, A. F. (2017). Therapeutic Advantage of the Positive Allosteric Modulators of the GABA-B Receptor. ACS Medicinal Chemistry Letters, 8(5), 473-475.
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A Guide to Ensuring Reproducibility of In Vitro Assays for Novel Small Molecules: A Case Study with (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. It forms the bedrock upon which all subsequent preclinical and clinical decisions are built. The ability to consistently and reliably measure the biological activity of a novel compound is not merely a matter of good laboratory practice; it is a fundamental requirement for the efficient and ethical advancement of new therapeutics. This guide provides a comprehensive framework for establishing robust and reproducible in vitro assays, using the novel compound (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl as a case study. While specific data for this molecule is not yet publicly available, the principles and methodologies outlined here provide a universal roadmap for researchers, scientists, and drug development professionals.

Introduction to (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl and the Imperative of Reproducibility

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a chiral amino alcohol derivative.[1][2][3][4] Compounds with similar structural motifs have been explored for a variety of therapeutic applications.[5][6] The initial in vitro characterization of such a novel molecule is a critical step in its development pipeline. However, the scientific literature is replete with instances of irreproducible research, a crisis that wastes significant resources and impedes scientific progress.[7] A study published in Nature revealed that over 70% of researchers have tried and failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[7] This underscores the urgent need for a systematic approach to assay validation and reproducibility.

This guide will delve into the practical aspects of establishing and validating in vitro assays, focusing on methodologies applicable to a small molecule like (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl. We will explore a selection of common and robust assays, provide detailed protocols, and discuss the critical parameters that influence their reproducibility.

Selecting the Right In Vitro Assay: A Comparative Overview

The choice of in vitro assay depends on the putative mechanism of action of the test compound. Given the structure of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, several initial screening assays can be proposed to assess its potential biological activities, such as anticancer or immunomodulatory effects.[8][9][10][11] Here, we compare three commonly employed assays: the MTT cell proliferation assay, a homogeneous time-resolved fluorescence (HTRF) binding assay, and a luciferase reporter assay.

Assay Type Principle Advantages Limitations Relevance for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl
MTT Assay Colorimetric assay measuring cellular metabolic activity as an indicator of cell viability and proliferation.[11]Inexpensive, simple, and high-throughput.Indirect measurement of cell viability; can be affected by compounds that alter cellular metabolism without affecting viability.Initial screening for cytotoxic or cytostatic effects against cancer cell lines.
HTRF Binding Assay Measures the binding affinity of a compound to a target protein by detecting the fluorescence resonance energy transfer between a donor and an acceptor fluorophore.High sensitivity, low background, and suitable for high-throughput screening.Requires purified target protein and specific fluorescently labeled reagents.To determine if the compound directly interacts with a specific protein of interest.
Luciferase Reporter Assay Measures the activity of a specific signaling pathway by quantifying the light produced by the luciferase enzyme, which is under the control of a promoter responsive to that pathway.High sensitivity, wide dynamic range, and provides functional information about pathway modulation.Can be influenced by off-target effects that affect luciferase expression or activity.To assess the compound's ability to modulate a specific cellular signaling pathway.

Experimental Protocols for Ensuring Reproducibility

Reproducibility is not an accident; it is the result of meticulous planning and execution.[7][12][13] The following protocols are designed with this principle in mind, incorporating best practices for assay validation.

General Laboratory Best Practices
  • Cell Line Authentication: Use authenticated, low-passage cell lines from a reputable source (e.g., ATCC) to ensure consistency.[7]

  • Reagent Qualification: Qualify each new batch of reagents, including media, serum, and assay-specific components, to minimize batch-to-batch variability.[12]

  • Standardized Protocols: Adhere strictly to detailed, version-controlled Standard Operating Procedures (SOPs).

  • Instrument Calibration: Regularly calibrate all instruments, such as pipettes, incubators, and plate readers.[12]

Protocol: MTT Cell Proliferation Assay

This protocol is designed to assess the effect of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl on the proliferation of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

dot

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed MCF-7 cells (5,000 cells/well) Treatment Treat cells with compound (72h incubation) Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl Compound_Prep->Treatment MTT_Addition Add MTT solution (4h incubation) Treatment->MTT_Addition Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 value Absorbance->IC50

Caption: Workflow for the MTT cell proliferation assay.

Protocol: HTRF Binding Assay

This protocol outlines a generic HTRF assay to determine the binding of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl to a hypothetical target protein.

Materials:

  • Purified target protein (e.g., a kinase or receptor)

  • Fluorescently labeled ligand (Tracer)

  • Europium cryptate-labeled antibody specific for the target protein (Donor)

  • (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl

  • Assay buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein, tracer, and antibody in the assay buffer.

  • Compound Dispensing: Dispense serial dilutions of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl into the 384-well plate.

  • Reagent Addition: Add the target protein, followed by the tracer and the antibody-donor conjugate to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

dot

HTRF_Workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis Compound_Dispensing Dispense compound dilutions Reagent_Addition Add Target Protein, Tracer, and Antibody-Donor Compound_Dispensing->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation HTRF_Reading Read HTRF signal Incubation->HTRF_Reading Data_Analysis Calculate IC50 HTRF_Reading->Data_Analysis

Caption: Workflow for a generic HTRF binding assay.

Statistical Analysis for Assessing Reproducibility

Assessing reproducibility requires a robust statistical framework.[14][15] The Minimum Significant Ratio (MSR) is a valuable statistical parameter for characterizing the reproducibility of potency estimates (e.g., IC50 values) from concentration-response assays.[14] An MSR value of 3, for example, indicates that the IC50 value of a compound would need to change by at least 3-fold in a subsequent experiment to be considered a statistically significant difference.

To determine the MSR, the following steps are recommended:

  • Replicate Experiments: Perform the assay on multiple, independent occasions (at least 3).

  • Calculate Potency Values: Determine the IC50 or EC50 value for each experiment.

  • Statistical Analysis: Use statistical software to calculate the MSR based on the variability of the potency estimates across the replicate experiments.

The U.S. Food and Drug Administration (FDA) also provides guidance on reproducibility studies for in vitro diagnostic devices, which can be adapted for research assays.[16][17][18] These guidelines emphasize the importance of assessing variability across different sites, operators, and reagent lots.[17]

dot

Reproducibility_Logic Start Start Reproducibility Assessment Perform_Assay Perform Assay on Multiple Occasions Start->Perform_Assay Calculate_Potency Calculate IC50/EC50 for each experiment Perform_Assay->Calculate_Potency Assess_Variability Assess Inter-Assay Variability Calculate_Potency->Assess_Variability Calculate_MSR Calculate Minimum Significant Ratio (MSR) Assess_Variability->Calculate_MSR Decision Is MSR acceptable? Calculate_MSR->Decision Optimize_Assay Optimize Assay Protocol Decision->Optimize_Assay No Validated_Assay Validated & Reproducible Assay Decision->Validated_Assay Yes Optimize_Assay->Perform_Assay

Caption: Logical workflow for assessing assay reproducibility.

Conclusion: A Commitment to Rigor

The journey of a novel compound from the laboratory to the clinic is long and fraught with challenges. Ensuring the reproducibility of early-stage in vitro assays is a critical, non-negotiable step in this process. By embracing a culture of scientific rigor, meticulous documentation, and robust statistical analysis, researchers can build a solid foundation of reliable data. This not only accelerates the drug development process but also upholds the integrity of scientific research. The principles and protocols outlined in this guide, while using (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl as a conceptual framework, are broadly applicable and should serve as a valuable resource for any researcher committed to producing high-quality, reproducible in vitro data.

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A Guide to Inter-Laboratory Validation of Analytical Methods for Fluorinated Compounds: Ensuring Accuracy and Comparability in a Complex Landscape

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proliferation of fluorinated compounds, including the notorious per- and polyfluoroalkyl substances (PFAS), in environmental and biological matrices necessitates robust and reliable analytical methods.[1][2][3][4] The unique properties of these "forever chemicals" present significant analytical challenges, making inter-laboratory validation a critical step to ensure data comparability and accuracy across different testing facilities.[1][2][5] This guide provides an in-depth comparison of analytical approaches and a framework for conducting successful inter-laboratory validation studies for these challenging analytes.

The Imperative of Inter-Laboratory Validation

Analytical methods can be susceptible to variations in equipment, environmental conditions, and analyst expertise, leading to inconsistencies when transferred between laboratories.[5] For regulatory compliance and collaborative research, it is crucial to demonstrate that a validated method yields comparable results in diverse settings.[5] Inter-laboratory validation, often referred to as a collaborative study or ring trial, is the ultimate test of a method's reproducibility and ruggedness.[6][7]

Key Performance Parameters in Method Validation

A comprehensive validation process assesses several key performance characteristics to ensure a method is fit for its intended purpose.[5][6] These parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), are crucial for establishing the reliability of an analytical procedure.[5][6][7]

Core Validation Parameters:

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[6][7]

    • Reproducibility: Precision between different laboratories (inter-laboratory precision).[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study for fluorinated compounds requires careful planning and execution. The following workflow outlines the key stages involved.

Caption: Workflow for an Inter-laboratory Validation Study.

Step-by-Step Experimental Protocol for a Collaborative Study

1. Defining the Purpose and Scope: Clearly articulate the objectives of the study, including the specific fluorinated compounds (analytes), the matrices to be tested (e.g., drinking water, wastewater, soil, biological tissues), and the expected concentration ranges.[8]

2. Participating Laboratories: Recruit a sufficient number of competent laboratories to ensure statistically meaningful results. A minimum of eight laboratories reporting valid data for each material is generally recommended for quantitative studies.[8]

3. Preparation and Distribution of Test Materials:

  • Material Selection: Use a minimum of five different materials (analyte/matrix/concentration combinations) to cover the analytical range.[8] This should include blank materials to assess the absence of the analyte.[8]

  • Homogeneity and Stability: Ensure that the test materials are homogeneous and stable throughout the duration of the study. This may involve preparing a large batch of a sample, thoroughly mixing it, and dividing it into individual, identical test portions.

  • Reference Materials: Whenever possible, include certified reference materials (CRMs) to provide a benchmark for accuracy.

  • Spiking: For matrices where the target analytes are not naturally present, prepare spiked samples with known concentrations of the fluorinated compounds.

4. Analytical Protocol: Provide all participating laboratories with a detailed and unambiguous analytical method protocol. This should include:

  • Sample Preparation: Detailed steps for extraction (e.g., solid-phase extraction - SPE), cleanup, and concentration.[2]

  • Instrumental Analysis: Specific parameters for the analytical instrumentation, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for targeted PFAS analysis.[9][10] For broader screening, techniques like Combustion Ion Chromatography (CIC) for Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF) may be used.[2][11][12][13]

  • Calibration: Instructions on preparing calibration standards and constructing calibration curves. The use of isotopically labeled internal standards is crucial for accurate quantification, especially with complex matrices.[1][14]

  • Quality Control: Specific requirements for running quality control samples, such as laboratory reagent blanks, fortified blanks, and matrix spikes.[15]

5. Data Reporting and Statistical Analysis:

  • Data Submission: Laboratories should submit their results in a standardized format.

  • Initial Data Review: Screen the submitted data for any obvious errors or deviations from the protocol.

  • Statistical Evaluation: Employ robust statistical methods to calculate performance parameters. This includes calculating the mean, standard deviation, repeatability standard deviation (sr), and reproducibility standard deviation (sR) for each material. Outlier tests, such as Cochran's or Grubb's tests, should be applied to identify and potentially exclude anomalous results.

Comparing Analytical Techniques for Fluorinated Compounds

The choice of analytical technique is fundamental to the validation process. Different methods offer varying levels of specificity and sensitivity.

Analytical TechniquePrincipleAnalytes MeasuredStrengthsLimitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio and fragmentation patterns.Specific, targeted PFAS and other fluorinated compounds.[9][10]High sensitivity and specificity for known compounds.[12]Limited to pre-selected target analytes; cannot detect unknown or novel PFAS.[12][13]
Combustion Ion Chromatography (CIC) The sample is combusted, converting all organic fluorine to hydrogen fluoride (HF), which is then absorbed and measured by ion chromatography.Total organic fluorine (as Adsorbable Organic Fluorine - AOF or Extractable Organic Fluorine - EOF).[2][11][13]Provides a measure of the total organic fluorine content, capturing both known and unknown compounds.[13][16]Does not provide information on individual compounds; can have interferences and variability in recovery.[2]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the identification of unknown compounds through suspect and non-target screening.Broad range of known and unknown fluorinated compounds.Can identify novel and emerging PFAS.Quantification without specific reference standards can be challenging.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Detects and quantifies fluorine atoms based on their interaction with a magnetic field.All fluorine-containing compounds.Can provide structural information and quantify total fluorine.Lower sensitivity compared to mass spectrometry-based methods.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Can be used as a fluorine-specific detector when coupled with chromatography.Total fluorine or specific fluorine-containing compounds after separation.High matrix tolerance and compound-independent response.[12]Direct determination of fluorine is challenging due to its high ionization potential.[1]

Case Study: Multi-laboratory Validation of EPA Method 1621 for AOF

A recent multi-laboratory validation (MLV) study for EPA Method 1621, which measures Adsorbable Organic Fluorine (AOF), provides valuable insights.[16]

  • Objective: To evaluate the performance of the AOF method across multiple laboratories for various aqueous matrices.

  • Methodology: The method utilizes combustion ion chromatography to provide an aggregate measure of organofluorine.[16]

  • Results: The MLV study demonstrated the method's capability, with 96% of the 429 matrix spike results showing recoveries between 50% and 150%.[16] Initial precision and recovery data in reagent water also showed good performance, with 83% of results having recoveries between 80% and 120%.[16] This level of performance was deemed suitable for an aggregate screening method.[11][16]

The Causality Behind Experimental Choices

The intricate nature of fluorinated compounds dictates specific experimental considerations to ensure data integrity.

Caption: Rationale for key experimental choices in PFAS analysis.

The ubiquitous nature of PFAS means that background contamination is a significant risk.[9] Therefore, rigorous analysis of various blanks (laboratory reagent blanks, field blanks, and instrument blanks) is essential to ensure that the analytical system is free from contamination.[9][15] The tendency of many fluorinated compounds to adsorb to sample containers and instrument components necessitates corrective measures. The use of pre-sampling isotope dilution, where stable isotope-labeled internal standards are added to sample bottles before collection, is a powerful technique to correct for such losses and improve accuracy.[14] Finally, environmental and biological samples are often complex, containing numerous compounds that can interfere with the analysis. Effective sample preparation, typically involving solid-phase extraction (SPE), is critical for removing these interferences and isolating the target analytes.[2]

Conclusion: Towards Harmonized and Reliable Data

The inter-laboratory validation of analytical methods for fluorinated compounds is a scientifically rigorous process that is indispensable for generating comparable and defensible data. By adhering to established guidelines, carefully selecting and preparing test materials, and employing robust statistical analysis, the scientific community can establish reliable methods for monitoring and regulating these persistent and challenging compounds. The move towards standardized methods, supported by comprehensive multi-laboratory validation studies, is crucial for protecting human health and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.